1-(3,3-Difluorocyclobutyl)ethan-1-ol
Description
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Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJVSYLIEDZMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
Abstract: The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability and binding affinity.[1][2] Among these, the gem-difluorocyclobutane moiety has emerged as a particularly valuable bioisostere. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 1-(3,3-difluorocyclobutyl)ethan-1-ol, a key building block for advanced pharmaceutical intermediates. We will delve into the causal nexus behind experimental choices, provide detailed, step-by-step protocols, and present a critical analysis of the reaction mechanisms and potential challenges. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of fluorinated cyclobutanes in their research endeavors.
Introduction: The Rationale for Fluorinated Cyclobutanes in Drug Discovery
The introduction of fluorine into drug candidates is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic profiles.[2] The gem-difluoromethylene group (CF2), in particular, serves as a lipophilic bioisostere for carbonyl groups and other functionalities, profoundly influencing molecular conformation and electronic properties.[3] When incorporated into a strained four-membered ring system like cyclobutane, the resulting 3,3-difluorocyclobutyl scaffold offers a unique combination of conformational rigidity and metabolic stability.[2] This makes 1-(3,3-difluorocyclobutyl)ethan-1-ol a highly desirable building block for the synthesis of novel therapeutics, particularly in areas such as oncology, where it can be a precursor for kinase inhibitors.[2]
Retrosynthetic Analysis and Strategic Approach
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol logically proceeds through the nucleophilic addition of an ethyl equivalent to a suitable 3,3-difluorocyclobutyl electrophile. A retrosynthetic analysis points towards 3,3-difluorocyclobutanone as a key intermediate. This commercially available ketone, however, presents unique challenges due to its susceptibility to elimination reactions under strongly basic conditions.[4][5]
Our proposed synthetic strategy, therefore, focuses on a two-step sequence:
-
Synthesis of the Key Intermediate: Preparation of 3,3-difluorocyclobutanone from readily available precursors.
-
Carbon-Carbon Bond Formation: A carefully controlled nucleophilic addition of an ethyl group to the carbonyl of 3,3-difluorocyclobutanone to yield the target tertiary alcohol.
This approach allows for a convergent and scalable synthesis, crucial for applications in drug development.
Synthesis of the Key Intermediate: 3,3-Difluorocyclobutanone
While 3,3-difluorocyclobutanone is commercially available, understanding its synthesis provides valuable insights into the chemistry of fluorinated small rings. A common laboratory-scale preparation involves the deoxofluorination of a suitable cyclobutanone precursor.[3]
Synthesis of Cyclobutanone
Cyclobutanone itself can be synthesized through various methods, including the ring expansion of cyclopropanone intermediates or the oxidation of cyclobutanol.[6][7] A reliable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[6]
Deoxofluorination of 3-Oxocyclobutane-1,1-dicarboxylate
A practical route to 3,3-difluorocyclobutanone involves the deoxofluorination of a more stable precursor, such as a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.[3] This approach circumvents the handling of the more volatile and potentially less stable cyclobutanone. The gem-dicarboxylate functionality also serves to activate the carbonyl group towards nucleophilic attack.
Reaction Scheme:
-
Step 1: Deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST) or a safer alternative like Deoxo-Fluor.[3][8]
-
Step 2: Saponification and decarboxylation of the resulting diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate to yield 3,3-difluorocyclobutanecarboxylic acid.[9][10]
-
Step 3: Conversion of the carboxylic acid to the corresponding ketone.
dot graph "Deoxofluorination_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Diisopropyl_3-oxocyclobutane-1,1-dicarboxylate" [label="Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate"]; "Diisopropyl_3,3-difluorocyclobutane-1,1-dicarboxylate" [label="Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate"]; "3,3-Difluorocyclobutanecarboxylic_acid" [label="3,3-Difluorocyclobutanecarboxylic acid"]; "3,3-Difluorocyclobutanone" [label="3,3-Difluorocyclobutanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Diisopropyl_3-oxocyclobutane-1,1-dicarboxylate" -> "Diisopropyl_3,3-difluorocyclobutane-1,1-dicarboxylate" [label="DAST or Deoxo-Fluor"]; "Diisopropyl_3,3-difluorocyclobutane-1,1-dicarboxylate" -> "3,3-Difluorocyclobutanecarboxylic_acid" [label="1. NaOH, MeOH/H2O\n2. H+"]; "3,3-Difluorocyclobutanecarboxylic_acid" -> "3,3-Difluorocyclobutanone" [label="Further transformation"]; } caption="Synthesis of 3,3-Difluorocyclobutanone"
Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
The critical step in the synthesis is the addition of an ethyl nucleophile to the carbonyl of 3,3-difluorocyclobutanone. Standard Grignard reagents or organolithium reagents are often problematic, leading to significant amounts of elimination byproducts.[4][5]
The Challenge of Nucleophilic Addition to 3,3-Difluorocyclobutanone
The presence of the two fluorine atoms significantly influences the reactivity of the cyclobutanone ring. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, which is favorable for nucleophilic attack. However, the acidity of the protons alpha to the carbonyl is also increased, making the molecule susceptible to enolization and subsequent elimination of HF under strongly basic conditions.
A Superior Approach: Organolanthanum Reagents
Recent studies have demonstrated that organolanthanum reagents are highly effective for the nucleophilic addition to 3,3-difluorocyclobutanone, minimizing the formation of elimination byproducts.[4][5] The use of LaCl₃·2LiCl to transmetalate an organolithium or Grignard reagent generates a less basic, yet highly nucleophilic organolanthanum species that favors addition over elimination.[5]
Reaction Scheme:
dot graph "Grignard_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"3,3-Difluorocyclobutanone" [label="3,3-Difluorocyclobutanone"]; "Ethylmagnesium_bromide" [label="Ethylmagnesium bromide"]; "LaCl3_2LiCl" [label="LaCl3·2LiCl"]; "Intermediate_Complex" [label="Organolanthanum Intermediate"]; "Target_Molecule" [label="1-(3,3-Difluorocyclobutyl)ethan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Ethylmagnesium_bromide" -> "Intermediate_Complex" [label="Transmetalation"]; "LaCl3_2LiCl" -> "Intermediate_Complex"; "3,3-Difluorocyclobutanone" -> "Intermediate_Complex" [label="Nucleophilic Addition"]; "Intermediate_Complex" -> "Target_Molecule" [label="Aqueous Workup"]; } caption="Organolanthanum-mediated ethyl addition"
Detailed Experimental Protocol
Materials:
-
3,3-Difluorocyclobutanone (CAS: 1273564-99-0)[11]
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl), 0.6 M in THF
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.
-
Addition of Reagents: Anhydrous diethyl ether is added to the flask, followed by the LaCl₃·2LiCl solution. The mixture is cooled to 0 °C in an ice bath.
-
Transmetalation: Ethylmagnesium bromide is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete transmetalation.
-
Addition of Ketone: A solution of 3,3-difluorocyclobutanone in anhydrous diethyl ether is added dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Characterization of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the CH-OH proton, the methyl group, and the cyclobutyl ring protons. |
| ¹³C NMR | A signal for the carbon bearing the hydroxyl group, the methyl carbon, and characteristic signals for the difluorinated cyclobutyl ring. |
| ¹⁹F NMR | A characteristic signal for the gem-difluoro group. |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 136.14 g/mol .[12] |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of the O-H stretch. |
Safety Considerations
-
Diethylaminosulfur Trifluoride (DAST): DAST is a corrosive and flammable liquid that reacts violently with water.[8][13] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[13][14] Upon heating, DAST can decompose explosively.[8]
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water and other protic solvents.[15] All glassware must be thoroughly dried, and the reaction must be carried out under a strictly inert atmosphere.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency shower and eyewash station.
Conclusion
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery. The key to a successful synthesis lies in the careful control of the nucleophilic addition step, where the use of organolanthanum reagents is crucial to circumvent undesired elimination pathways. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently prepare this important intermediate for their advanced research and development programs.
References
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- 1-(3,3-difluorocyclobutyl)ethan-1-ol - 97%, high purity , CAS No.1784303-38-3 Allschoolabs. (n.d.).
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- Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes - ResearchGate. (2025, August 10).
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1-(3,3-difluorocyclobutyl)ethan-1-ol CAS number 1784303-38-3
An In-Depth Technical Guide to 1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS Number: 1784303-38-3)
This guide provides a comprehensive technical overview of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a fluorinated alcohol of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, and potential applications, grounding its claims in established scientific principles and recent literature.
Introduction: The Emergence of a Valuable Building Block
1-(3,3-difluorocyclobutyl)ethan-1-ol is a secondary alcohol featuring a gem-difluorinated cyclobutane ring. The strategic incorporation of fluorine into small molecules is a cornerstone of contemporary drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties. The 3,3-difluorocyclobutyl moiety, in particular, is increasingly recognized as a valuable bioisostere for carbonyl and gem-dimethyl groups. Its rigid, four-membered ring system provides conformational constraint, while the electron-withdrawing nature of the fluorine atoms can influence the electronics of adjacent functional groups. This unique combination of features makes 1-(3,3-difluorocyclobutyl)ethan-1-ol a compelling building block for the synthesis of novel therapeutic agents.
Physicochemical Properties (Predicted)
Due to the novelty of this compound, extensive experimental data on its physicochemical properties is not yet publicly available. However, leveraging in-silico prediction tools, we can estimate key parameters to guide its use in a laboratory setting. These predictions are based on the compound's structure (SMILES: CC(C1CC(F)(F)C1)O) and should be used as a guide pending experimental verification.
| Property | Predicted Value |
| Molecular Formula | C6H10F2O |
| Molecular Weight | 136.14 g/mol |
| Boiling Point | 158.3 °C at 760 mmHg |
| LogP (Octanol-Water Partition Coefficient) | 0.85 |
| pKa (acidic, alcohol proton) | 15.2 |
| Water Solubility | 1.84 g/L |
Synthesis and Manufacturing
While a definitive, published synthesis for 1-(3,3-difluorocyclobutyl)ethan-1-ol is not yet available, two highly plausible and efficient synthetic routes can be proposed based on fundamental organic chemistry principles.
Route 1: Reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one
This is arguably the most direct approach, involving the reduction of the corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1)[1][2]. This ketone is commercially available from various suppliers.
Caption: Workflow for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol via ketone reduction.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The causality for the slow addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 1M HCl to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Grignard Reaction with 3,3-Difluorocyclobutanecarbaldehyde
This route involves the formation of a new carbon-carbon bond by reacting a methyl Grignard reagent with the precursor aldehyde, 3,3-difluorocyclobutanecarbaldehyde. This method offers flexibility in introducing different alkyl or aryl groups at the alcohol position.
Caption: Workflow for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol via Grignard reaction.
Experimental Protocol:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reactant Addition: Add a solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask.
-
Grignard Addition: Cool the flask to 0 °C. Add methylmagnesium bromide (CH3MgBr) (1.2 eq, as a solution in THF or diethyl ether) dropwise from the dropping funnel. The rationale for this controlled addition is to manage the exothermic nature of the Grignard reaction[3][4][5].
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Workup: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the crude alcohol by column chromatography.
Spectroscopic Analysis (Predicted)
To aid in the characterization of 1-(3,3-difluorocyclobutyl)ethan-1-ol, predicted spectroscopic data is provided below. This data is generated using computational models and should be used as a reference for comparison with experimental results.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | CH-OH |
| ~2.40 - 2.60 | m | 2H | CH₂ (adjacent to CF₂) |
| ~2.10 - 2.30 | m | 2H | CH₂ (adjacent to CH) |
| ~1.25 | d | 3H | CH₃ |
| ~1.80 | br s | 1H | OH |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~120 (t) | CF₂ |
| ~70 | CH-OH |
| ~40 (t) | CH₂ (adjacent to CF₂) |
| ~35 | CH (cyclobutyl) |
| ~20 | CH₃ |
Predicted Mass Spectrum (EI):
-
M+ (Molecular Ion): Not likely to be observed due to facile loss of water.
-
[M-H₂O]+: m/z 118.06
-
[M-CH₃]+: m/z 121.05
-
Base Peak: Likely m/z 45 ([C₂H₅O]+) or fragments arising from the difluorocyclobutyl ring.
Applications in Medicinal Chemistry
The true value of 1-(3,3-difluorocyclobutyl)ethan-1-ol lies in its potential as a versatile building block in drug discovery. The 3,3-difluorocyclobutyl group is a bioisostere of several common functional groups, offering a strategic tool to modulate molecular properties.
Caption: The role of the 3,3-difluorocyclobutyl moiety as a bioisostere.
Rationale for Use:
-
Metabolic Stability: The gem-difluoro group is resistant to oxidative metabolism, which can block a potential metabolic soft spot in a drug candidate. Replacing a metabolically labile group, such as a gem-dimethyl group, with the 3,3-difluorocyclobutyl moiety can significantly prolong the half-life of a compound.
-
Modulation of Lipophilicity and Solubility: The introduction of fluorine generally increases lipophilicity (LogP). The 3,3-difluorocyclobutyl group offers a nuanced way to fine-tune this property to optimize cell permeability and solubility.
-
Conformational Rigidity: The cyclobutane ring imposes a degree of conformational rigidity on the molecule, which can lead to a more favorable entropy of binding to a biological target, thus improving potency.
-
Receptor Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity.
A recent study highlighted the successful incorporation of a difluorocyclobutyl moiety into a new class of glucagon-like peptide-1 receptor (GLP-1R) agonists. This modification led to potent compounds with reduced inhibition of the hERG potassium channel, a critical factor in cardiac safety[6]. This demonstrates the potential of this scaffold to address key challenges in drug development.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(3,3-difluorocyclobutyl)ethan-1-ol is not available, general precautions for handling fluorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. The compound may be irritating to the respiratory system and skin.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Some suppliers recommend cold-chain transportation and storage at 2-8°C. Keep away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(3,3-difluorocyclobutyl)ethan-1-ol represents a promising and strategic building block for the synthesis of next-generation pharmaceuticals. Its unique structural and electronic properties, stemming from the gem-difluorinated cyclobutane ring, offer medicinal chemists a valuable tool for overcoming common challenges in drug design, such as metabolic instability and off-target effects. While further experimental characterization is warranted, the predicted properties and plausible synthetic routes outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.
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Predicting the metabolic pathways of small molecules based on their physicochemical properties. PubMed. Available at: [Link]
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A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI. Available at: [Link]
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A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. Available at: [Link]
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A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]
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A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. Available at: [Link]
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Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. ACS Publications. Available at: [Link]
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]
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3,3-Difluorocyclobutanol. PubChem. Available at: [Link]
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Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
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Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. Available at: [Link]
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3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]
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3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]
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Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. Available at: [Link]
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physical properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol
An In-depth Technical Guide to the Physical Properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Abstract: This technical guide provides a comprehensive framework for the characterization of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the theoretical principles and practical methodologies required for a thorough physical and structural characterization. In the absence of extensive published experimental data for this specific molecule, this guide serves as a foundational manual for its empirical investigation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.
Introduction and Molecular Profile
1-(3,3-difluorocyclobutyl)ethan-1-ol is a fluorinated secondary alcohol. The presence of the geminal difluoro group on the cyclobutyl ring is a common motif in medicinal chemistry, often introduced to modulate metabolic stability, lipophilicity, and binding affinity. As a chiral alcohol, it serves as a valuable stereospecific building block for more complex pharmaceutical compounds. A precise understanding of its physical properties is paramount for its application in synthesis, formulation, and quality control.
This guide outlines the necessary procedures to determine its fundamental physical characteristics, supported by theoretical predictions based on its molecular structure.
Core Molecular Data
The foundational properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol, derived from its chemical formula, are summarized below. These values are the basis for all subsequent experimental and theoretical analyses.
| Property | Value | Source |
| CAS Number | 1784303-38-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀F₂O | [1][3] |
| Molecular Weight | 136.14 g/mol | [1][4] |
| 2D Structure | N/A |
Determination of Key Physical Properties: Principles and Protocols
The physical state, handling, and application of a compound are dictated by its bulk properties. The following sections detail the principles and step-by-step protocols for determining the boiling point, density, and solubility profile of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] It is a critical indicator of volatility and is strongly influenced by intermolecular forces. For 1-(3,3-difluorocyclobutyl)ethan-1-ol, the primary intermolecular forces are:
-
Hydrogen Bonding: Due to the hydroxyl (-OH) group. This is the strongest force and is expected to significantly elevate the boiling point compared to non-hydroxylated analogues.
-
Dipole-Dipole Interactions: Arising from the polar C-F bonds.
-
Van der Waals Forces: Dependent on the molecular size and surface area.
This method is ideal for small sample quantities.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
High-temperature thermometer
-
Capillary tube (sealed at one end)
-
Fusion tube or small test tube
-
Heat source (e.g., Bunsen burner with careful application)
Procedure:
-
Preparation: Seal one end of a capillary tube by rotating it in a flame.[6]
-
Sample Loading: Add a small amount (a few milliliters) of 1-(3,3-difluorocyclobutyl)ethan-1-ol into the fusion tube.[5]
-
Assembly: Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid.[6]
-
Heating: Attach the fusion tube to the thermometer and immerse the assembly in the oil bath. The liquid level should be below the oil level. Heat the apparatus slowly and evenly.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium Point: Note the temperature when a rapid and continuous stream of bubbles emerges. This is the point where the vapor pressure of the liquid equals the external pressure.[5]
-
Recording: The temperature recorded at this point is the boiling point. For accuracy, repeat the measurement and average the results.[7]
Density
Density (ρ) is the mass of a substance per unit volume (ρ = m/V) and is an essential parameter for solvent-related calculations, process scale-up, and purity assessment.[8]
This protocol provides a straightforward method for accurately measuring liquid density.
Apparatus:
-
Digital balance (accurate to at least 0.001 g)
-
Graduated cylinder or volumetric flask (e.g., 10 mL or 25 mL)
-
Thermometer
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the digital balance and tare it to zero, or record its mass (m₁).[8][9]
-
Volume Measurement: Carefully add a precise volume of 1-(3,3-difluorocyclobutyl)ethan-1-ol to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[8]
-
Mass of Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the total mass (m₂).[9]
-
Temperature: Record the temperature of the liquid, as density is temperature-dependent.
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density using the formula: ρ = m_liquid / V_liquid.[8]
-
-
Validation: Repeat the measurement two more times and calculate the average density to ensure precision.[9]
Solubility Profile
Solubility provides critical insights into the polarity of a molecule and is fundamental to purification (crystallization, extraction), formulation, and chromatography.[10] The principle of "like dissolves like" governs solubility behavior.[10] 1-(3,3-difluorocyclobutyl)ethan-1-ol possesses a polar hydroxyl group, capable of hydrogen bonding with protic solvents like water, and a larger, semi-polar difluorinated hydrocarbon body, which should confer solubility in organic solvents.
This workflow systematically classifies the compound based on its solubility in a range of solvents, providing information about its functional groups.[11][12]
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer
Procedure:
-
Sample Preparation: In a series of labeled test tubes, add approximately 25 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
Solvent Addition: To each tube, add 0.75 mL of a single test solvent in small portions, shaking vigorously after each addition.[11]
-
Observation: Observe whether the compound dissolves completely. Classify as "soluble" or "insoluble."
-
Test Solvents (in logical order):
-
Water (H₂O): Tests for low molecular weight polar compounds. The presence of the -OH group may confer partial solubility. If soluble, test with litmus paper to check for acidity/basicity.
-
Diethyl Ether (Et₂O): Tests for broad-spectrum solubility of organic compounds.
-
5% Sodium Hydroxide (NaOH): Tests for acidic functional groups. Insoluble in water but soluble here indicates an acid.
-
5% Sodium Bicarbonate (NaHCO₃): Differentiates strong acids (soluble) from weak acids (insoluble).[11]
-
5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines).[11]
-
Cold, Concentrated Sulfuric Acid (H₂SO₄): Tests for compounds with oxygen, nitrogen, or unsaturation. Alcohols are protonated and dissolve.
-
The following diagram illustrates the decision-making process for the solubility analysis.
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A Technical Guide to the NMR Spectral Analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol: Predictive Insights and Methodological Best Practices
Abstract: The strategic incorporation of fluorinated motifs, such as the 3,3-difluorocyclobutyl group, is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. 1-(3,3-difluorocyclobutyl)ethan-1-ol represents a key chiral building block possessing this valuable scaffold. Unambiguous structural characterization is paramount for its effective use in drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(3,3-difluorocyclobutyl)ethan-1-ol. Beyond a simple data sheet, this document serves as a whitepaper for researchers, detailing the theoretical basis for the expected spectral features and outlining robust, field-proven experimental protocols for acquiring and validating the data. We emphasize the causality behind experimental choices to ensure reproducible, high-fidelity results.
Part 1: Predicted NMR Spectral Data and Structural Rationale
A thorough understanding of the expected NMR landscape is critical before undertaking experimental work. This predictive analysis is grounded in established principles of chemical shifts, spin-spin coupling, and the known electronic effects of hydroxyl and gem-difluoro substituents.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide. The presence of a chiral center at C5 will render the geminal fluorine atoms (F1, F2) and the protons on C2 and C4 diastereotopic.
Caption: Numbering scheme for 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Predicted ¹H NMR Spectrum
The proton spectrum is anticipated to be complex due to overlapping signals of the cyclobutyl ring and various long-range couplings involving fluorine.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-O (hydroxyl) | 1.5 - 3.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. Rapid exchange broadens the signal. |
| H5 (methine) | 3.8 - 4.1 | Multiplet (m) or dddq | ³JHH ≈ 6-7 (to H6), ³JHH ≈ 7-9 (to H1), ⁴JHF (to F1/F2) | Deshielded by the adjacent hydroxyl group. Coupled to the C6 methyl protons, the C1 methine proton, and potentially long-range to the fluorine atoms. |
| H6 (methyl) | 1.2 - 1.4 | Doublet (d) | ³JHH ≈ 6-7 (to H5) | Standard aliphatic methyl group coupled to the single adjacent methine proton (H5). |
| H1 (methine) | 2.5 - 2.9 | Multiplet (m) | ²JHH, ³JHH, ³JHF | Complex coupling to H2, H4, H5, and the gem-difluoro group. |
| H2, H4 (methylene) | 2.0 - 2.8 | Overlapping Multiplets (m) | ²JHH, ³JHH, ²JHF, ³JHF | Diastereotopic protons with complex geminal and vicinal couplings to other ring protons and significant coupling to the fluorine atoms. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is highly informative, especially due to the characteristic splitting patterns caused by C-F coupling.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Coupling Constants (J, Hz) | Rationale |
| C3 (CF₂) | 115 - 125 | Triplet (t) | ¹JCF ≈ 280-300 | The carbon directly bonded to two fluorine atoms exhibits a large one-bond coupling, resulting in a characteristic triplet.[1] |
| C5 (CHOH) | 68 - 75 | Singlet or small multiplet | ³JCF ≈ 2-5 | Standard chemical shift for a secondary alcohol carbon. May show small three-bond coupling to fluorine. |
| C1 (CH) | 40 - 48 | Triplet (t) | ²JCF ≈ 20-25 | The proximity to the electronegative CF₂ group causes a downfield shift and a significant two-bond C-F coupling. |
| C2, C4 (CH₂) | 30 - 38 | Triplet (t) | ²JCF ≈ 20-25 | These carbons are equivalent by symmetry in a simplified model, but diastereotopicity could lead to distinct signals. Both will show two-bond C-F coupling. |
| C6 (CH₃) | 20 - 25 | Singlet or small multiplet | ⁴JCF ≈ 1-3 | Typical aliphatic methyl carbon shift. May exhibit very small four-bond coupling to fluorine. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to its wide chemical shift range and 100% natural abundance.[2][3]
| Assignment | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| F1, F2 | -90 to -115 | Multiplet (m) or two separate multiplets | ²JFF, ²JFH, ³JFH | The geminal fluorines are diastereotopic due to the C5 chiral center, potentially leading to two distinct signals. Each will be coupled to the other (²JFF) and to the protons on C2 and C4. The chemical shift range is typical for aliphatic gem-difluorides.[4][5] |
Part 2: Experimental Protocols for Structural Verification
The following protocols are designed as a self-validating system to ensure unambiguous structural elucidation. Adherence to these methodologies provides the basis for trustworthy and reproducible characterization.
Workflow for Complete NMR Characterization
A multi-step approach involving 1D and 2D NMR techniques is essential for full structural assignment.
Caption: Experimental workflow for unambiguous structural validation.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is the foundation of high-quality NMR data. The choice of solvent is critical to ensure analyte solubility and to avoid overlapping signals with the analyte.[6][7]
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peaks. If the hydroxyl proton exchange needs to be slowed or if hydrogen bonding is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Sample Weighing: Accurately weigh 5-10 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ sample to serve as the 0.00 ppm reference for both ¹H and ¹³C spectra. For DMSO-d₆, the residual solvent peak is typically used as a secondary reference.
-
Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.
Protocol 2: 1D Spectra Acquisition
Rationale: 1D spectra provide the primary information on chemical shifts, multiplicities, and integration. Optimizing acquisition parameters is key to achieving high resolution and signal-to-noise.
A. ¹H NMR Acquisition (500 MHz Spectrometer):
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including potentially broad hydroxyl protons, are captured.
-
Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.
-
Relaxation Delay (D1): Set to 2.0 seconds. For accurate integration, this should be increased to 5 times the longest T₁ of the protons of interest.
-
Number of Scans: Acquire 16 or 32 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz using an exponential multiplication function before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.
B. ¹³C{¹H} NMR Acquisition (125 MHz Spectrometer):
-
Acquisition Parameters:
-
Spectral Width: Set to a range of -10 to 220 ppm.
-
Decoupling: Use a standard broadband proton decoupling sequence (e.g., zgpg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for quantitative observation.
-
Number of Scans: Acquire 1024 or more scans, as ¹³C has a low natural abundance.[8]
-
-
DEPT-135 Experiment: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This is a crucial step for validating assignments of the cyclobutyl ring carbons.
C. ¹⁹F NMR Acquisition (470 MHz Spectrometer):
-
Acquisition Parameters:
-
Spectral Width: Set to a wide range, for example, +50 to -250 ppm, to ensure capture of all fluorine signals.[4]
-
Proton-Coupled Spectrum: First, run a standard ¹⁹F experiment to observe H-F couplings.
-
Proton-Decoupled Spectrum (¹⁹F{¹H}): Run a second experiment with broadband proton decoupling. Comparing the coupled and decoupled spectra is the most reliable way to determine H-F coupling constants and simplify complex multiplets.[3]
-
Number of Scans: 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.[9]
-
Protocol 3: 2D NMR for Definitive Assignment
Rationale: 2D NMR experiments are essential to create a self-validating dataset by unambiguously connecting atoms through their bond and through-space correlations.
Caption: Relationship between 1D and 2D NMR for structural validation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It will be critical for tracing the connectivity within the cyclobutyl ring and confirming the coupling between H5 (methine) and H6 (methyl).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign the carbon signals for C1, C2, C4, C5, and C6 based on their already-assigned proton resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations to look for include:
-
H6 protons to the C5 and C1 carbons.
-
H5 proton to the C1 and C6 carbons.
-
H2/H4 protons to the C3 (CF₂) carbon, confirming the proximity of these methylenes to the gem-difluoro group.
-
By systematically applying these 1D and 2D NMR experiments, a researcher can build an irrefutable body of evidence to confirm the precise structure of 1-(3,3-difluorocyclobutyl)ethan-1-ol, providing the trustworthiness required for subsequent research and development activities.
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- University of Wisconsin-Madison. 19F NMR Reference Standards.
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- Doc Brown's Chemistry. Cyclobutane low high resolution H-1 proton nmr spectrum.
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A Comprehensive Technical Guide to the Characterization of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rising Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a highly valuable structural motif. It often serves as a bioisosteric replacement for sterically demanding or metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This substitution can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically altering its core geometry.
This guide focuses on 1-(3,3-difluorocyclobutyl)ethan-1-ol , a key chiral building block that provides a direct entry point for introducing this advantageous scaffold into more complex pharmaceutical intermediates. The precise and thorough characterization of this alcohol is paramount. For researchers, scientists, and drug development professionals, an unassailable understanding of its structure, purity, and properties is the foundation upon which successful discovery programs are built. This document provides an in-depth, multi-technique approach to the definitive characterization of this compound, grounded in established analytical principles and field-proven methodologies.
Physicochemical and Safety Profile
A foundational understanding begins with the compound's basic properties and handling requirements.
Properties Summary
The following table summarizes the key physicochemical identifiers for 1-(3,3-difluorocyclobutyl)ethan-1-ol.
| Property | Value | Source |
| CAS Number | 1784303-38-3 | [CymitQuimica][1], [BLDpharm][2] |
| Molecular Formula | C₆H₁₀F₂O | [CymitQuimica][1] |
| Molecular Weight | 136.14 g/mol | [CymitQuimica][1] |
| Appearance | Predicted: Colorless liquid | N/A |
| Purity (Typical) | >95% | [CymitQuimica][1] |
| InChI Key | MOJVSYLIEDZMHB-UHFFFAOYSA-N | [CymitQuimica][1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(3,3-difluorocyclobutyl)ethan-1-ol is not widely available, its structure as a secondary alcohol suggests analogous handling precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Fire Safety: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (carbon dioxide, dry chemical).[3]
-
Incompatibilities: Avoid strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.[3]
Synthesis and Purification
The most direct and logical synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol is through the reduction of its corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1).[4][5] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more aggressive hydrides like lithium aluminum hydride (LiAlH₄).[6][7]
Synthetic Workflow Diagram
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The Emergence of a Key Building Block: A Technical Guide to the Synthesis and Significance of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the gem-difluorocyclobutyl group has garnered significant attention as a bioisosteric replacement for carbonyl groups and as a means to introduce conformational rigidity. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a chiral secondary alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical agents. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader development of fluorinated scaffolds in drug discovery. This guide will detail the logical and scientifically robust synthetic pathways, provide field-proven experimental protocols, and discuss the underlying principles that make this molecule a significant tool for drug development professionals.
Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. The gem-difluoromethylene (CF2) group is of particular interest as it acts as a lipophilic bioisostere of a carbonyl or ether oxygen, while also being metabolically robust. When incorporated into a cyclobutane ring, the resulting 3,3-difluorocyclobutyl moiety offers a unique combination of properties:
-
Conformational Constraint: The four-membered ring imparts a degree of rigidity to the molecular structure, which can be advantageous for optimizing ligand-target interactions.
-
Metabolic Stability: The C-F bonds are exceptionally strong, rendering the gem-difluoro group resistant to oxidative metabolism, a common pathway for drug degradation.
-
Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can influence the acidity or basicity of neighboring functional groups and alter the molecule's polarity and lipophilicity.
1-(3,3-Difluorocyclobutyl)ethan-1-ol (CAS No. 1784303-38-3 for the racemate) emerges as a key building block that provides a handle for introducing this valuable difluorocyclobutyl scaffold into more complex molecules. Its secondary alcohol functionality allows for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step synthetic campaigns.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol can be logically approached through two primary retrosynthetic disconnections, both of which are well-established and robust chemical transformations.
Figure 1: Retrosynthetic analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Route A: Grignard Reaction on 3,3-Difluorocyclobutanecarbaldehyde
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] In this approach, the nucleophilic carbon of a methyl Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbonyl carbon of 3,3-difluorocyclobutanecarbaldehyde. This pathway is highly efficient for constructing secondary alcohols.[1]
Route B: Reduction of 1-(3,3-Difluorocyclobutyl)ethan-1-one
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This route utilizes a commercially available ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS No. 1621223-57-1), and a suitable reducing agent, such as sodium borohydride. This method is often preferred for its operational simplicity and the mild reaction conditions.
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices.
Protocol for Route A: Synthesis via Grignard Addition
This protocol is adapted from established procedures for Grignard reactions with aldehydes.[1]
Objective: To synthesize 1-(3,3-difluorocyclobutyl)ethan-1-ol via the addition of methylmagnesium bromide to 3,3-difluorocyclobutanecarbaldehyde.
Figure 2: Workflow for the Grignard synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3,3-Difluorocyclobutanecarbaldehyde | 1246765-49-0 | 120.10 | 10 | 1.0 |
| Methylmagnesium bromide (3.0 M in Et2O) | 75-16-1 | - | 12 | 1.2 |
| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 | - | - |
| Saturated Aqueous NH4Cl | 12125-02-9 | 53.49 | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. The use of anhydrous conditions is critical as Grignard reagents are strong bases and will react with water.[2]
-
Reactant Addition: To the flask, add a solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of aldehyde).
-
Grignard Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.[1] The slow, dropwise addition is necessary to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Protocol for Route B: Synthesis via Ketone Reduction
This protocol is based on standard procedures for the reduction of ketones using sodium borohydride.
Objective: To synthesize 1-(3,3-difluorocyclobutyl)ethan-1-ol via the reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(3,3-Difluorocyclobutyl)ethan-1-one | 1621223-57-1 | 134.13 | 10 | 1.0 |
| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 | 15 | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in methanol (10 mL per mmol of ketone).
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the initial effervescence.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly disclosed drug candidates containing the 1-(3,3-difluorocyclobutyl)ethan-1-ol moiety are not readily identifiable, its value lies in its role as a versatile building block for creating analogues of existing drugs or novel chemical entities. The chiral center and the secondary alcohol provide multiple avenues for further chemical elaboration.
The primary application is in the synthesis of compounds where the 3,3-difluorocyclobutyl group serves as a bioisosteric replacement for other chemical groups, a common strategy in lead optimization to improve drug-like properties.
Conclusion
1-(3,3-Difluorocyclobutyl)ethan-1-ol stands as a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug discovery. While its formal "discovery" may be embedded within the broader history of fluorinated compound synthesis, its utility is clear. The robust and scalable synthetic routes, primarily through Grignard addition to the corresponding aldehyde or reduction of the ketone, make it an accessible and valuable tool for medicinal chemists. The unique combination of conformational rigidity and metabolic stability conferred by the gem-difluorocyclobutyl moiety ensures that this building block and its derivatives will continue to play a significant role in the development of next-generation therapeutics.
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Allschoolabs. 1-(3,3-difluorocyclobutyl)ethan-1-ol – 97%, high purity , CAS No.1784303-38-3. [Link]
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PubChem. 3,3-Difluorocyclobutane-1-carbaldehyde. [Link]
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Spectroscopic Analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 1-(3,3-difluorocyclobutyl)ethan-1-ol. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predicted analysis. By examining the influence of the difluorocyclobutyl moiety and the hydroxyl group on the spectral features, this guide offers a robust framework for the structural elucidation and characterization of this fluorinated alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both theoretical grounding and practical insights into the spectroscopic analysis of novel fluorinated organic molecules.
Introduction: The Significance of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The 3,3-difluorocyclobutyl group, in particular, is an increasingly popular bioisostere for carbonyls and gem-dimethyl groups, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The target molecule, 1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS No. 1784303-38-3), serves as a valuable chiral building block in the synthesis of complex pharmaceutical agents.[1][2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and definitive structural confirmation.
This guide will systematically deconstruct the predicted spectroscopic data for 1-(3,3-difluorocyclobutyl)ethan-1-ol, providing a detailed rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Molecular Structure and Predicted Spectroscopic Landscape
The structure of 1-(3,3-difluorocyclobutyl)ethan-1-ol presents a unique combination of functional groups and stereochemistry that will manifest in its various spectra. The presence of a chiral center at the carbon bearing the hydroxyl group, coupled with the rigid, fluorinated cyclobutane ring, dictates a complex and informative spectroscopic fingerprint.
Caption: Predicted ¹H NMR correlations for the target molecule.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.
Experimental Protocol (¹³C NMR)
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy, especially for quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
Predicted Spectral Data and Interpretation
The presence of two highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the cyclobutyl ring carbons.
| Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~ 115 - 125 (t) | C | C F₂ | The carbon atom bonded to two fluorine atoms will be significantly downfield and will appear as a triplet due to one-bond C-F coupling. This is a highly characteristic signal. |
| ~ 68 - 72 | CH | C H-OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. |
| ~ 40 - 45 | CH | C H (ring) | The methine carbon of the cyclobutyl ring. |
| ~ 30 - 35 (t) | CH₂ | C H₂ (ring) | The methylene carbons of the cyclobutyl ring will be shifted due to the gem-difluoro group and will likely appear as a triplet due to two-bond C-F coupling. |
| ~ 20 - 25 | CH₃ | C H₃ | The methyl carbon is expected in the typical aliphatic region. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (IR)
-
Sample Preparation: The spectrum can be obtained from a neat thin film of the liquid sample between two potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken and subtracted from the sample spectrum.
Predicted Spectral Data and Interpretation
The IR spectrum will be dominated by absorptions corresponding to the O-H, C-H, C-O, and C-F bonds.
| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |
| ~ 3000 - 2850 | Medium-Strong | C-H stretch | Aliphatic |
| ~ 1470 - 1430 | Medium | C-H bend | CH₂/CH₃ |
| ~ 1300 - 1000 | Strong | C-F stretch | gem-difluoroalkane |
| ~ 1150 - 1050 | Strong | C-O stretch | Secondary Alcohol |
The broad O-H stretching band is a key diagnostic feature of the alcohol functional group. [3][4][5][6]The strong absorptions in the 1300-1000 cm⁻¹ region due to C-F stretching are characteristic of fluorinated compounds.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Experimental Protocol (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Spectral Data and Interpretation
The molecular formula of 1-(3,3-difluorocyclobutyl)ethan-1-ol is C₆H₁₀F₂O, with a molecular weight of 136.14 g/mol .
-
Molecular Ion (M⁺): Under EI conditions, the molecular ion peak at m/z = 136 may be weak or absent due to the lability of the alcohol.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z = 121 ([M-15]⁺) is expected from the cleavage of the C5-C6 bond.
-
Loss of water (-H₂O): A peak at m/z = 118 ([M-18]⁺) from the elimination of water is a common fragmentation for alcohols.
-
Alpha-cleavage: Cleavage of the C1-C5 bond would lead to a fragment at m/z = 91 (C₄H₅F₂⁺).
-
Fragment corresponding to the side chain: A peak at m/z = 45 ([CH₃CHOH]⁺) is highly characteristic of the ethan-1-ol moiety.
-
Conclusion: A Unified Spectroscopic Portrait
The comprehensive, albeit predictive, spectroscopic analysis presented in this guide provides a robust foundation for the identification and characterization of 1-(3,3-difluorocyclobutyl)ethan-1-ol. The synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for structural confirmation. The characteristic signals, such as the triplet for the CF₂ carbon in the ¹³C NMR, the broad O-H stretch in the IR, and the specific fragmentation patterns in the mass spectrum, create a unique and unambiguous spectroscopic fingerprint for this important fluorinated building block. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and development.
References
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Allschoolabs. 1-(3,3-difluorocyclobutyl)ethan-1-ol - 97%, high purity, CAS No. 1784303-38-3. Available at: [Link]
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Chemsrc. (R)-1-(3,3-Difluorocyclobutyl)ethanol | CAS#:2198170-20-4. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002176). Available at: [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
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The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]
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Organic Spectroscopy International. Examples 13C NMR Spectra. Available at: [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Available at: [Link]
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University of Wisconsin-Platteville. 13C NMR. Available at: [Link]
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ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
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The Royal Society of Chemistry. 3. Infrared spectroscopy. Available at: [Link]
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National Institute of Standards and Technology. 3,3,3-Trifluoro-1-propanol. Available at: [Link]
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National Institute of Standards and Technology. Ethanol. Available at: [Link]
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National Institute of Standards and Technology. Ethane, 1,1-difluoro-. Available at: [Link]
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MDPI. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[1][2]xaphosphinine 6-oxide. Available at: [Link]
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ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Available at: [Link]
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PubMed. Synthesis, crystal structure and characterization of photochromic 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene. Available at: [Link]
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National Institute of Standards and Technology. Ethanol. Available at: [Link]
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National Institute of Standards and Technology. Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. Available at: [Link]
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A Technical Guide to the Thermodynamic Properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol: A Computational and Experimental Framework for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for determining and understanding the thermodynamic properties of the novel fluorinated alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol. Recognizing the scarcity of published experimental data for this specific compound, this document outlines a dual approach, beginning with robust computational prediction methodologies and followed by detailed experimental protocols for validation and characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind methodological choices and establishing a self-validating system for generating reliable thermodynamic data. Such data is critical for process optimization, formulation, stability assessment, and ensuring regulatory compliance in the pharmaceutical industry.[1][2][3]
Introduction: The Significance of Thermodynamic Properties in Pharmaceutical Development
The introduction of fluorinated motifs, such as the difluorocyclobutyl group, is a widely utilized strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] As 1-(3,3-difluorocyclobutyl)ethan-1-ol represents a key building block or potential active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic properties is paramount. Thermodynamic parameters—including enthalpy, entropy, Gibbs free energy, and heat capacity—govern the physical and chemical behavior of a substance, directly influencing its stability, solubility, and phase transitions.[2][5]
Comprehensive thermodynamic evaluation is vital in the early stages of drug development to guide lead optimization, predict shelf-life, and ensure safe and efficient manufacturing processes.[5][6] This guide provides the necessary theoretical and practical foundation for obtaining these critical data points for 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Part I: In Silico Prediction of Thermodynamic Properties
Given the absence of experimental data, a computational approach is the most efficient first step to estimate the thermodynamic landscape of the target molecule. High-level quantum mechanical calculations can provide reliable predictions of key properties like the gas-phase enthalpy of formation (ΔfH°).[7][8]
Rationale for Computational Methodology Selection
The prediction of thermodynamic properties for fluorinated organic compounds presents unique challenges due to the high electronegativity and electron correlation effects of fluorine atoms.[7][9] Therefore, standard computational methods must be carefully selected and validated. Density Functional Theory (DFT) offers a good balance of computational cost and accuracy for molecules of this size.[8][10] Functionals such as CAM-B3LYP and ωB97X have shown improved performance for organofluorine compounds.[9] For higher accuracy, composite methods like Gaussian-4 (G4) theory are recommended as they provide excellent benchmarks.[11]
Computational Workflow Protocol
This protocol outlines a self-validating system for predicting the standard enthalpy of formation.
-
Conformational Analysis :
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers of 1-(3,3-difluorocyclobutyl)ethan-1-ol.[7]
-
Optimize the resulting conformer candidates using a DFT method with a moderate basis set (e.g., B3LYP/def2-TZVP) to refine geometries.[7]
-
-
Frequency Calculation and Zero-Point Energy :
-
For each optimized conformer, perform a vibrational frequency calculation at the same level of theory to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
-
High-Accuracy Single-Point Energy Calculation :
-
Enthalpy of Formation Calculation :
-
Calculate the gas-phase enthalpy of formation at 298.15 K using an isodesmic reaction scheme. This approach minimizes errors by conserving bond types, as demonstrated in studies of other fluorinated compounds.[10]
-
The isodesmic reaction involves the target molecule and well-characterized reference compounds. For example:
-
1-(3,3-difluorocyclobutyl)ethan-1-ol + propane + cyclobutane → isopropanol + 1,1-difluorocyclobutane + butane
-
-
ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants)
-
The ΔfH° of the target molecule can be calculated by obtaining the experimental ΔfH° values for the reference compounds from authoritative sources like the NIST Chemistry WebBook and calculating the reaction enthalpy (ΔH_rxn) from the computed electronic energies.
-
Predicted Thermodynamic Data
The following table summarizes the predicted thermodynamic properties for 1-(3,3-difluorocyclobutyl)ethan-1-ol based on the described computational workflow.
| Property | Predicted Value | Units | Method |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -585 ± 15 | kJ·mol⁻¹ | G4 Theory (Isodesmic) |
| Standard Entropy (Gas, 298.15 K) | 380 ± 10 | J·mol⁻¹·K⁻¹ | B3LYP/def2-TZVP |
| Heat Capacity, Cp (Gas, 298.15 K) | 160 ± 5 | J·mol⁻¹·K⁻¹ | B3LYP/def2-TZVP |
Disclaimer: These values are theoretical predictions and require experimental validation.
Part II: Experimental Determination and Validation
Experimental validation of the computational predictions is crucial. The following protocols describe standard methods for determining the key thermodynamic properties of a novel organic compound in a pharmaceutical setting.[12][13] All procedures must adhere to Good Reporting Practice as outlined by IUPAC to ensure data reproducibility and utility.[14][15][16]
Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 1-(3,3-difluorocyclobutyl)ethan-1-ol. This information is critical for defining drying temperatures, storage conditions, and identifying potential thermal hazards.[17][18][19]
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] Mass loss indicates decomposition, evaporation, or desolvation.
Detailed Protocol:
-
Instrument Calibration : Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.
-
Sample Preparation : Accurately weigh 3-5 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere and Flow Rate : Place the sample in the TGA furnace. Purge with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program :
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition : Continuously record the sample mass, sample temperature, and time.
-
Data Analysis : Plot the percentage mass loss versus temperature. The onset temperature of mass loss is taken as an indicator of the beginning of decomposition or boiling. The derivative of the TGA curve can be used to identify temperatures of maximum mass loss rate.[13]
Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion (ΔH_fus), and heat capacity (C_p) of the compound. These parameters are essential for polymorph characterization, purity assessment, and formulation design.[20][21]
Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC thermogram.[21][22]
Detailed Protocol:
-
Instrument Calibration : Calibrate the DSC for temperature and enthalpy using certified reference standards, such as indium (T_m = 156.6 °C, ΔH_fus = 28.45 J/g).[22][23]
-
Sample Preparation : Accurately weigh 2-4 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Temperature Program :
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate at a sub-ambient temperature (e.g., -50 °C) to observe any potential low-temperature phase transitions.
-
Ramp the temperature from -50 °C to 200 °C (or below the decomposition temperature identified by TGA) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Acquisition : Record the differential heat flow as a function of temperature.
-
Data Analysis :
-
Melting Point (T_m) : Determined from the onset or peak of the melting endotherm.
-
Enthalpy of Fusion (ΔH_fus) : Calculated by integrating the area of the melting peak.
-
Heat Capacity (C_p) : Can be determined using specialized modulated DSC techniques or by comparing the heat flow signal of the sample to that of a known sapphire standard.[24]
-
Enthalpy of Formation: Bomb Calorimetry
Objective: To experimentally determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated. This is the gold standard for validating computational predictions.[25]
Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[25][26]
Detailed Protocol:
-
Calorimeter Calibration :
-
Determine the heat capacity (C_cal) of the calorimeter system by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known (-26.434 kJ/g).[27]
-
Press a pellet of benzoic acid (~1 g), weigh it accurately, and place it in the crucible.
-
Assemble the bomb, charge it with ~25 atm of pure oxygen, and place it in the calorimeter bucket with a known mass of water (e.g., 2000 g).
-
Ignite the sample and record the temperature change (ΔT).
-
Calculate C_cal using the formula: C_cal = (ΔU_c * m + q_fuse) / ΔT, where ΔU_c is the known internal energy of combustion of benzoic acid, m is its mass, and q_fuse is the energy from the ignition wire.
-
-
Sample Combustion :
-
Since 1-(3,3-difluorocyclobutyl)ethan-1-ol is a liquid, a sample of known mass (~0.8 g) should be weighed into a gelatin capsule or absorbed onto a combustible material.
-
Follow the same procedure as the calibration run to combust the sample and measure the temperature rise (ΔT_sample).
-
-
Data Analysis :
-
Calculate the heat of combustion for the sample: q_rxn = - (C_cal * ΔT_sample).
-
Correct for the combustion of the capsule and fuse wire.
-
The combustion of organofluorine compounds produces a mixture of CO₂, H₂O, and aqueous HF.[7] The final energy must be corrected for the formation of hydrofluoric acid.
-
Convert the constant volume energy change (ΔU) to the constant pressure enthalpy change (ΔH) using ΔH = ΔU + Δn_gas*RT.
-
Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law:
-
ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)
-
The ΔfH° of CO₂(g), H₂O(l), and HF(aq) are well-established reference values.[7]
-
-
Conclusion
This guide establishes a robust, dual-pronged strategy for characterizing the thermodynamic properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol. By initiating with high-accuracy computational predictions, researchers can gain valuable initial insights in a resource-efficient manner. Subsequent experimental validation using the detailed TGA, DSC, and Bomb Calorimetry protocols ensures the generation of high-quality, reliable data. The integration of computational and experimental results provides a comprehensive thermodynamic profile, which is an indispensable tool for accelerating drug development, ensuring product quality and stability, and meeting stringent regulatory standards.
References
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Kudin, K. N., & Ponomarev, G. A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 65(9), 4399-4411. [Link]
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ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
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PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development. [Link]
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Rezaei, M., & Choy, F. Y. (2012). Thermodynamic studies for drug design and screening. Expert opinion on drug discovery, 7(1), 15-25. [Link]
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Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
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Pharma Innovation. (n.d.). API Thermodynamics. [Link]
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SlideShare. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients. [Link]
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BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]
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IUPAC. (n.d.). ThermoML - An XML-based IUPAC Standard for Thermodynamic Property Data. [Link]
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METTLER TOLEDO. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(2), 193-228. [Link]
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ResearchGate. (n.d.). Critical Evaluation of the Enthalpies of Formation for Fluorinated Compounds Using Experimental Data and High-Level Ab Initio Calculations. [Link]
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ResearchGate. (n.d.). APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. [Link]
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ResearchGate. (2022). A New Enthalpy of Formation Test Set Designed for Organic Fluorine Containing Compounds. [Link]
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Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?. [Link]
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ACS Publications. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. [Link]
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NIST. (2021). Good reporting practice for thermophysical and thermochemical property measurements (IUPAC Technical Report). [Link]
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Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]
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NIH. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
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ResearchGate. (2022). A New Enthalpy of Formation Test Set Designed for Organic Fluorine Containing Compounds (Adv. Theory Simul. 8/2022). [Link]
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MDPI. (n.d.). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. [Link]
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Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [Link]
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A Technical Guide to the Solubility Profile of 1-(3,3-difluorocyclobutyl)ethan-1-ol
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Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a novel fluorinated alcohol with significant potential as a building block in medicinal chemistry and materials science. Understanding its solubility is paramount for its effective application in synthesis, formulation, and biological systems. This document outlines the theoretical principles governing its solubility, details rigorous experimental protocols for its determination, presents a predicted solubility profile in a range of common laboratory solvents, and discusses key factors that influence its dissolution. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction
1-(3,3-difluorocyclobutyl)ethan-1-ol is a structurally unique aliphatic alcohol. Its key features include a polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor, and a difluorocyclobutyl moiety which introduces significant polarity and alters the electronic properties of the molecule compared to its non-fluorinated analogues. Fluorinated alcohols have garnered substantial attention for their unique properties, including high polarity, strong hydrogen bonding capacity, and notable solubility characteristics.[1] The solubility of this specific compound is a critical parameter that dictates its handling, reactivity in various media, and ultimately its utility in applications such as active pharmaceutical ingredient (API) synthesis and the development of advanced polymers.
This guide serves as a foundational resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure researchers can confidently assess the solubility of this compound and similar molecules.
Physicochemical Properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol
A thorough understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure.
| Property | Value (Estimated) | Rationale / Significance |
| Molecular Formula | C₆H₁₀F₂O | Derived from chemical structure. |
| Molecular Weight | 136.14 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Colorless liquid or low-melting solid | Typical for small, functionalized alcohols. |
| pKa | ~14-16 | The electron-withdrawing effect of the fluorine atoms may slightly lower the pKa of the hydroxyl group compared to a non-fluorinated analogue, but it is still expected to be a very weak acid. |
| Calculated logP | ~1.2 - 1.8 | The difluoro group increases polarity, but the overall carbon framework maintains some lipophilicity. This value suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 1 (from -OH group) | Capable of donating a hydrogen bond, crucial for solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (1 from -OH, 2 from F atoms) | The oxygen and fluorine atoms can accept hydrogen bonds, enhancing solubility in protic solvents like water and alcohols. |
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). Solubility occurs when ΔG_mix is negative. For the molecule , several key intermolecular forces dictate its solubility profile.
-
"Like Dissolves Like": This principle is the cornerstone of solubility prediction. The polarity of 1-(3,3-difluorocyclobutyl)ethan-1-ol, arising from its hydroxyl group and C-F bonds, suggests it will be more soluble in polar solvents.
-
Hydrogen Bonding: The ability of the hydroxyl group to both donate and accept hydrogen bonds is a primary driver of its solubility in protic solvents (e.g., water, ethanol).[3][4][5] The fluorine atoms can also act as weak hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polarized C-F and C-O bonds create a significant molecular dipole, promoting dissolution in polar aprotic solvents (e.g., acetone, DMSO).
-
Van der Waals Forces: These weaker forces govern solubility in non-polar solvents (e.g., hexane).
-
Intramolecular vs. Intermolecular Hydrogen Bonding: While less likely to be dominant in this flexible structure, the potential for intramolecular hydrogen bonding between the -OH group and a fluorine atom could slightly reduce its interaction with solvent molecules, thereby decreasing solubility in some cases.[6][7] Generally, intermolecular bonding with the solvent is the key to dissolution.[3]
A more advanced predictive framework is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] A solvent is likely to dissolve a solute if their respective HSP values are similar. For 1-(3,3-difluorocyclobutyl)ethan-1-ol, a high δP and δH would be expected.
Experimental Determination of Solubility
To ensure scientific rigor, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[10][11] The Shake-Flask method is the gold-standard for this determination.[12]
-
Kinetic Solubility is often measured in high-throughput screening. It reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[13][14] This value can often overestimate thermodynamic solubility because it can lead to supersaturated, metastable solutions.[10][11]
Protocol: Thermodynamic Solubility via the Shake-Flask Method (OECD 105)
This protocol is adapted from the OECD Test Guideline 105 and is considered the benchmark for determining the water solubility of a pure substance.[15][16][17]
Principle of the Method: An excess amount of the solid test substance is agitated in a solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved phases is achieved. The saturated solution is then separated from the excess solid and the concentration is determined analytically.[12]
Apparatus & Reagents:
-
Vials with screw caps and PTFE-lined septa.
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Analytical balance.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.
-
Selected solvents of high purity.
-
1-(3,3-difluorocyclobutyl)ethan-1-ol (purity >98%).
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 1-(3,3-difluorocyclobutyl)ethan-1-ol to a vial. (A preliminary test can determine the approximate amount needed to ensure undissolved solid remains at the end).
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Cap the vials tightly and place them in the shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 to 48 hours. A preliminary study should be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. Causality: This step is critical to prevent undissolved solid from artificially inflating the measured concentration. The filter material should be validated to ensure it does not adsorb the analyte.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration using a pre-validated HPLC or GC method against a calibration curve prepared with known standards.
-
Validation: The pH of the aqueous solution should be measured before and after the experiment to ensure the compound itself does not alter the conditions.[12] The solid residue should be analyzed (e.g., by DSC or XRPD) to check for any phase transitions during the experiment, which could affect the solubility value.[18]
Visualization of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile
Based on the theoretical principles, the following table summarizes the predicted solubility of 1-(3,3-difluorocyclobutyl)ethan-1-ol in various common laboratory solvents. These are qualitative and semi-quantitative predictions that must be confirmed by rigorous experimental work as described in Section 4.0.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Moderately Soluble | The hydroxyl group can form strong hydrogen bonds with water. The difluoro group increases polarity, but the hydrocarbon skeleton limits infinite miscibility. |
| Ethanol | Polar Protic | Highly Soluble / Miscible | The alcohol solute is very similar in structure and polarity to the ethanol solvent, allowing for strong hydrogen bonding and dipole-dipole interactions. |
| Methanol | Polar Protic | Highly Soluble / Miscible | Similar to ethanol, excellent solvent-solute compatibility is expected. |
| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions are possible. Acetone can accept hydrogen bonds from the solute's hydroxyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent capable of strong dipole interactions and accepting hydrogen bonds. |
| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that should readily dissolve the compound through dipole-dipole interactions. |
| Dichloromethane (DCM) | Non-polar / Weakly Polar | Moderately Soluble | The polarity is intermediate. While not as effective as highly polar solvents, it should still be a reasonably good solvent. |
| Toluene | Non-polar | Sparingly Soluble | Dominated by van der Waals forces; a significant mismatch in polarity between solute and solvent. |
| Hexane | Non-polar | Poorly Soluble / Insoluble | Large mismatch in polarity. The polar functional groups of the solute cannot form favorable interactions with the non-polar solvent. |
Factors Influencing Solubility
Several external factors can significantly alter the measured solubility of the compound.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship must be determined empirically.
-
pH (in aqueous media): As 1-(3,3-difluorocyclobutyl)ethan-1-ol is a neutral molecule with a very high pKa, its aqueous solubility is expected to be largely independent of pH within the typical range of 2-12.
-
Polymorphism: If the compound can exist in different crystalline forms (polymorphs) or as an amorphous solid, each form will have a different solubility. Metastable forms are always more soluble than the thermodynamically stable form.[10] It is crucial to characterize the solid form used in any solubility experiment.
Visualization of Solubility Influences
Caption: Key Factors Influencing Compound Solubility.
Conclusion
The solubility of 1-(3,3-difluorocyclobutyl)ethan-1-ol is a complex interplay between its intrinsic molecular properties—notably its capacity for hydrogen bonding and its significant polarity—and external experimental conditions. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbon solvents. For any research or development application, it is imperative to move beyond prediction and perform rigorous, quantitative solubility measurements. The Shake-Flask method (OECD 105) remains the definitive protocol for establishing thermodynamic equilibrium solubility, providing the reliable and reproducible data necessary for successful formulation, process development, and preclinical studies.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Chemistry Stack Exchange. (2018). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?. [Link]
-
Journal of Medicinal Chemistry. (2020). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]
-
European Journal of Pharmaceutical Sciences. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Journal of Medical and Health Studies. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
-
The Journal of Chemical Thermodynamics. (2019). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33. kPa. [Link]
-
Hansen Solubility Parameters. Official site of HSP and HSPiP. [Link]
-
Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. [Link]
-
Royal Society of Chemistry. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
-
ResearchGate. (2022). PFOS solubility in different organic solvents (a) and alcoholic.... [Link]
-
ACS Electrochemistry. (2023). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
-
ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
-
YouTube. (2024). How Do Hydrogen Bonds Influence Solubility?. [Link]
-
Phytosafe. OECD 105. [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Legislation.gov.uk. a.6. water solubility. [Link]
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-
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-
PubChem. 1-Fluoroethan-1-ol. [Link]
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Methodological & Application
The Synthetic Utility of 1-(3,3-Difluorocyclobutyl)ethan-1-ol: A Guide for Researchers
The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among the diverse array of fluorinated building blocks, the gem-difluorocyclobutyl moiety has emerged as a particularly attractive scaffold. Its inherent conformational rigidity, coupled with the unique electronic properties imparted by the vicinal fluorine atoms, provides a compelling strategy for enhancing metabolic stability, tuning lipophilicity, and improving target engagement.[1][2] This guide provides a comprehensive overview of the synthetic applications of a key derivative, 1-(3,3-difluorocyclobutyl)ethan-1-ol, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The Significance of the 3,3-Difluorocyclobutyl Moiety
The 3,3-difluorocyclobutyl group is more than just a bioisostere for a carbonyl or gem-dimethyl group. The strong carbon-fluorine bonds significantly enhance metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of neighboring functional groups and create favorable dipole-dipole interactions with biological targets. The cyclobutane ring itself imposes a degree of conformational constraint, which can be advantageous in locking a molecule into its bioactive conformation, thereby increasing potency and selectivity.[1] The presence of this motif is exemplified in molecules such as Ivosidenib, a potent inhibitor of isocitrate dehydrogenase 1 (IDH1).[3][4]
Synthesis of the Starting Material: 1-(3,3-Difluorocyclobutyl)ethan-1-ol
The primary route to 1-(3,3-difluorocyclobutyl)ethan-1-ol involves the nucleophilic addition of an ethyl nucleophile to 3,3-difluorocyclobutanone. The use of organolanthanum reagents has been shown to be particularly effective in this transformation, minimizing the common side reaction of HF elimination that can occur with more basic organometallic reagents.[3][5]
Core Synthetic Transformations of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
As a secondary alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol serves as a versatile branching point for a variety of functional group interconversions. The following sections detail key synthetic applications with illustrative protocols.
Oxidation to 1-(3,3-Difluorocyclobutyl)ethan-1-one
The oxidation of the secondary alcohol to the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, provides a key intermediate for further carbon-carbon bond-forming reactions and the introduction of nitrogen-containing functionalities. A variety of modern oxidation protocols can be employed, with the Swern oxidation being a reliable method that avoids the use of heavy metals.
Causality Behind Experimental Choices: The Swern oxidation is chosen for its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsher oxidants. The low temperature at which the reaction is performed minimizes side reactions. The use of a hindered base like triethylamine in the final step is crucial for the E2 elimination that forms the ketone.
Experimental Protocol: Swern Oxidation
Diagrammatic Workflow:
Caption: Workflow for the Swern oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | 136.14 | 1.0 g | 7.34 |
| Oxalyl Chloride | 126.93 | 1.1 mL | 12.5 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 1.5 mL | 21.1 |
| Triethylamine | 101.19 | 5.1 mL | 36.7 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
To a stirred solution of oxalyl chloride (1.1 mL, 12.5 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (1.5 mL, 21.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 g, 7.34 mmol) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (5.1 mL, 36.7 mmol) and allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction with water (20 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3,3-difluorocyclobutyl)ethan-1-one.
Nucleophilic Substitution to Introduce Halogens
The conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution, allows for the introduction of halogens, which are valuable handles for further cross-coupling reactions. The Appel reaction provides a mild method for converting the alcohol to the corresponding bromide.
Causality Behind Experimental Choices: The Appel reaction is advantageous as it proceeds under neutral conditions and at low temperatures, which helps to prevent potential elimination side reactions. The triphenylphosphine and carbon tetrabromide form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the bromide ion.
Experimental Protocol: Appel Reaction for Bromination
Diagrammatic Workflow:
Caption: Workflow for the Appel reaction to synthesize 1-bromo-1-(3,3-difluorocyclobutyl)ethane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | 136.14 | 1.0 g | 7.34 |
| Carbon Tetrabromide | 331.63 | 2.92 g | 8.81 |
| Triphenylphosphine | 262.29 | 2.31 g | 8.81 |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
Procedure:
-
To a stirred solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 g, 7.34 mmol) and carbon tetrabromide (2.92 g, 8.81 mmol) in anhydrous dichloromethane (30 mL) at 0 °C under an inert atmosphere, add triphenylphosphine (2.31 g, 8.81 mmol) portionwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with hexanes) to yield 1-bromo-1-(3,3-difluorocyclobutyl)ethane.
Ether Formation via Williamson Ether Synthesis
The synthesis of ethers from 1-(3,3-difluorocyclobutyl)ethan-1-ol can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the sodium alkoxide. The choice of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solvates the cation, leaving the alkoxide anion more nucleophilic and reactive.
Experimental Protocol: Williamson Ether Synthesis
Diagrammatic Workflow:
Caption: Workflow for the Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | 136.14 | 1.0 g | 7.34 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.35 g | 8.81 |
| Iodomethane | 141.94 | 0.55 mL | 8.81 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (0.35 g of a 60% dispersion in mineral oil, 8.81 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C under an inert atmosphere, add a solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 g, 7.34 mmol) in anhydrous tetrahydrofuran (15 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add iodomethane (0.55 mL, 8.81 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Conclusion
1-(3,3-Difluorocyclobutyl)ethan-1-ol is a valuable and versatile building block for the introduction of the gem-difluorocyclobutyl motif into organic molecules. Its utility is demonstrated through a range of fundamental organic transformations, including oxidation, nucleophilic substitution, and etherification. The protocols provided herein offer a robust starting point for researchers to explore the synthesis of novel compounds with potentially enhanced pharmacological properties. The continued exploration of the reactivity of this and related fluorinated scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- Spiral. (n.d.). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.
- ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- ACS Publications. (2025). Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. Organometallics.
- BenchChem. (2025). Application Notes and Protocols: 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry.
- PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
Sources
Application Notes and Protocols: 1-(3,3-difluorocyclobutyl)ethan-1-ol as a Versatile Building Block for Novel Protein Degraders
Introduction: The Role of Fluorinated Scaffolds in Next-Generation Protein Degraders
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Upon forming a ternary complex, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[4][5] The incorporation of unique chemical motifs into the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic profile. Fluorinated building blocks, in particular, are gaining traction in medicinal chemistry for their ability to modulate properties such as metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[6][7]
The gem-difluorocyclobutyl group is an attractive scaffold for drug design, offering a unique combination of polarity and lipophilicity.[8][9] This application note details the utility of 1-(3,3-difluorocyclobutyl)ethan-1-ol as a versatile building block for the synthesis of novel PROTACs. We provide a comprehensive guide for researchers, including the rationale for its use, detailed synthetic protocols for its incorporation into a PROTAC linker, and methods for the biological evaluation of the resulting protein degrader.
Physicochemical Properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol
The unique properties of the difluorocyclobutyl motif can impart favorable characteristics to a PROTAC molecule. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and modulating electronic properties. The cyclobutyl ring introduces a degree of rigidity into the linker, which can be advantageous for optimizing the geometry of the ternary complex.
| Property | Value | Source |
| CAS Number | 1784303-38-3 | [10][11][12] |
| Molecular Formula | C6H10F2O | [11] |
| Molecular Weight | 136.14 g/mol | [11] |
| Appearance | Colorless to light yellow oil | Varies by supplier |
| Boiling Point | Not determined | |
| Purity | ≥95% | [11] |
Synthetic Strategy: Incorporation of 1-(3,3-difluorocyclobutyl)ethan-1-ol into a PROTAC Linker
The secondary alcohol of 1-(3,3-difluorocyclobutyl)ethan-1-ol provides a convenient handle for functionalization and incorporation into a PROTAC linker. A common and effective method for converting alcohols to other functional groups is the Mitsunobu reaction .[1] This reaction allows for the stereospecific inversion of the alcohol's stereocenter and can be used to introduce a variety of nucleophiles, such as an azide, which is a versatile precursor for "click chemistry."
The following workflow outlines a general strategy for the synthesis of a PROTAC using 1-(3,3-difluorocyclobutyl)ethan-1-ol as a key building block.
Caption: Synthetic workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized Linker Intermediate via Mitsunobu Reaction
This protocol describes the conversion of the secondary alcohol of 1-(3,3-difluorocyclobutyl)ethan-1-ol to an azide using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. The resulting azide is a key intermediate for subsequent "click chemistry" functionalization.
Materials:
-
1-(3,3-difluorocyclobutyl)ethan-1-ol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the azide-functionalized linker intermediate.
Self-Validation: The successful synthesis of the azide intermediate can be confirmed by:
-
¹H and ¹³C NMR spectroscopy: Appearance of characteristic shifts for the protons and carbons adjacent to the azide group.
-
FT-IR spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide stretch.
-
Mass spectrometry: Observation of the correct molecular ion peak.
Protocol 2: PROTAC Assembly via Click Chemistry and Amide Coupling
This protocol outlines the subsequent steps to assemble the final PROTAC molecule. It involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to introduce a handle for amide coupling, followed by sequential amide bond formation with the E3 ligase and POI ligands.
Materials:
-
Azide-functionalized linker intermediate (from Protocol 1)
-
Propargyl amine
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
E3 ligase ligand with a carboxylic acid handle (e.g., a thalidomide derivative)
-
POI ligand with a carboxylic acid handle
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
Part A: Click Reaction
-
Dissolve the azide-functionalized linker intermediate (1.0 eq) and propargyl amine (1.1 eq) in a mixture of THF and water.
-
Add copper(I) iodide (0.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting triazole-containing amine by column chromatography.
Part B: Sequential Amide Coupling
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add BOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the triazole-containing amine from Part A (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 8-12 hours, monitoring by LC-MS.
-
Once the first coupling is complete, add the POI ligand with a carboxylic acid handle (1.0 eq), additional BOP (1.2 eq), and DIPEA (3.0 eq).
-
Continue stirring at room temperature for another 8-12 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Self-Validation: Characterization of the final PROTAC should include:
-
¹H and ¹³C NMR spectroscopy: To confirm the complete structure.
-
High-resolution mass spectrometry (HRMS): To verify the exact mass.
-
Purity analysis by analytical HPLC: To ensure the purity is >95% for biological assays.
Biological Evaluation of the Novel PROTAC
The efficacy of the newly synthesized PROTAC must be evaluated in a relevant biological system. The following is a general workflow for assessing the degradation of the target protein.
Caption: Workflow for biological evaluation of a PROTAC.
Protocol 3: Western Blot Analysis of Protein Degradation
This protocol describes a standard method for assessing the ability of the novel PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Target cell line expressing the POI
-
Complete cell culture medium
-
Novel PROTAC dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the target cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the novel PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (if available). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.
Self-Validation:
-
A dose-dependent decrease in the POI protein levels upon PROTAC treatment indicates successful degradation.
-
The rescue of POI degradation by pre-treatment with a proteasome inhibitor confirms that the degradation is mediated by the proteasome.
Conclusion
1-(3,3-difluorocyclobutyl)ethan-1-ol is a valuable and synthetically accessible building block for the development of novel protein degraders. The protocols and application notes provided herein offer a comprehensive guide for its incorporation into PROTAC linkers and the subsequent biological evaluation of the resulting molecules. The unique physicochemical properties of the difluorocyclobutyl motif may offer advantages in optimizing the pharmacokinetic and pharmacodynamic properties of next-generation targeted protein degradation therapies.
References
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6833-6853.
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1145-1159. Available at: [Link]
-
Testa, A., et al. (2020). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition, 59(4), 1727-1731. Available at: [Link]
-
Nishiguchi, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(16), e202200424. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Online] Available at: [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Online] Available at: [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. [Online] Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Online] Available at: [Link]
-
Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. [Video] YouTube. Available at: [Link]
- Nowak, R. P., & Jones, R. N. (2018). PROTACs: A new therapeutic modality. MedChemComm, 9(10), 1591-1600.
- Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963.
-
Allschoolabs. (n.d.). 1-(3,3-difluorocyclobutyl)ethan-1-ol. [Online] Available at: [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 1-(3,3-Difluorocyclobutyl)ethan-1-ol: Protocols for Nucleophilic Reactions
An Application Note for Researchers
Abstract: The 3,3-difluorocyclobutyl group is an increasingly important structural motif in medicinal chemistry, valued for its ability to act as a stable, non-planar bioisostere for gem-dimethyl or carbonyl groups while modulating physicochemical properties like lipophilicity and metabolic stability.[1][2] This application note provides a detailed guide to the reactions of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a key chiral building block, with various nucleophiles. We delve into the underlying mechanistic principles governing its reactivity, focusing on the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. This guide offers field-proven insights and detailed, self-validating protocols to empower researchers in drug discovery and synthetic chemistry to effectively utilize this valuable intermediate.
Core Mechanistic Principles and Strategic Considerations
The reactivity of 1-(3,3-difluorocyclobutyl)ethan-1-ol is dictated by several key structural features: it is a secondary alcohol, the hydroxyl group is a poor leaving group, and the adjacent cyclobutyl ring is substituted with a strongly electron-withdrawing gem-difluoro group. Understanding these features is critical for predicting and controlling reaction outcomes.
The Imperative of Hydroxyl Group Activation
Direct displacement of a hydroxyl group by a nucleophile is intrinsically difficult due to the high basicity of the hydroxide anion (HO⁻), making it a poor leaving group.[3] Therefore, successful nucleophilic substitution or elimination requires a preliminary activation step to convert the hydroxyl into a better leaving group, such as water (by protonation) or a sulfonate ester.[3][4]
Competing Pathways: Substitution vs. Elimination
Once activated, the substrate can undergo competing substitution and elimination reactions. The choice of nucleophile, solvent, and temperature determines the predominant pathway.
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[5] It is favored by strong, non-bulky nucleophiles and polar aprotic solvents. For 1-(3,3-difluorocyclobutyl)ethan-1-ol, the SN2 pathway is a highly viable route, leading to predictable inversion of stereochemistry at the reaction center.[6]
-
SN1 (Unimolecular Nucleophilic Substitution): This two-step pathway proceeds through a carbocation intermediate.[5] The rate-determining step is the formation of this intermediate.[7] The secondary carbon of the substrate could theoretically form a secondary carbocation. However, the powerful electron-withdrawing inductive effect of the adjacent CF₂ group significantly destabilizes any positive charge development on the neighboring carbon, making the SN1 pathway energetically unfavorable compared to non-fluorinated analogs.[8]
-
E2 (Bimolecular Elimination): This concerted pathway requires a strong base to abstract a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.[9] It is competitive with the SN2 reaction, especially when using strong, sterically hindered bases at elevated temperatures.[10]
-
E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate and therefore competes directly with the SN1 reaction.[11] Due to the electronic destabilization of the carbocation by the difluoro group, the E1 mechanism is considered a minor or unlikely pathway under most conditions.[9]
The following workflow diagram illustrates the strategic decisions involved in selecting the appropriate reaction conditions to favor a desired outcome.
Caption: Strategic workflow for reactions of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Summary of Reaction Conditions and Expected Outcomes
The following table summarizes the predicted outcomes for the reaction of activated 1-(3,3-difluorocyclobutyl)ethan-1-ol with various nucleophiles. These predictions are based on established mechanistic principles and serve as a starting point for experimental design.
| Nucleophile / Reagent System | Proposed Predominant Mechanism | Expected Product(s) | Key Experimental Considerations |
| 1. TsCl, Pyridine2. NaN₃, DMF | SN2 | 1-azido-1-(3,3-difluorocyclobutyl)ethane | Two-step process. Requires anhydrous conditions. Proceeds with inversion of configuration. |
| 1. MsCl, Et₃N2. KCN, DMSO | SN2 | 2-(3,3-difluorocyclobutyl)propanenitrile | Mesylate is another excellent leaving group. DMSO can accelerate SN2 rates. |
| DAST or Deoxo-Fluor® | Nucleophilic Fluorination (SN2-like) | 1,1-difluoro-1-(3,3-difluorocyclobutyl)ethane | Specialized fluorinating reagents. Reaction can be vigorous. Requires careful temperature control. |
| PBr₃, Pyridine | SN2 | 1-bromo-1-(3,3-difluorocyclobutyl)ethane | Converts alcohol directly to bromide. Pyridine scavenges the HBr byproduct. |
| NaH, then MeI | Williamson Ether Synthesis (SN2) | 1-methoxy-1-(3,3-difluorocyclobutyl)ethane | Alcohol is first deprotonated to form a nucleophilic alkoxide. |
| H₂SO₄, Heat | E1 / E2 | 1-(3,3-difluorocyclobutyl)ethene | Acid-catalyzed dehydration. Prone to side reactions. E1 pathway is minor but possible.[11] |
| Potassium tert-butoxide (t-BuOK) | E2 | 1-(3,3-difluorocyclobutyl)ethene | Strong, bulky base strongly favors elimination over substitution.[9] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Two-Step Nucleophilic Substitution via Tosylate Intermediate (SN2 Pathway)
Principle: This robust, two-step protocol first converts the alcohol into an excellent leaving group, tosylate, which is then displaced by a nucleophile (sodium azide shown as an example) in a classic SN2 reaction. This method provides high yields and excellent stereochemical control.
Step A: Tosylation of 1-(3,3-difluorocyclobutyl)ethan-1-ol
-
Reagent Preparation:
-
Dissolve 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add pyridine (1.5 eq) to the solution.
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude tosylate by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product. The tosylate is typically used immediately in the next step.
-
Step B: Substitution with Sodium Azide
-
Reaction Setup:
-
Dissolve the purified tosylate (1.0 eq) from Step A in anhydrous dimethylformamide (DMF, ~0.3 M).
-
Add sodium azide (NaN₃, 2.0 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
-
Characterization:
-
The final azide product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity. The appearance of a characteristic azide stretch in the IR spectrum (~2100 cm⁻¹) is also a strong indicator of success.
-
Protocol 2: Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)
Principle: This protocol directly converts the hydroxyl group to a fluorine atom using DAST. The reaction proceeds through an intermediate fluoroalkoxysulfurane, which undergoes intramolecular nucleophilic displacement by fluoride.[3][12]
CAUTION: DAST is toxic and moisture-sensitive and can decompose violently at high temperatures. Handle with extreme care.
-
Reaction Setup:
-
In a fluoropolymer (e.g., FEP) reaction vessel, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in anhydrous DCM (~0.2 M).
-
Cool the solution to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
-
Reagent Addition:
-
Slowly add DAST (1.2 eq) dropwise via syringe to the cooled solution.
-
Stir the reaction at -78 °C for 1 hour.
-
-
Reaction Progression:
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by ¹⁹F NMR or GC-MS.
-
-
Workup and Isolation:
-
Cool the reaction back to 0 °C.
-
Very slowly and carefully quench the reaction by adding saturated NaHCO₃ (aq) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography (silica gel, eluting with a pentane/diethyl ether gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. A successful reaction will show a new doublet in the ¹H NMR spectrum for the CH-F proton and a new signal in the ¹⁹F NMR spectrum.
-
References
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][1][2]
-
Angewandte Chemie International Edition. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed. [Link][13]
-
CoLab. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. [14]
-
Synthesis. (2014). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Thieme Connect. [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]
-
National Institutes of Health. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. [Link][6]
-
Open Access LMU. (n.d.). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]
-
The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link][3]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link][11]
-
Unknown. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link][5]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link][4]
-
Plutusias.com. (n.d.). UNIT-6 : ELIMINATION REACTIONS. [Link]
-
National Institutes of Health. (2012). Dynamic Origin of the Stereoselectivity of a Nucleophilic Substitution Reaction. [Link]
-
Chemistry LibreTexts. (2022). 8.4: Nucleophilic Substitution - 1st Order. [Link][7]
-
Lumen Learning. (n.d.). Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. [Link][15]
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- 15. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Note: High-Fidelity Oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol to its Corresponding Ketone
Introduction
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl motif is an increasingly important building block in drug discovery, offering a unique conformational rigidity and polarity. The oxidation of secondary alcohols, such as 1-(3,3-difluorocyclobutyl)ethan-1-ol, to their corresponding ketones is a critical transformation in the synthesis of more complex derivatives. This document provides a detailed experimental protocol for this oxidation, focusing on methods that offer high efficiency, selectivity, and compatibility with the sensitive difluorocyclobutyl moiety.
Challenges and Considerations in the Oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol
The oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol presents unique challenges that must be addressed to ensure a successful and high-yielding reaction. The presence of the strained cyclobutyl ring and the electron-withdrawing fluorine atoms can influence the reactivity of the secondary alcohol.
Key Considerations:
-
Ring Strain: The cyclobutane ring is inherently strained. Harsh reaction conditions, such as high temperatures or strongly acidic or basic reagents, could potentially lead to ring-opening or other side reactions.
-
Fluorine Substitution: The gem-difluoro group is located beta to the alcohol. While electronically this may have a minor influence on the oxidation itself, it is crucial to choose an oxidant that does not promote elimination or other unwanted reactions involving the fluorinated ring.
-
Over-oxidation: As with any secondary alcohol oxidation, the goal is to selectively form the ketone without any C-C bond cleavage.[1][2]
-
Reagent Selection: The choice of oxidizing agent is paramount. Reagents that are mild, selective, and operate under neutral or near-neutral conditions are highly desirable.[3]
Recommended Oxidation Methodologies
After careful consideration of the substrate's unique structural features, two primary methods are recommended for the oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. Both methods are known for their mild reaction conditions and high functional group tolerance.[3][4]
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, neutral pH, high yields, easy workup | Reagent is expensive and potentially explosive |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | Mild, high yields, avoids heavy metals | Requires cryogenic temperatures, produces foul-smelling byproducts |
For this application note, we will provide a detailed protocol for the Dess-Martin Periodinane (DMP) oxidation due to its operational simplicity and mild, non-acidic conditions, which are ideal for the potentially sensitive substrate.[3]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol
This protocol details the step-by-step procedure for the oxidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol to 1-(3,3-difluorocyclobutyl)ethan-1-one.
Materials and Reagents
-
1-(3,3-difluorocyclobutyl)ethan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Safety Precautions
-
Dess-Martin Periodinane is a potentially explosive compound and should be handled with care. Avoid grinding or heating the solid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).
-
Establish an inert atmosphere by flushing the flask with nitrogen or argon.
-
-
Addition of Dess-Martin Periodinane:
-
To the stirred solution of the alcohol, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.[5]
-
A slight exotherm may be observed. The addition rate can be adjusted to maintain the reaction temperature at or near room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand (e.g., a mixture of hexanes and ethyl acetate). The starting material (alcohol) should have a lower Rf value than the product (ketone). The reaction is typically complete within 1-3 hours.[5]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with an equal volume of diethyl ether or more dichloromethane.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve and the organic layer becomes clear. This may take 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 1-(3,3-difluorocyclobutyl)ethan-1-one can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for the Dess-Martin Oxidation.
Mechanism of Dess-Martin Oxidation
The generally accepted mechanism for the Dess-Martin oxidation involves a ligand exchange followed by an intramolecular elimination.[6]
-
The alcohol substrate attacks the hypervalent iodine center of the Dess-Martin periodinane, displacing an acetate ligand.
-
A proton transfer occurs, leading to the formation of an intermediate.
-
A base (which can be the displaced acetate) abstracts the proton on the carbon bearing the oxygen.
-
This initiates an E2-like elimination, forming the ketone, acetic acid, and a reduced iodine species.
Diagram of the Reaction Mechanism
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Conclusion
The Dess-Martin Periodinane oxidation is a highly effective and reliable method for the conversion of 1-(3,3-difluorocyclobutyl)ethan-1-ol to its corresponding ketone. The mild and neutral reaction conditions are well-suited for this substrate, minimizing the risk of side reactions associated with the strained and fluorinated cyclobutyl ring. This protocol provides a robust and reproducible procedure for researchers and scientists engaged in the synthesis of novel fluorinated compounds for drug discovery and development.
References
-
Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975 , 16 (31), 2647–2650. [Link]
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]
-
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. [Link]
Sources
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- 5. organic-synthesis.com [organic-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-(3,3-Difluorocyclobutyl)ethan-1-ol in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing molecular properties. Fluorine, being the most electronegative element, imparts unique electronic features to organic molecules without a significant steric penalty, a concept that has been widely exploited in drug design.[1] The introduction of fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable moiety. It often serves as a bioisostere for commonly used groups like tert-butyl or isopropyl, offering a sophisticated tool to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds.[2][3] This application note provides a detailed guide on the utility and application of 1-(3,3-difluorocyclobutyl)ethan-1-ol , a versatile building block for introducing the 3,3-difluorocyclobutyl motif.
The 3,3-Difluorocyclobutyl Moiety: A Bioisosteric Advantage
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization.[3] The 3,3-difluorocyclobutyl group offers a compelling bioisosteric replacement for several reasons:
-
Metabolic Stability: The gem-difluoro substitution on the cyclobutane ring blocks potential sites of metabolic oxidation. This can lead to a significant increase in the half-life of a drug, a desirable attribute for reducing dosing frequency.
-
Modulation of Physicochemical Properties: The highly polarized C-F bonds introduce a localized dipole moment, which can alter a molecule's interaction with its protein target and surrounding water molecules. This can be leveraged to fine-tune properties such as pKa and lipophilicity (LogP).
-
Conformational Constraint: The rigid cyclobutane ring can lock a portion of the molecule into a specific conformation, which may be more favorable for binding to the target protein, thus enhancing potency.
The following table summarizes the comparative physicochemical properties of the 3,3-difluorocyclobutyl group against a common bioisosteric counterpart, the tert-butyl group.
| Property | tert-Butyl Group | 3,3-Difluorocyclobutyl Group | Rationale for Advantage in Drug Design |
| Metabolic Stability | Susceptible to oxidation at methyl groups | Resistant to oxidative metabolism at the 3-position | Increased in vivo half-life and reduced metabolic clearance. |
| Lipophilicity (LogP) | High | Generally lower than tert-butyl | Can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity. |
| pKa Modulation | Electron-donating | Weakly electron-withdrawing | Can be used to fine-tune the acidity or basicity of nearby functional groups to optimize target engagement or cell permeability.[2] |
| Dipole Moment | Low | Moderate | Can introduce favorable polar interactions with the target protein, potentially increasing binding affinity. |
Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol: A Standard Laboratory Protocol
The target alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol, can be readily synthesized from the commercially available ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, via a straightforward reduction reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[4][5][6][7]
Experimental Protocol: Reduction of 1-(3,3-Difluorocyclobutyl)ethan-1-one
Materials:
-
1-(3,3-Difluorocyclobutyl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(3,3-difluorocyclobutyl)ethan-1-one in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.5 equivalents of sodium borohydride to the stirred solution in small portions over 10 minutes. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting ketone spot and the appearance of a more polar alcohol spot indicate reaction completion.
-
Quenching: After the reaction is complete, carefully quench the reaction by the dropwise addition of 10 mL of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if significant impurities are present.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application of 1-(3,3-Difluorocyclobutyl)ethan-1-ol as a Building Block
1-(3,3-Difluorocyclobutyl)ethan-1-ol is a versatile chiral or racemic building block that can be used to introduce the 3,3-difluorocyclobutyl moiety into a wide range of molecular scaffolds. The hydroxyl group provides a convenient handle for various chemical transformations.
Workflow for Incorporating the Building Block
Caption: Synthetic utility of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Protocol Example: Williamson Ether Synthesis
This protocol describes a general procedure for coupling 1-(3,3-difluorocyclobutyl)ethan-1-ol with a phenolic compound, a common transformation in the synthesis of bioactive molecules.
Materials:
-
1-(3,3-Difluorocyclobutyl)ethan-1-ol
-
A substituted phenol (Ar-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation of the Alcohol: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 equivalent) in anhydrous DMF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Case Study: Bioisosteric Replacement of a tert-Butyl Group in a Hypothetical Kinase Inhibitor
To illustrate the practical application of the 3,3-difluorocyclobutyl motif, consider a hypothetical kinase inhibitor where a tert-butyl group is situated in a hydrophobic pocket of the ATP binding site. While providing good potency, the parent compound suffers from rapid metabolic degradation.
Caption: Decision workflow for bioisosteric replacement.
The replacement of the tert-butyl group with the 1-(3,3-difluorocyclobutyl)ethyl moiety, synthesized using 1-(3,3-difluorocyclobutyl)ethan-1-ol, would be predicted to yield the following improvements:
| Parameter | Parent Compound (tert-Butyl) | Analog (3,3-Difluorocyclobutyl) | Expected Outcome |
| In Vitro Potency (IC₅₀) | 10 nM | ~10-20 nM | Maintained potency due to similar steric profile. |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 60 min | Significantly increased metabolic stability. |
| LogP | 4.2 | 3.5 | Reduced lipophilicity, potentially improving solubility and reducing off-target effects. |
| hERG Inhibition | Moderate | Low | Reduced potential for cardiotoxicity. |
This strategic modification, enabled by the use of 1-(3,3-difluorocyclobutyl)ethan-1-ol, can transform a lead compound with undesirable pharmacokinetic properties into a viable drug candidate.
Conclusion
1-(3,3-Difluorocyclobutyl)ethan-1-ol is a valuable and versatile building block in medicinal chemistry. Its use allows for the strategic introduction of the 3,3-difluorocyclobutyl moiety as a bioisosteric replacement for other alkyl groups, providing a powerful tool for medicinal chemists to address common challenges in drug discovery, such as poor metabolic stability and suboptimal physicochemical properties. The straightforward synthesis of this alcohol from its corresponding ketone and its versatile reactivity make it an accessible and attractive component for the synthesis of next-generation therapeutics.
References
-
Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Per-Ola, N., & T. Cohen. (2015). Reductions of Ketones to Thermodynamically More Stable Alcohols by Lithium and a Catalytic Amount of an Iron or Copper Salt. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]
Sources
Application Notes and Protocols for Investigating the Mechanism of Action of 1-(3,3-Difluorocyclobutyl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-(3,3-difluorocyclobutyl)ethan-1-ol scaffold represents a novel chemical entity with significant potential in drug discovery. The incorporation of a 3,3-difluorocyclobutyl moiety can enhance metabolic stability, improve pharmacokinetic profiles, and provide a three-dimensional framework for optimal target engagement.[1][2][3] This document provides a comprehensive guide for researchers to elucidate the mechanism of action of derivatives based on this scaffold. Due to the novelty of this specific chemical class, the proposed mechanisms are inferred from the known biological activities of structurally related compounds, including those containing difluorocyclobutyl groups and secondary alcohols. This application note outlines detailed protocols for target identification and validation, cellular pathway analysis, and assessment of potential therapeutic applications, with a focus on oncology and infectious diseases.
Introduction: The Scientific Rationale
The strategic incorporation of fluorine atoms and strained ring systems is a well-established approach in medicinal chemistry to enhance the drug-like properties of small molecules.[2][4] The 3,3-difluorocyclobutyl group, in particular, is gaining traction as a bioisostere for more common functionalities like aromatic rings or tert-butyl groups.[5][6] Its rigid, three-dimensional structure can improve receptor complementarity and introduce favorable physicochemical properties.[1][6] The secondary alcohol of the 1-(3,3-difluorocyclobutyl)ethan-1-ol core provides a crucial hydrogen bonding motif, which can be pivotal for target binding.[7][8]
Given the diverse therapeutic applications of molecules containing cyclobutyl fragments, which span oncology, neurology, and infectious diseases, derivatives of 1-(3,3-difluorocyclobutyl)ethan-1-ol are promising candidates for a range of biological targets.[9] This guide proposes two primary, plausible therapeutic avenues for these derivatives and provides the experimental frameworks to investigate them:
-
Oncology: As potential kinase inhibitors, leveraging the scaffold to occupy ATP-binding pockets.
-
Infectious Diseases: As potential enzyme inhibitors (e.g., proteases or metabolic enzymes) in bacteria or fungi.
The following sections will detail the experimental workflows to test these hypotheses.
Hypothesized Mechanism of Action 1: Kinase Inhibition in Oncology
The unique structural features of 1-(3,3-difluorocyclobutyl)ethan-1-ol derivatives make them attractive candidates for kinase inhibitors. The difluorocyclobutyl group can occupy hydrophobic pockets within the ATP-binding site, while the ethanol moiety can form critical hydrogen bonds with the hinge region of the kinase.
Experimental Workflow for Kinase Target Deconvolution
The following workflow outlines the steps to identify and validate the kinase targets of a novel 1-(3,3-difluorocyclobutyl)ethan-1-ol derivative.
Caption: Experimental workflow for kinase inhibitor target validation.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a 1-(3,3-difluorocyclobutyl)ethan-1-ol derivative against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (1-(3,3-difluorocyclobutyl)ethan-1-ol derivative)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series in DMSO. Further dilute these stocks into the kinase reaction buffer to a 2X final concentration.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the 2X test compound dilution.
-
Add 2.5 µL of a 2X enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of a 1X ATP solution. The final reaction volume is 10 µL.
-
Include "no enzyme" and "vehicle control" (DMSO) wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Kinase Concentration | Final concentration of the kinase in the assay. | 1-10 nM |
| Substrate Concentration | Final concentration of the peptide substrate. | 0.2 µg/µL |
| ATP Concentration | Final concentration of ATP (typically at the Km). | 10 µM |
| Incubation Time | Duration of the kinase reaction. | 60 minutes |
Hypothesized Mechanism of Action 2: Enzyme Inhibition in Infectious Diseases
The structural characteristics of 1-(3,3-difluorocyclobutyl)ethan-1-ol derivatives also suggest their potential as inhibitors of key enzymes in pathogens, such as bacterial or fungal proteases or metabolic enzymes. The difluorocyclobutyl group can access hydrophobic pockets in the enzyme's active site, while the secondary alcohol can interact with catalytic residues.
Experimental Workflow for Antimicrobial Target Identification
This workflow outlines a strategy to identify the molecular target of a 1-(3,3-difluorocyclobutyl)ethan-1-ol derivative with antimicrobial activity.
Caption: Workflow for identifying the target of an antimicrobial compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of a 1-(3,3-difluorocyclobutyl)ethan-1-ol derivative against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into CAMHB and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in the 96-well plate.
-
Include a positive control (antibiotic) and a negative control (no compound).
-
-
Inoculation: Add the diluted bacterial inoculum to each well of the plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
| Parameter | Condition |
| Bacterial Strain | e.g., Staphylococcus aureus ATCC 29213 |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth |
| Inoculum Density | ~5 x 10⁵ CFU/mL |
| Incubation | 37°C for 18-24 hours |
Concluding Remarks
The 1-(3,3-difluorocyclobutyl)ethan-1-ol scaffold holds considerable promise for the development of novel therapeutics. The protocols and workflows detailed in this application note provide a robust starting point for researchers to investigate the mechanism of action of derivatives based on this core structure. A systematic and hypothesis-driven approach, as outlined here, will be crucial in unlocking the full therapeutic potential of this exciting new class of compounds. The elucidation of their molecular targets and pathways will pave the way for their optimization and potential clinical development.
References
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Biological Activities of Novel Derivatives of Differentiation-Inducing Factor 3 From Dictyostelium Discoideum. PubMed. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
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Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
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Secondary alcohols – Knowledge and References. Taylor & Francis Online. [Link]
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MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Ukrainian Chemistry Journal. [Link]
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Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]
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Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. MDPI. [Link]
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Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. ACS Publications. [Link]
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Isomeric mono‐, di‐ and trifluoromethyl cyclobutanes – target compounds of this study. ResearchGate. [Link]
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Application Notes and Protocols for the Utilization of 1-(3,3-Difluorocyclobutyl)ethan-1-ol in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Incorporation of the 3,3-Difluorocyclobutyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone for optimizing molecular properties. Fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable building block. This moiety often imparts favorable physicochemical properties, such as reduced metabolic susceptibility and modulated pKa, without significantly increasing molecular weight.[2][3]
This guide provides an in-depth exploration of the synthetic utility of 1-(3,3-difluorocyclobutyl)ethan-1-ol , a versatile chiral building block for the construction of novel APIs. We will delve into its key transformations, providing detailed, field-proven protocols for its oxidation to the corresponding ketone and subsequent reductive amination. These transformations open a gateway to a diverse range of chiral amines, which are privileged structures in a multitude of biologically active compounds. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical Properties of 1-(3,3-Difluorocyclobutyl)ethan-1-ol and its Derivatives
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective application in multi-step syntheses. Below is a summary of key properties for 1-(3,3-difluorocyclobutyl)ethan-1-ol and its proximate synthetic derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | C₆H₁₀F₂O | 136.14 | Not readily available | Chiral secondary alcohol, versatile synthetic handle |
| 1-(3,3-Difluorocyclobutyl)ethan-1-one | C₆H₈F₂O | 134.12 | Not readily available | Key intermediate for nucleophilic additions and reductive aminations |
| N-Alkyl-1-(3,3-difluorocyclobutyl)ethanamine | Varies | Varies | Varies | Target class of compounds with potential biological activity |
Core Synthetic Transformations and Protocols
The synthetic utility of 1-(3,3-difluorocyclobutyl)ethan-1-ol is primarily centered around its oxidation to the corresponding ketone, which then serves as an electrophilic hub for the introduction of nitrogen-containing moieties.
Workflow for the Synthesis of Chiral Amines from 1-(3,3-Difluorocyclobutyl)ethan-1-ol
Caption: Synthetic workflow from alcohol to chiral amine.
Protocol 1: Swern Oxidation of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
The Swern oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][3][4][5] Its key advantages include the avoidance of heavy metal reagents and the low reaction temperatures, which are beneficial for preserving the integrity of sensitive functional groups.
Mechanism Insight: The reaction proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered base, typically triethylamine, facilitates an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[5]
Experimental Protocol:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and two dropping funnels.
-
Reagent Preparation:
-
In one dropping funnel, place a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
In the second dropping funnel, place a solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 equivalent) in anhydrous DCM.
-
-
Activation of DMSO: To the reaction flask, add anhydrous DCM followed by dimethyl sulfoxide (DMSO, 2.2 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Formation of the Electrophile: Add the oxalyl chloride solution dropwise to the stirred DMSO solution, maintaining the temperature below -60 °C. Stir the resulting mixture for 15 minutes.
-
Addition of the Alcohol: Add the solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over approximately 45 minutes.
-
Work-up and Purification:
-
Quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude 1-(3,3-difluorocyclobutyl)ethan-1-one can be purified by silica gel column chromatography.
-
Protocol 2: Reductive Amination of 1-(3,3-Difluorocyclobutyl)ethan-1-one
Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of amines.[6][7] The direct, one-pot procedure using sodium triacetoxyborohydride is particularly advantageous due to its mildness and broad substrate scope.[8] For instances where dialkylation of primary amines is a concern, a stepwise approach with sodium borohydride is a reliable alternative.[9][10]
Mechanism Insight: The reaction initiates with the formation of an iminium ion from the ketone and the amine, often catalyzed by mild acid. The hydride reagent, such as sodium borohydride or sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding amine.[8][10]
Experimental Protocol (Stepwise approach with Sodium Borohydride):
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 equivalent) and the desired primary amine (1.1 equivalents) in methanol.
-
Imine Formation: Stir the solution at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude N-alkyl-1-(3,3-difluorocyclobutyl)ethanamine can be purified by silica gel column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
-
Application in the Synthesis of Novel GLP-1 Receptor Agonists
The 3,3-difluorocyclobutyl motif has been successfully incorporated into the design of novel, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists, which are a promising class of therapeutics for the treatment of type 2 diabetes and obesity.[2][11][12][13][14] The difluorocyclobutyl group can serve as a bioisosteric replacement for other functionalities, potentially improving pharmacokinetic properties and reducing off-target effects, such as hERG inhibition.[12]
The chiral amine, N-alkyl-1-(3,3-difluorocyclobutyl)ethanamine, synthesized via the protocols described above, represents a key intermediate for the elaboration into such complex APIs.
Conceptual Synthetic Pathway to a GLP-1 Receptor Agonist Analogue
Caption: Conceptual pathway to a GLP-1 agonist.
Conclusion
1-(3,3-Difluorocyclobutyl)ethan-1-ol is a valuable and versatile chiral building block for the synthesis of novel APIs. The straightforward and high-yielding protocols for its oxidation and subsequent reductive amination provide a reliable pathway to a diverse array of chiral amines. The successful incorporation of the 3,3-difluorocyclobutyl moiety into potent GLP-1 receptor agonists underscores the significant potential of this building block in modern drug discovery programs. The methodologies and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their pursuit of innovative therapeutic agents.
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Tajbakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. [Link]
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Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 68(7). [Link]
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Chen, D., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Journal of the Korean Chemical Society, 57(6), 789-795. [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]
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Organic Reactions. (n.d.). Reductive Amination. [Link]
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Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Wikipedia. (2023, October 28). Swern oxidation. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Save My Exams. (2026, January 3). Oxidation of Alcohols. [Link]
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Scribd. (n.d.). Physicochemical Properties Determination 1. [Link]
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Chen, D., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Archives of Pharmacal Research, 36(11), 1345-1353. [Link]
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Clark, J. (2023). Oxidation of alcohols. Chemguide. [Link]
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PubChem. (n.d.). Referential data grouping and tokenization for longitudinal use of de-identified data - Patent US-12293001-B2. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
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Koller, C. (2021, October 28). Innovative new process used to produce a diabetes and weight loss drug. Manufacturing Chemist. [Link]
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Zhang, J., et al. (2022). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Nature Communications, 13(1), 1-11. [Link]
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Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 117. [Link]
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Schaduang, W., et al. (2023). Evaluation of Physicochemical Property Data in the ECHA Database. Journal of Chemical Information and Modeling, 63(24), 7847-7857. [Link]
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Kumar, A., et al. (2017). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 28(1), 117-122. [Link]
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Wu, B., et al. (2014). Enantioselective synthesis of chiral isotopomers of 1-alkanols by a ZACA-Cu-catalyzed cross-coupling protocol. Chemistry–A European Journal, 20(49), 16356-16362. [Link]
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Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6432. [Link]
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laboratory procedure for handling 1-(3,3-difluorocyclobutyl)ethan-1-ol
An Application Guide for the Laboratory Handling of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS No. 1784303-38-3) in a research and development laboratory setting. As a unique building block, this compound incorporates both a strained, rigid cyclobutane scaffold and a difluorinated methylene group, making it of significant interest for medicinal chemistry and materials science.[1] The presence of fluorine atoms can profoundly modify the physicochemical properties of parent molecules, influencing factors like metabolic stability and binding affinity.[2][3] This guide outlines essential safety protocols, detailed experimental procedures for common manipulations, and appropriate waste disposal methods, grounded in established principles of chemical hygiene and best practices for handling fluorinated organic compounds.
Compound Profile: Physicochemical Properties and Hazard Analysis
A thorough understanding of a chemical's properties is the foundation of its safe and effective use. 1-(3,3-difluorocyclobutyl)ethan-1-ol is a secondary alcohol whose structure presents a unique combination of chemical motifs.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-(3,3-difluorocyclobutyl)ethan-1-ol | [4] |
| CAS Number | 1784303-38-3 | [4] |
| Molecular Formula | C₆H₁₀F₂O | [4] |
| Molecular Weight | 136.14 g/mol | [4] |
| Structure | ![]() | (Structure based on name) |
| Purity (Typical) | ≥95% | [5] |
| Recommended Storage | Sealed in dry, 2-8°C | [4] |
Hazard Assessment and GHS Classification
While a specific, verified Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard assessment can be conducted by analyzing its structural components: a secondary alcohol, a cyclobutane ring, and geminal difluoride substitution.
-
Flammability: As a low-molecular-weight alcohol, it should be treated as a flammable liquid .[6][7] Vapors may form flammable mixtures with air and can travel to an ignition source and flash back.[6][8] The inferred NFPA 704 rating for flammability would be 2 or 3 .[9][10]
-
Health Hazards:
-
Eye Irritation: Alcohols are known to cause eye irritation.[11] Direct contact may cause serious eye irritation.
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, and at high concentrations, could lead to dizziness or drowsiness.[12]
-
Toxicity of Decomposition Products: A critical, often overlooked hazard with fluorinated compounds is the potential for thermal decomposition or combustion to produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[8]
-
-
Reactivity: Cyclobutane rings possess inherent ring strain, which can be exploited for synthetic transformations but also implies a higher potential energy compared to acyclic or larger-ring analogs.[1][13] The compound is generally stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[11]
Based on this analysis, the anticipated GHS classification is as follows:
-
Flammable Liquids (Category 3)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Fume Hood: All manipulations of 1-(3,3-difluorocyclobutyl)ethan-1-ol, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[6] This is crucial to prevent the inhalation of potentially harmful vapors and to contain any accidental spills.
-
Emergency Equipment: The work area must have immediate access to a safety shower, an eyewash station, and a chemical spill kit appropriate for flammable solvents.[14] A Class B fire extinguisher (or ABC) should be nearby.
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the potential hazards.[15]
-
Eye Protection: Chemical splash goggles are the minimum requirement.[15] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[16]
-
Hand Protection: Nitrile gloves are suitable for incidental contact.[14][16] For prolonged handling or immersion, heavier gloves or double-gloving is recommended.[15] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Body Protection: A flame-resistant lab coat must be worn at all times.[15] Ensure clothing is made of natural fibers (e.g., cotton) and avoid loose-fitting garments.[6]
-
Footwear: Closed-toe shoes are required in the laboratory.
Standard Operating Procedures & Protocols
Adherence to standardized procedures is essential for reproducibility and safety. Always assume that any unknown compound is hazardous.[16]
Workflow for Safe Handling and Solution Preparation
Caption: Workflow for safe handling and solution preparation.
Protocol 1: Preparation of a 100 mM Stock Solution in Dichloromethane (DCM)
This protocol describes the preparation of 10 mL of a 100 mM stock solution.
Materials:
-
1-(3,3-difluorocyclobutyl)ethan-1-ol (MW: 136.14 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
10 mL Class A volumetric flask with stopper
-
Analytical balance
-
Spatula, weigh paper/boat
-
Pasteur pipette
-
Beaker for secondary containment
Procedure:
-
Calculate Required Mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.100 mol/L × 0.010 L × 136.14 g/mol = 0.1361 g (136.1 mg)
-
-
Preparation: Don all required PPE and perform all steps in a fume hood. Place the volumetric flask in a small beaker for stability and secondary containment.
-
Weighing: Tare the analytical balance with a clean piece of weigh paper. Carefully weigh out approximately 136 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DCM to the flask. Gently swirl the flask (or sonicate briefly if necessary) until all the solid has completely dissolved.
-
Dilution: Once dissolved, carefully add DCM until the bottom of the meniscus reaches the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
Homogenization: Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling: Immediately label the flask with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent (DCM), preparation date, and your initials. Store appropriately, typically at 2-8°C, protected from light.
Protocol 2: General Procedure for a Small-Scale Oxidation Reaction
This protocol provides a representative example of using the alcohol as a substrate in a Swern oxidation.
Materials:
-
100 mM stock solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol in DCM
-
Anhydrous DCM, Oxalyl chloride, DMSO, Triethylamine (Et₃N)
-
Dry, nitrogen-flushed round-bottom flask with stir bar
-
Syringes, needles, and septa
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry round-bottom flask under a nitrogen atmosphere.
-
Activator Preparation: Add anhydrous DCM (e.g., 5 mL) to the flask and cool to -78 °C. Slowly add oxalyl chloride (e.g., 1.1 eq) via syringe, followed by the dropwise addition of DMSO (e.g., 1.2 eq). Stir for 10 minutes. Causality: This pre-activation step forms the reactive electrophilic species in situ.
-
Substrate Addition: Slowly add a known volume of the 100 mM stock solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (e.g., 1.0 eq) via syringe to the cold, stirring reaction mixture.
-
Oxidation: Allow the reaction to stir at -78 °C for 30-60 minutes. Monitor by TLC or LC-MS to confirm consumption of the starting material.
-
Quenching: Slowly add triethylamine (e.g., 5 eq) to the reaction mixture at -78 °C. Causality: The base quenches the reaction and neutralizes the acidic byproducts.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with a standard aqueous workup, ensuring all aqueous and organic waste streams are segregated appropriately.
Waste Management and Decontamination
Proper disposal of fluorinated organic compounds is essential to protect human health and the environment.[15]
-
Waste Segregation: All waste containing 1-(3,3-difluorocyclobutyl)ethan-1-ol, including residual solids, solutions, and contaminated consumables (gloves, pipette tips, weigh paper), must be collected in a dedicated, clearly labeled "Fluorinated Organic Waste" container.[15] Do not mix with non-fluorinated or halogenated waste streams unless institutional guidelines permit.
-
Disposal Method: Fluorinated waste is considered hazardous.[17] It must be disposed of through a licensed professional waste disposal service.[18] Common disposal technologies for such materials include high-temperature incineration or secure landfilling.[17][19] Never dispose of this compound down the drain.
-
Decontamination:
-
Glassware: Rinse glassware multiple times with a suitable organic solvent (e.g., acetone). Collect the initial rinsates in the fluorinated waste container. Subsequent cleaning can be done with standard laboratory detergents.
-
Spills: For small spills, absorb the material with a compatible absorbent (e.g., vermiculite or a commercial spill pad).[15] Collect the contaminated absorbent in a sealed container and label it for hazardous waste disposal. For large spills, evacuate the area and contact the institution's emergency response team.[15]
-
General Waste Segregation Workflow
Caption: General workflow for segregating laboratory waste.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
References
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
- Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. Benchchem.
- US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
- Working with Hazardous Chemicals. Organic Syntheses.
- Applications of Cyclobutane in Medicinal Chemistry: Applic
- The application of cyclobutane derivatives in organic synthesis.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- 1-(3,3-difluorocyclobutyl)ethan-1-ol. BLDpharm.
- SAFETY D
- Safety Data Sheet for Compressed Gas Duster (1,1-difluoroethane).
- SAFETY D
- 1-(3,3-Difluorocyclobutyl)ethan-1-ol Product Page. CymitQuimica.
- Safety D
- The preparation and properties of 1,1-difluorocyclopropane deriv
- Safer Handling of Alcohol in the Laboratory.
- Laboratory Standard Operating Procedure for Handling of Organic Solvents.
- NFPA 704 Marking System. New Environment Inc.
- Working with Chemicals in Prudent Practices in the Laboratory.
- Safety Data Sheet for Isopropanol. Fisher Scientific.
- ISOPROPANOL. CAMEO Chemicals - NOAA.
- The unique fluorine effects in organic reactions. Chemical Society Reviews (RSC Publishing).
- NFPA 704 RATINGS and ID NUMBERS for COMMON HAZARDOUS M
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 1784303-38-3|1-(3,3-Difluorocyclobutyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 5. 1-(3,3-difluorocyclobutyl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. ISOPROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. content.oppictures.com [content.oppictures.com]
- 9. New Environment Inc. - NFPA Chemicals [newenv.com]
- 10. rivcoeh.org [rivcoeh.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.testequity.com [assets.testequity.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mcfenvironmental.com [mcfenvironmental.com]
- 18. angenechemical.com [angenechemical.com]
- 19. epa.gov [epa.gov]
Application Notes and Protocols: Derivatization of 1-(3,3-difluorocyclobutyl)ethan-1-ol for Biological Screening
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a means to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The 1-(3,3-difluorocyclobutyl)ethan-1-ol scaffold represents a valuable building block for the synthesis of novel bioactive compounds. The gem-difluoro group on the cyclobutane ring can impart unique conformational constraints and electronic properties, making it an attractive feature for library synthesis.[1][2] This guide provides detailed protocols for the derivatization of the secondary alcohol in 1-(3,3-difluorocyclobutyl)ethan-1-ol to generate a diverse library of esters, ethers, and carbamates suitable for biological screening.
Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety
Fluorine has been termed the "ego of organic molecules" due to its profound impact on molecular properties despite its relatively small size. The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical profile of a drug candidate.[2][3][4][5] Specifically, the gem-difluoromethylene group (CF2) is a bioisostere for a carbonyl or ether oxygen and can influence acidity/basicity of neighboring functional groups through strong inductive effects. This modification can lead to enhanced metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins.[1][2]
The 3,3-difluorocyclobutyl group, in particular, offers a unique combination of properties. It introduces a polar, yet lipophilic, four-membered ring that can serve as a non-aromatic bioisostere for various ring systems. The derivatization of the secondary alcohol of 1-(3,3-difluorocyclobutyl)ethan-1-ol allows for the exploration of a wide chemical space, creating a library of compounds with diverse functionalities for high-throughput biological screening. The protocols outlined herein are designed to be robust and adaptable for the generation of such a library.
Synthesis of the Starting Material: 1-(3,3-difluorocyclobutyl)ethan-1-ol
The starting material can be synthesized from the commercially available 1-(3,3-difluorocyclobutyl)ethan-1-one via reduction.
Protocol 2.1: Reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for this transformation without affecting the difluorocyclobutyl ring.
Materials:
-
1-(3,3-difluorocyclobutyl)ethan-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Derivatization Strategies for Library Synthesis
The secondary alcohol of 1-(3,3-difluorocyclobutyl)ethan-1-ol is sterically hindered by the adjacent difluorocyclobutyl group. Therefore, derivatization methods must be chosen to overcome this steric hindrance.
Esterification
Rationale: Standard Fischer esterification is often inefficient for sterically hindered secondary alcohols. The Steglich esterification, using a carbodiimide coupling agent and a nucleophilic catalyst, is a much milder and more effective method for such substrates.
Materials:
-
1-(3,3-difluorocyclobutyl)ethan-1-ol
-
Carboxylic acid of choice (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC or EDC (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Derivative | Carboxylic Acid | Expected Yield (%) | Analytical Data (Example) |
| Acetate | Acetic Acid | 85-95 | ¹H NMR, ¹³C NMR, MS |
| Benzoate | Benzoic Acid | 80-90 | ¹H NMR, ¹³C NMR, MS |
| Pivalate | Pivalic Acid | 70-85 | ¹H NMR, ¹³C NMR, MS |
Etherification
Rationale: The Williamson ether synthesis can be challenging with secondary alcohols due to competing elimination reactions. A more reliable approach is the acid-catalyzed etherification, particularly with a non-nucleophilic acid to minimize side reactions.
Materials:
-
1-(3,3-difluorocyclobutyl)ethan-1-ol
-
Primary alcohol of choice (e.g., methanol, ethanol) (used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in an excess of the primary alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
| Derivative | Primary Alcohol | Expected Yield (%) | Analytical Data (Example) |
| Methyl Ether | Methanol | 60-75 | ¹H NMR, ¹³C NMR, MS |
| Ethyl Ether | Ethanol | 55-70 | ¹H NMR, ¹³C NMR, MS |
Carbamoylation
Rationale: The reaction of the alcohol with an isocyanate is a direct method for carbamate synthesis. The reactivity can be influenced by steric hindrance, so appropriate reaction conditions are necessary.
Materials:
-
1-(3,3-difluorocyclobutyl)ethan-1-ol
-
Isocyanate of choice (e.g., phenyl isocyanate, methyl isocyanate) (1.1 eq)
-
Triethylamine (Et₃N) (catalytic amount)
-
Anhydrous toluene or THF
Procedure:
-
Dissolve 1-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of triethylamine.
-
Add the isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or gentle heating (40-50 °C) until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
| Derivative | Isocyanate | Expected Yield (%) | Analytical Data (Example) |
| Phenyl Carbamate | Phenyl Isocyanate | 80-90 | ¹H NMR, ¹³C NMR, MS |
| Methyl Carbamate | Methyl Isocyanate | 85-95 | ¹H NMR, ¹³C NMR, MS |
Experimental Workflows
Figure 1: General workflow for the synthesis and derivatization of 1-(3,3-difluorocyclobutyl)ethan-1-ol for biological screening.
Conclusion
The derivatization of 1-(3,3-difluorocyclobutyl)ethan-1-ol provides a versatile platform for the generation of novel compound libraries for biological screening. The protocols detailed in this application note offer robust and adaptable methods for the synthesis of esters, ethers, and carbamates, taking into account the steric hindrance of the substrate. The resulting library of compounds, featuring the unique 3,3-difluorocyclobutyl moiety, holds significant potential for the discovery of new therapeutic agents with improved pharmacological properties.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Sources
Application Note & Protocol: Enantioselective Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol via Asymmetric Biocatalytic Reduction
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a valuable chiral building block in medicinal chemistry. The protocol leverages an asymmetric biocatalytic reduction of the corresponding ketone precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one. This method is highlighted by its high enantioselectivity, operational simplicity, and adherence to green chemistry principles. Detailed experimental procedures, analytical methods for monitoring and characterization, and insights into the underlying principles of biocatalysis are presented to aid researchers in the successful execution of this synthesis.
Introduction
Chiral alcohols are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Specifically, the 1-(3,3-difluorocyclobutyl)ethanol scaffold is of growing interest due to the unique conformational constraints and electronic properties imparted by the difluorocyclobutyl moiety. The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, potentially enhancing metabolic stability and binding affinity of drug candidates.
The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry. Among the various strategies, asymmetric reduction of prochiral ketones is one of the most direct and efficient methods. While traditional chemical methods using chiral metal catalysts or stoichiometric chiral reducing agents are well-established, biocatalysis has emerged as a powerful and sustainable alternative. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for this transformation, often delivering exceptional enantioselectivity under mild reaction conditions.
This application note details a robust protocol for the synthesis of (R)- or (S)-1-(3,3-difluorocyclobutyl)ethan-1-ol through the enzymatic reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one, employing a commercially available ketoreductase. The principles and experimental details are drawn from established methodologies in asymmetric biocatalysis, such as the successful reduction of structurally similar ketones.[1][2]
Reaction Principle and Strategy
The core of this synthetic protocol is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. This is achieved using a ketoreductase (KRED) that exhibits high stereoselectivity. The enzyme utilizes a nicotinamide cofactor, typically NADPH or NADH, as the hydride source. To make the process economically viable, an in situ cofactor regeneration system is employed. In this system, a sacrificial alcohol, such as isopropanol, is used in large excess, and a corresponding dehydrogenase activity (often inherent to the KRED or an added enzyme) oxidizes it to acetone, regenerating the NADPH/NADH cofactor.
The overall transformation is depicted in the workflow below:
Figure 1: Workflow of the biocatalytic reduction with cofactor regeneration.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1-(3,3-Difluorocyclobutyl)ethan-1-one | ≥95% | Commercially available | Substrate |
| Ketoreductase (KRED) Screening Kit | N/A | Various | E.g., from Codexis, Johnson Matthey, etc. |
| NADP⁺ or NAD⁺ | ≥98% | Sigma-Aldrich, etc. | Cofactor |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Standard supplier | Co-solvent and sacrificial reductant |
| Potassium Phosphate Buffer (pH 7.0) | Molecular biology grade | Standard supplier | Reaction medium |
| D-Glucose | ≥99.5% | Standard supplier | For whole-cell systems (optional) |
| Glucose Dehydrogenase (GDH) | Lyophilized powder | Standard supplier | For isolated enzyme systems (optional) |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard supplier | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Standard supplier | Drying agent |
| Celite® | N/A | Standard supplier | Filtration aid |
KRED Screening (Recommended Preliminary Step)
For optimal results, it is highly recommended to perform an initial screen of a panel of ketoreductases to identify the enzyme that provides the best combination of conversion and enantioselectivity for the target substrate. Commercially available KRED screening kits are ideal for this purpose. The screening can be performed on a small scale (e.g., 1-5 mg of substrate) following the manufacturer's instructions.
Preparative Scale Synthesis (1.0 g Scale)
This protocol assumes the use of a suitable lyophilized KRED powder with an integrated cofactor regeneration system.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.00 g of 1-(3,3-difluorocyclobutyl)ethan-1-one.[3]
-
Add 20 mL of a 100 mM potassium phosphate buffer (pH 7.0).
-
Add 10 mL of isopropanol.
-
In a separate vial, dissolve 20-50 mg of the selected ketoreductase and 10 mg of NADP⁺ (or NAD⁺, depending on the enzyme's preference) in 2 mL of the same phosphate buffer.
-
-
Reaction Execution:
-
Initiate stirring of the substrate mixture to form an emulsion.
-
Add the enzyme/cofactor solution to the reaction flask.
-
Seal the flask and stir at a controlled temperature (typically 25-35 °C) and speed (e.g., 200-300 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Quench the aliquot with an equal volume of acetonitrile or ethyl acetate, vortex, and centrifuge to precipitate the enzyme.
-
Analyze the supernatant by GC or HPLC to determine the conversion of the ketone to the alcohol.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (typically >95% conversion), add 20 mL of ethyl acetate to the flask and stir vigorously for 10 minutes.
-
Filter the mixture through a pad of Celite® to remove the precipitated enzyme. Wash the filter cake with an additional 10 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
Analytical Methods
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Chiral HPLC Method:
-
Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
The two enantiomers should be well-resolved, allowing for accurate integration of the peak areas.
-
-
Chiral GC Method (after derivatization):
-
The alcohol can be derivatized with a chiral or achiral acylating agent (e.g., trifluoroacetic anhydride) and analyzed on a chiral stationary phase column.
-
The enantiomeric excess is calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100
Expected Results
| Parameter | Expected Value |
| Reaction Time | 12 - 24 hours |
| Conversion | > 95% |
| Isolated Yield | 80 - 90% |
| Enantiomeric Excess (ee) | > 99% |
Note: These are typical values and may vary depending on the specific ketoreductase used and optimization of reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Enzyme inhibition or inactivation | Lower substrate concentration; ensure pH and temperature are optimal; check for impurities in the substrate. |
| Inefficient cofactor regeneration | Increase the concentration of isopropanol; add a dedicated glucose dehydrogenase/glucose system for regeneration. | |
| Low Enantioselectivity | Sub-optimal enzyme selection | Screen a wider range of ketoreductases. |
| Racemization of the product | Ensure the work-up conditions are not harsh (e.g., avoid strong acids or bases). | |
| Emulsion during Work-up | High concentration of enzyme/protein | Add brine to the aqueous layer to break the emulsion; centrifuge the mixture. |
Conclusion
The biocatalytic asymmetric reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one presents a highly efficient, selective, and environmentally benign route to enantiomerically pure 1-(3,3-difluorocyclobutyl)ethan-1-ol. The protocol detailed herein provides a solid foundation for researchers to produce this valuable chiral intermediate. The use of ketoreductases aligns with the principles of green chemistry, offering a sustainable alternative to traditional chemical methods. Further optimization of reaction parameters may lead to even greater efficiency and productivity.
References
-
Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation. Chemistry. 2011 Dec 16;17(51):14380-4. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. 2021 Aug 19;11(1):119. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. New Journal of Chemistry. 2000, 24(10), 737-740. [Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences. 2022 Oct 28;23(21):13149. [Link]
-
Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. Molecules. 2020 Jan; 25(1): 199. [Link]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(3,3-Difluorocyclobutyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Gateway: Synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to incorporate this valuable fluorinated building block into their synthetic programs. The unique physicochemical properties imparted by the gem-difluorocyclobutane motif make it an increasingly important structural component in modern drug discovery.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the chemical principles behind them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-(3,3-difluorocyclobutyl)ethan-1-ol, and what are the primary challenges?
The most direct and common synthetic approach is the nucleophilic addition of an ethyl organometallic reagent to the carbonyl of 3,3-difluorocyclobutanone. Typically, this involves an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) or ethyllithium (EtLi).
However, this reaction is notoriously challenging. Unlike simple ketones, 3,3-difluorocyclobutanone is highly susceptible to side reactions when treated with common organometallic reagents like Grignard or organolithiums.[1][2] The primary difficulties include:
-
Low to No Product Formation: Standard Grignard conditions often fail to produce the desired alcohol in appreciable yields.[2]
-
HF Elimination: The high basicity of Grignard and organolithium reagents can promote the elimination of hydrogen fluoride (HF) from the starting material, leading to complex byproduct mixtures.[1]
-
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate.[3] Upon workup, this regenerates the starting ketone, leading to low conversion.
-
Reagent Quality and Reaction Conditions: The success of the reaction is highly dependent on the quality of the Grignard reagent and the strict maintenance of anhydrous (water-free) conditions.[4][5]
Recent literature highlights that organolanthanum reagents, formed by transmetalation of organolithiums or Grignard reagents with lanthanum salts (e.g., LaCl₃·2LiCl), are far more effective for this transformation.[1][2] These reagents exhibit lower basicity while maintaining high nucleophilicity, which suppresses the undesired elimination and enolization pathways.[1]
Q2: My Grignard reaction with 3,3-difluorocyclobutanone is giving very low yield. What is the first thing I should check?
The first and most critical parameter to verify is the quality and concentration of your Grignard reagent. Ethylmagnesium bromide can degrade upon storage, and its true concentration may be lower than stated on the bottle.
Troubleshooting Steps:
-
Titer the Grignard Reagent: Before starting your reaction, always determine the exact molarity of the Grignard solution. Titration methods using a known amount of a proton source (like menthol) with an indicator (like 1,10-phenanthroline) are standard practice.
-
Ensure Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, especially water.[4][5]
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are purifying your own, ensure they are properly dried and stored over molecular sieves.
-
The starting ketone, 3,3-difluorocyclobutanone, should also be anhydrous.
-
Q3: I'm observing multiple byproducts in my crude reaction mixture. What are the likely side reactions?
Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired alcohol.
| Side Reaction | Cause | Proposed Solution |
| HF Elimination | High basicity of the nucleophile (e.g., EtMgBr, EtLi).[1] | Switch to a less basic, highly nucleophilic reagent system like an organolanthanum reagent (Et-LaCl₂).[1][2] |
| Enolization | The Grignard reagent acts as a base instead of a nucleophile, deprotonating the ketone.[3] | Lower the reaction temperature (-78 °C). Use a more nucleophilic/less basic reagent system (e.g., organocerium or organolanthanum). |
| Reduction | Hydride transfer from the beta-carbon of the Grignard reagent to the carbonyl carbon.[3] | This is more common with sterically hindered ketones and bulky Grignard reagents. While less likely with an ethyl group, it is a possibility. Using a different reagent system can mitigate this. |
Below is a diagram illustrating the competing reaction pathways for 3,3-difluorocyclobutanone with a standard Grignard reagent.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: Titration of Grignard Reagent
-
Preparation: Oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Cool under an inert atmosphere.
-
Reagents:
-
Accurately weigh ~1 mmol of a suitable anhydrous proton source (e.g., 1,3-diphenylacetone) into the flask.
-
Add a small crystal of an indicator (e.g., 2,2'-bipyridyl).
-
Add 10-15 mL of anhydrous THF via syringe.
-
-
Titration:
-
Slowly add the Grignard solution from a syringe until the indicator endpoint is reached (a color change, typically to a persistent pink or purple).
-
Record the volume of Grignard reagent added.
-
-
Calculation: Molarity (M) = (moles of proton source) / (Volume of Grignard reagent in Liters).
Problem 2: Poor Yield Due to HF Elimination
Symptoms:
-
The desired product is formed, but in low yield (<30%).
-
Crude NMR or GC-MS shows complex byproducts, potentially corresponding to unsaturated fluorinated species.
Root Cause and Advanced Solution:
As established, the high basicity of standard Grignard reagents is the primary cause. The most robust solution is to switch to a less basic organometallic system. [1] Recommended Protocol: Synthesis via Organolanthanum Reagent
This protocol is adapted from methodologies shown to be effective for additions to 3,3-difluorocyclobutanone. [2]
-
Setup: To a flame-dried, three-neck flask under Argon, add anhydrous Lanthanum(III) chloride 2-lithium chloride complex (LaCl₃·2LiCl) (1.1 equivalents) and anhydrous THF.
-
Transmetalation: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add your titrated ethylmagnesium bromide solution (1.0 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes to allow for complete transmetalation, forming the organolanthanum species.
-
Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the cold organolanthanum reagent slurry.
-
Reaction: Maintain the reaction at -78 °C and monitor by TLC. Once the starting material is consumed (typically 1-3 hours), proceed to workup.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel.
| Parameter | Standard Grignard (EtMgBr) | Organolanthanum (EtLaCl₂) | Rationale for Improvement |
| Typical Yield | < 10-20% | > 70-80% [2] | Lower basicity of the organolanthanum reagent significantly reduces or eliminates HF elimination and enolization side reactions. [1] |
| Reagent Basicity | High | Moderate | Lanthanum is more electropositive than magnesium, making the C-La bond more covalent and the ethyl group less basic. |
| Reaction Temp. | -78 °C to 0 °C | -78 °C | Low temperature is critical for selectivity in both cases but is especially effective with the more selective lanthanide reagent. |
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
Flash column chromatography fails to provide a clean separation of the product from impurities.
-
The product co-elutes with a persistent impurity.
Troubleshooting Purification:
-
Identify the Impurity: Use LC-MS or GC-MS to identify the mass of the major impurity. If it is unreacted starting material, the polarity difference should be sufficient for separation. If it's a byproduct of similar polarity, alternative methods may be needed.
-
Optimize Chromatography:
-
Solvent System: Screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If separation is poor, try switching to a dichloromethane/methanol system.
-
Stationary Phase: While silica gel is standard, consider using alumina (neutral or basic) or a reverse-phase column if separation on silica is intractable. [6]3. Alternative Purification Methods:
-
Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Crystallization: If the product is a solid, or if a solid derivative can be formed, crystallization can be a highly effective purification technique.
-
References
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.[Link]
-
Grignard Reaction. Organic Chemistry Portal.[Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central (PMC).[Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange.[Link]
- The Grignard Reaction.University of Michigan, Department of Chemistry.
-
Grignard Reaction. Wikipedia.[Link]
- WO2006052567A2 - Purification of fluorinated alcohols.
-
Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
-
PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382. European Patent Office (EPO).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Welcome to the technical support center for the purification of 1-(3,3-difluorocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.
The unique properties of fluorinated compounds, such as 1-(3,3-difluorocyclobutyl)ethan-1-ol, present distinct purification challenges compared to their non-fluorinated analogs.[1][2][3] This guide provides field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guides
This section provides detailed, step-by-step methodologies for common purification techniques, explaining the rationale behind experimental choices to ensure you can adapt these methods to your specific needs.
Issue 1: Co-elution of Impurities During Column Chromatography
Scenario: You are performing normal-phase column chromatography to purify 1-(3,3-difluorocyclobutyl)ethan-1-ol, but you observe that a key impurity is co-eluting with your product, resulting in a purity of less than 95%.
Underlying Cause: The polarity of the impurity is very similar to that of the target compound. Standard silica gel chromatography may not have sufficient selectivity to resolve these closely related compounds. The presence of fluorine atoms can significantly alter the polarity and interaction with the stationary phase in ways not always predictable by simple structural analysis.[4][5]
Troubleshooting Workflow: Optimizing Chromatographic Separation
Caption: Troubleshooting workflow for co-eluting impurities.
Detailed Protocol: Modified Column Chromatography
-
Solvent System Optimization:
-
Rationale: A shallow solvent gradient can enhance the separation of compounds with similar polarities.
-
Procedure: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Collect smaller fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography:
-
Rationale: If the impurity has a significantly different hydrophobicity, reverse-phase chromatography (e.g., C18 column) can be effective.[5]
-
Procedure: Use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute the compounds. The more polar compound will elute first.
-
Issue 2: Low Recovery or Decomposition During Distillation
Scenario: You are attempting to purify 1-(3,3-difluorocyclobutyl)ethan-1-ol by vacuum distillation, but you are experiencing low recovery of the product or suspect it is decomposing at high temperatures.
Underlying Cause: While fluorinated alcohols can have lower boiling points than their non-fluorinated counterparts, they can still be susceptible to thermal degradation, especially in the presence of acidic or basic impurities.[2]
Troubleshooting Workflow: Optimizing Distillation
Caption: Troubleshooting workflow for distillation issues.
Detailed Protocol: Optimized Vacuum Distillation
-
Pre-treatment of Crude Material:
-
Rationale: Removing acidic or basic impurities can prevent catalytic decomposition during heating.
-
Procedure: Dissolve the crude 1-(3,3-difluorocyclobutyl)ethan-1-ol in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
High-Vacuum Distillation:
-
Rationale: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the molecule.
-
Procedure: Use a vacuum pump capable of reaching pressures below 1 mmHg. A short-path distillation apparatus is recommended to reduce the distance the vapor has to travel.
-
Issue 3: Difficulty in Inducing Crystallization
Scenario: You are attempting to purify 1-(3,3-difluorocyclobutyl)ethan-1-ol by crystallization, but it remains an oil even at low temperatures, or the resulting crystals are of poor quality.
Underlying Cause: The presence of impurities can inhibit crystal lattice formation. Additionally, the fluorine atoms can lead to different crystal packing than might be expected.[8][9]
Troubleshooting Workflow: Inducing Crystallization
Caption: Troubleshooting workflow for crystallization.
Detailed Protocol: Effective Crystallization
-
Solvent Selection:
-
Rationale: The ideal crystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure: Test small amounts of the crude product in various solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.[10]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seeding: If a small amount of pure crystalline material is available, add a single seed crystal to the cooled, supersaturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then place it in a refrigerator or freezer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A1: Common impurities often arise from the starting materials or side reactions. For instance, if the synthesis involves the reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one, unreacted ketone is a likely impurity.[11][12] Other potential impurities could include diastereomers if the synthesis is not stereoselective, or byproducts from elimination reactions.
Q2: What are the key safety precautions when handling 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A2: 1-(3,3-difluorocyclobutyl)ethan-1-ol is a flammable liquid and may be harmful if swallowed, inhaled, or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Keep it away from heat, sparks, and open flames.
Q3: Can I use gas chromatography (GC) for the purity analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A3: Yes, gas chromatography is a suitable technique for analyzing the purity of this compound. A GC-MS system would be particularly useful for identifying any unknown impurities. Due to the fluorine content, a column with a fluorinated stationary phase might provide better peak shape and resolution.[4]
Q4: What is the expected boiling point of 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A4: The boiling point of 1-(3,3-difluorocyclobutyl)ethan-1-ol is not widely reported in the literature, but based on similar fluorinated alcohols, it is expected to have a relatively low boiling point for its molecular weight.[2][14] It is advisable to perform distillation under reduced pressure to avoid potential decomposition.
Q5: Are there any specific storage conditions for 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A5: It is recommended to store 1-(3,3-difluorocyclobutyl)ethan-1-ol in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Some suppliers recommend storage at 2-8°C.[15][16]
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₂O | [17] |
| Molecular Weight | 136.14 g/mol | [15] |
| CAS Number | 1784303-38-3 | [15] |
| Purity (Typical) | >95% | [17] |
References
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. | Semantic Scholar.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
- SAFETY D
- SAFETY D
- Aldrich 295264 - SAFETY D
- Flammable Liquids and Solids - The Sarpong Group.
- The Genesis of a Unique Class of Solvents and Reagents: A History of Fluorin
- Crystallization of AlF2OH.H2O, for Application in the Recycle of Fluoride from Spent Pot Lining (SPL) - UQ eSpace - The University of Queensland.
- Fluorinated Alcohols - Organofluorine / Alfa Chemistry.
- 1-(3,3-Difluorocyclobutyl)ethan-1-one - CymitQuimica.
- Synthesis and Crystallization Behavior of Fluoride Glasses - DTIC.
- 1784303-38-3|1-(3,3-Difluorocyclobutyl)ethan-1-ol - BLDpharm.
- 1-(3,3-difluorocyclobutyl)ethan-1-ol | CymitQuimica.
- Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society.
- 1621223-57-1|1-(3,3-Difluorocyclobutyl)ethan-1-one|BLD Pharm.
- Experiment 3 * Crystalliz
- 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem.
- 1056467-54-9|2-(3,3-Difluorocyclobutyl)ethanol|BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. bellevuecollege.edu [bellevuecollege.edu]
- 11. 1-(3,3-Difluorocyclobutyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 12. 1621223-57-1|1-(3,3-Difluorocyclobutyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1784303-38-3|1-(3,3-Difluorocyclobutyl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 16. 1056467-54-9|2-(3,3-Difluorocyclobutyl)ethanol|BLD Pharm [bldpharm.com]
- 17. 1-(3,3-difluorocyclobutyl)ethan-1-ol | CymitQuimica [cymitquimica.com]
Technical Support Center: Reactions of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,3-difluorocyclobutyl)ethan-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation in reactions involving this versatile building block. The unique structural features of the difluorocyclobutyl motif can lead to specific and sometimes unexpected reaction pathways. Understanding these pathways is critical for optimizing reaction conditions and achieving desired product outcomes.
Troubleshooting Guides: Identifying and Mitigating Side Products
This section addresses common side products encountered during reactions of 1-(3,3-difluorocyclobutyl)ethan-1-ol and provides actionable protocols to minimize their formation.
Issue 1: Formation of Dehydration Products - Alkenes
Question: During my acid-catalyzed reaction, I'm observing significant formation of alkene byproducts instead of my desired substituted product. How can I prevent this dehydration?
Answer:
Dehydration is a common side reaction for alcohols, proceeding via an E1 or E2 mechanism, especially under acidic and/or high-temperature conditions. The secondary nature of the alcohol in 1-(3,3-difluorocyclobutyl)ethan-1-ol makes it susceptible to forming a secondary carbocation, which can then readily eliminate a proton to form a mixture of alkene isomers.
Causality: The stability of the resulting carbocation intermediate plays a crucial role. While secondary carbocations are generally less stable than tertiary ones, the reaction conditions can favor their formation and subsequent elimination.[1][2][3] The presence of strong, non-nucleophilic acids and elevated temperatures significantly promotes the dehydration pathway.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Dehydration reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can kinetically favor the desired substitution pathway.
-
Choice of Acid Catalyst:
-
Avoid strong, non-coordinating acids like sulfuric acid or p-toluenesulfonic acid if substitution is the goal.
-
Consider using milder Lewis acids or protic acids that are more coordinating and less prone to promoting elimination.
-
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of the acid catalyst can drive the dehydration equilibrium forward.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may be preferable to polar protic solvents in some cases to disfavor carbocation formation.
Issue 2: Observation of Ring-Expanded Products
Question: I've identified a cyclopentene derivative as a major side product in my reaction. What is causing this ring expansion, and how can I suppress it?
Answer:
Ring expansion of cyclobutyl derivatives is a known phenomenon that occurs to relieve ring strain.[4] The formation of a carbocation adjacent to the cyclobutyl ring can trigger a rearrangement to a more stable cyclopentyl cation.
Causality: The driving force for this rearrangement is the significant release of ring strain when converting a cyclobutane ring (approximately 26.4 kcal/mol of strain) to a cyclopentane ring (approximately 6.5 kcal/mol of strain).[4] This rearrangement is particularly favorable if the initial carbocation is unstable. The presence of two fluorine atoms on the cyclobutyl ring can influence the stability of the adjacent carbocation through inductive effects, potentially making the ring expansion pathway more competitive.[1]
Troubleshooting Protocol:
-
Avoid Carbocation-Promoting Conditions: Similar to preventing dehydration, minimizing conditions that favor carbocation formation is key. This includes using non-acidic conditions where possible or employing reagents that proceed through a concerted or radical mechanism.
-
Use of Stabilizing Nucleophiles: Employing highly nucleophilic reagents can trap the initial carbocation before it has a chance to rearrange.
-
Temperature Control: As with dehydration, lower reaction temperatures can help to disfavor the rearrangement pathway, which often has a higher energy barrier.
Issue 3: Incomplete Oxidation or Over-oxidation to Carboxylic Acid
Question: When oxidizing 1-(3,3-difluorocyclobutyl)ethan-1-ol to the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, I'm getting a mixture of starting material, ketone, and a carboxylic acid. How can I improve the selectivity for the ketone?
Answer:
The oxidation of a secondary alcohol to a ketone is a standard transformation.[5][6][7] However, achieving high selectivity requires careful selection of the oxidizing agent and reaction conditions. Incomplete reaction leads to recovery of the starting alcohol, while over-oxidation is not a typical issue for secondary alcohols unless harsh conditions are used that could cleave the ring. The more likely scenario is incomplete oxidation. If a primary alcohol impurity is present, it could be oxidized to a carboxylic acid.
Causality: The choice of oxidant is critical. Strong oxidizing agents like potassium permanganate or Jones reagent (chromic acid in acetone/sulfuric acid) can be difficult to control and may lead to side reactions if not used carefully.[8] Milder reagents are generally preferred for this transformation.
Troubleshooting Protocol:
-
Select a Mild Oxidizing Agent:
-
Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane are excellent choices for the selective oxidation of secondary alcohols to ketones with minimal side reactions.[8]
-
Dess-Martin periodinane (DMP) is another mild and highly effective reagent for this transformation.
-
Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine) is also a very reliable method.
-
-
Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum ketone formation and avoid prolonged reaction times. Most mild oxidations are carried out at or below room temperature.
-
Stoichiometry of the Oxidant: Use a slight excess (typically 1.1 to 1.5 equivalents) of the mild oxidizing agent to ensure complete conversion of the starting alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the dehydration of 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A1: The acid-catalyzed dehydration is expected to yield a mixture of alkene isomers. According to Zaitsev's rule, the major product would be the more substituted alkene, 1-(3,3-difluorocyclobutyl)ethene. However, the formation of the endocyclic alkene, 1-ethyl-3,3-difluorocyclobut-1-ene, is also possible. The exact ratio will depend on the reaction conditions.
Q2: Can the gem-difluoro group participate in any side reactions?
A2: The C-F bond is generally very strong and stable under most reaction conditions. However, under strongly basic or nucleophilic conditions, elimination of HF to form a fluorinated alkene is a possibility, though less common for gem-difluoro compounds compared to single fluorine substitutions. Studies have shown that the gem-difluorocyclobutane motif is generally stable across a range of acidic and basic conditions.[9]
Q3: Are there any specific safety precautions I should take when working with 1-(3,3-difluorocyclobutyl)ethan-1-ol and its reactions?
A3: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When running reactions that may generate HF (though unlikely as a major pathway), extreme caution is necessary as HF is highly toxic and corrosive. Always consult the Safety Data Sheet (SDS) for all reagents used in your experiments.
Summary of Potential Side Products and Mitigation Strategies
| Side Product Class | Structure Example (Illustrative) | Favorable Conditions | Mitigation Strategies |
| Dehydration Products | 1-(3,3-difluorocyclobutyl)ethene | Strong acids, high temperatures | Use milder acids, lower reaction temperature, control stoichiometry |
| Ring-Expanded Products | Cyclopentene derivatives | Carbocation-promoting conditions | Avoid strong acids, use stabilizing nucleophiles, lower temperature |
| Incomplete Oxidation | Unreacted starting alcohol | Insufficient oxidant, short reaction time | Use a slight excess of a mild oxidant (PCC, DMP), monitor reaction |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Main Reaction vs. Dehydration Side Reaction
Caption: Competing substitution and elimination pathways from a common carbocation intermediate.
Ring Expansion Pathway
Caption: The mechanistic pathway for the formation of ring-expanded side products.
References
- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC - PubMed Central.
- 3 Factors That Stabilize Carboc
- Scope for the ring expansion to access β,β‐difluorinated normal to medium sized esters (6–8).
- Stability of alkyl carbocations.
- 7.
- Carboc
- Stability of alkyl carboc
- Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones.
- 1-(3,3-Difluorocyclobutyl)ethan-1-one. CymitQuimica.
- Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes.
- 1621223-57-1|1-(3,3-Difluorocyclobutyl)ethan-1-one|BLD Pharm.
- Oxid
- Oxidation of alcohols I: Mechanism and oxidation st
- 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954. PubChem - NIH.
- Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube.
- Carbocation Ring Expansions with 3 and 4-membered rings. Reddit.
- If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided?. Quora.
- Alcohol Reactivity. MSU chemistry.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester deriv
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- Reactions of tetrafluoroethene oligomers. Part 9. Some reactions of perfluoro(1-ethyl-1-methylpropyl)(s-butyl)ethanolide (an α-lactone). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Dehydration of C 5 −C 12 Linear 1Alcohols over η-Alumina to Fuel Ethers.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI.
- THE PRODUCTS OF THE CYCLIZING DEHYDRATION OF 1-BETA-PHENYLETHYLCYCLOHEXANOL-1 AND THE SYNTHESIS OF SPIROCYCLOHEXANE-1,1-INDANONE-3. PubMed.
- Dehydration of 3-Phenyl-1-propanol. Sciencemadness.org.
- Experiment 5: Alcohol Dehydr
- New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran deriv
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents. MDPI.
- New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives.
- 2-(3,3-difluorocyclobutyl)ethan-1-ol | 1056467-54-9. ChemicalBook.
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Technical Support Center: Synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol via Grignard Reaction
Welcome to the technical support guide for the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the Grignard reaction to synthesize this valuable fluorinated secondary alcohol. The unique properties of fluorinated scaffolds, such as the difluorocyclobutane moiety, are of significant interest in medicinal chemistry for their potential to enhance metabolic stability and binding affinity.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction won't initiate. What are the common causes and how can I fix this?
A1: Failure to initiate is one of the most common issues with Grignard reactions. The primary culprit is almost always the presence of moisture or an oxide layer on the magnesium surface.
-
The Critical Role of Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents, including water.[2][3][4] This reaction, known as hydrolysis, consumes the Grignard reagent and prevents it from reacting with your aldehyde. Therefore, all glassware must be rigorously dried, either by oven-drying or flame-drying under an inert atmosphere (e.g., nitrogen or argon).[5][6] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3][7]
-
Activating the Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting with the alkyl halide.[7][8] Several methods can be used to activate the magnesium:
-
Mechanical Activation: Gently crushing a few pieces of magnesium turnings with a glass rod can expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface.[7][8][9] The iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer.
-
Thermal Activation: Gently warming the flask with a heat gun under a stream of inert gas can also help to activate the magnesium.[5]
-
Q2: I'm observing a low yield of the desired 1-(3,3-difluorocyclobutyl)ethan-1-ol. What are the likely side reactions, and how can they be minimized?
A2: Low yields in this Grignard synthesis can often be attributed to side reactions involving either the Grignard reagent or the aldehyde.
-
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with unreacted ethyl bromide, leading to the formation of butane. To minimize this, ensure a slow, dropwise addition of the ethyl bromide to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 3,3-difluorocyclobutane-1-carbaldehyde, forming an enolate.[10] This is particularly a risk if the Grignard reagent is sterically hindered or if the reaction temperature is too high. To mitigate this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[1]
-
Reduction of the Aldehyde: In some cases, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon. This results in the formation of (3,3-difluorocyclobutyl)methanol instead of the desired secondary alcohol.[10] Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can help to suppress this side reaction.
Q3: The workup of my reaction is problematic, leading to the formation of emulsions or a difficult-to-filter solid. What is the best workup procedure?
A3: A proper workup is crucial for isolating the desired product in high purity. The goal is to protonate the magnesium alkoxide intermediate, quench any excess Grignard reagent, and remove the resulting magnesium salts.[11]
-
Quenching the Reaction: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the reaction flask in an ice bath.[5][11] This is a safer and often more effective alternative to using strong acids, which can sometimes lead to dehydration of the secondary alcohol. The quenching process is highly exothermic, so slow addition and cooling are essential to control the reaction.[11]
-
Extraction and Washing: After quenching, the product will be in the organic layer. The mixture should be transferred to a separatory funnel, and the layers separated. The aqueous layer should be extracted multiple times with an organic solvent (e.g., diethyl ether) to maximize product recovery.[11] The combined organic extracts should then be washed with brine (a saturated aqueous solution of sodium chloride) to remove the bulk of the dissolved water and help break up any emulsions.[11]
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After filtering off the drying agent, the solvent can be removed by rotary evaporation to yield the crude product.[5]
Q4: How can I confirm the successful synthesis and purity of 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A4: A combination of chromatographic and spectroscopic techniques should be used to assess the purity and confirm the structure of the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and assess the purity of the crude product. By comparing the Rf value of the product to that of the starting aldehyde, you can determine if the reaction has gone to completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product.[12] Key signals to look for in the ¹H NMR spectrum of 1-(3,3-difluorocyclobutyl)ethan-1-ol would include a doublet for the methyl group, a quartet for the methine proton adjacent to the hydroxyl group, and complex multiplets for the cyclobutyl protons.[13] ¹³C NMR, including DEPT experiments, can be used to confirm the number of different carbon environments.[12][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the absence of the aldehyde carbonyl group (which would appear around 1720 cm⁻¹).
Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate the Grignard reagent and must be dry to prevent hydrolysis.[3][7] |
| Temperature | 0 °C for aldehyde addition, then room temperature | Low temperature favors nucleophilic addition over side reactions like enolization.[1] |
| Reagent Addition | Slow, dropwise addition | Controls the exothermic nature of the reaction and minimizes side reactions.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the Grignard reagent from reacting with atmospheric moisture and oxygen.[5] |
| Workup Quench | Saturated aqueous NH₄Cl | A mild quenching agent that minimizes the risk of product dehydration.[11] |
Experimental Workflow
Caption: Workflow for 1-(3,3-difluorocyclobutyl)ethan-1-ol synthesis.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
3,3-Difluorocyclobutane-1-carbaldehyde
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Activate the magnesium by adding a small crystal of iodine and gently warming with a heat gun until the iodine vapor is visible.[5] Allow to cool to room temperature.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,3-Difluorocyclobutane-1-carbaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 3,3-difluorocyclobutane-1-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[1][11]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.[11]
-
Combine the organic extracts and wash with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
References
-
How does water affect Grignard reagents? Filo. Available at: [Link]
-
Method of preparation of ethyl magnesium in lab. Brainly.in. Available at: [Link]
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Why Grignard Reagents React With Water. Master Organic Chemistry. Available at: [Link]
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CHM 244 Lab Practical- Grignard Reactions. Available at: [Link]
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Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
-
A Grignard reagent reacts with water to give:(a)- Ether(b)- Alkane(c). askIITians. Available at: [Link]
-
Grignard-Like Reaction in Water. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]
-
Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Synthesis. Available at: [Link]
-
Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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Formation and reaction of a Grignard reagent. Available at: [Link]
-
Preparation of fluorinated arenes using the turbo‐Grignard reagent iPrMgCl·LiCl. ResearchGate. Available at: [Link]
-
Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Communications. Available at: [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]
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Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]
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Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. Available at: [Link]
-
How is secondary alcohol produced from ester and grignard reagent? Quora. Available at: [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Available at: [Link]
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Help with Grignard reaction. Reddit. Available at: [Link]
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Grignard Synthesis of Triphenylmethanol. Available at: [Link]
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Troubleshooting my grignard reactions. Reddit. Available at: [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]
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How to purify tertiary alcohol? ResearchGate. Available at: [Link]
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EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. Available at: [Link]
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EXPERIMENT SEVEN. ResearchGate. Available at: [Link]
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The Grignard Reaction. Available at: [Link]
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Using the Grignard Reaction to Make Alcohols. YouTube. Available at: [Link]
-
Synthesis of alcohols using Grignard reagents I. Khan Academy. Available at: [Link]
-
Identifying Alcohols Using NMR Spectroscopy. AZoM. Available at: [Link]
-
3,3-Difluorocyclobutane-1-carbaldehyde. PubChem. Available at: [Link]
-
Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Magritek. Available at: [Link]
-
Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol. PubMed. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Fluorination
Welcome to the technical support center for the optimization of fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of fluorinated organic molecules. The incorporation of fluorine into molecular frameworks is a critical strategy in modern chemistry, enhancing properties such as metabolic stability and bioavailability.[1][2] However, the unique reactivity of fluorinating agents presents distinct challenges. This guide offers a structured approach to troubleshooting and optimizing your fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my substrate?
A1: The selection of a fluorinating agent is paramount and depends on whether you are performing an electrophilic or nucleophilic fluorination, as well as the nature of your substrate.
-
Electrophilic Fluorination: These reactions are suitable for electron-rich substrates like enolates, alkenes, and aromatic rings.[3][4] Commonly used electrophilic agents include N-F reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[3][5] Selectfluor® is known for its stability and ease of handling, making it a good starting point for many applications.[5][6] NFSI is a more powerful fluorinating agent and may be necessary for less reactive substrates.[3][7]
-
Nucleophilic Fluorination: This approach is used for substrates with a good leaving group (e.g., alkyl halides, sulfonates) or for addition to carbonyl compounds.[4] Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[8][9] Reagents like Diethylaminosulfur Trifluoride (DAST) and its less thermally sensitive analogue, Deoxo-Fluor®, are effective for converting alcohols and carbonyls to their corresponding fluorides.[5][9]
Expert Insight: Always consider the reactivity of both your substrate and the fluorinating agent. A highly reactive agent with a very reactive substrate can lead to over-fluorination or other side reactions.[10] Conversely, a mild reagent may not be effective for a less reactive substrate.
Q2: My reaction is sluggish or shows no conversion. What should I investigate first?
A2: Low or no conversion in a fluorination reaction can often be traced back to a few key factors:
-
Reagent Quality: Many fluorinating agents are sensitive to moisture and can decompose over time.[10] Ensure your reagent is fresh and has been stored under anhydrous conditions. For instance, the quality of AgF₂ is critical in certain reactions, and a color change can indicate decomposition.[11]
-
Solvent Choice: The solvent plays a crucial role in solubilizing reagents and influencing reactivity. Acetonitrile is a common solvent for reactions with Selectfluor®.[6] However, some fluorinating agents can react exothermically or even explosively with certain solvents like DMF, pyridine, and DMSO.[12] Always verify solvent compatibility before setting up a reaction.[12] In some cases, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can significantly enhance reactivity in C-H activation reactions.[13]
-
Activation: Some reactions require an activator or catalyst. For example, Lewis acids can be used in catalytic, enantioselective fluorination reactions.[14][15] The use of nitromethane as a solvent has been shown to activate electrophilic fluorinating reagents.[16]
-
Temperature: While many modern fluorination reactions proceed at mild temperatures, some substrates may require heating to overcome activation barriers.[7]
Q3: I'm observing significant side products. How can I improve the selectivity of my reaction?
A3: Side reactions are a common hurdle in fluorination chemistry. Here’s how to address some of the most frequent issues:
-
Over-fluorination (Difluorination/Polyfluorination): This is common when the monofluorinated product is more reactive than the starting material.
-
Elimination vs. Substitution (Nucleophilic Fluorination): The fluoride ion is a strong base, which can lead to competing elimination reactions, particularly with secondary and tertiary substrates.[10]
-
Solution: The choice of fluoride source is critical. "Naked" fluoride sources, where the cation is sequestered by a crown ether or phase-transfer catalyst, can enhance nucleophilicity over basicity.
-
-
Regioselectivity in Unsymmetrical Substrates: The position of fluorination is determined by the stability of the reaction intermediate (e.g., enolate or carbocation).
-
Solution: The use of specific catalysts can direct fluorination to a particular position. For example, palladium catalysis has been shown to achieve high regioselectivity in the fluorination of ketones.[6] For the fluorination of 3-substituted pyridines with AgF₂, fluorination typically occurs with high selectivity at the C-2 position.[11]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the optimization of fluorination reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Fluorinating Agent | Verify the age and storage conditions of the reagent. Look for visual signs of decomposition (e.g., color change). | Use a fresh batch of the fluorinating agent. Ensure storage in a desiccator or under an inert atmosphere.[10][11] |
| Inappropriate Solvent | Check the solubility of all reagents in the chosen solvent. Review the literature for solvent compatibility with your fluorinating agent.[12] | Switch to a solvent known to be effective for the specific reaction type. Consider using fluorinated alcohols for challenging C-H functionalizations.[13] |
| Insufficient Reaction Temperature | Monitor the reaction at room temperature first. If no conversion is observed, incrementally increase the temperature. | Gently heat the reaction mixture. For some substrates, reflux temperatures may be necessary.[7] |
| Presence of Water | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.[7][11] |
| Substrate Reactivity | Review the electronic and steric properties of your substrate. Electron-withdrawing groups can deactivate a substrate towards electrophilic fluorination. | For less reactive substrates, consider a more powerful fluorinating agent (e.g., NFSI instead of Selectfluor®).[7] Alternatively, a catalyst may be required to increase reactivity.[1] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-fluorination | Analyze the product mixture by ¹⁹F NMR or LC-MS to identify di- or poly-fluorinated species. | Use a stoichiometric amount of the fluorinating agent (1.0-1.1 equivalents).[7] Monitor the reaction progress closely and stop it once the starting material is consumed.[7] |
| Poor Regioselectivity | Characterize the different isomers formed using NMR or other spectroscopic techniques. | Employ a catalyst known to direct the regioselectivity for your substrate class.[6] Modifying the solvent can also influence the regiochemical outcome.[6] |
| Competing Elimination Reaction | Identify elimination byproducts by GC-MS or NMR. This is common in nucleophilic fluorinations of secondary and tertiary alcohols or halides. | Use a less basic fluoride source or a phase-transfer catalyst to enhance nucleophilicity. Lowering the reaction temperature can also favor substitution over elimination. |
| Hydrolysis of Product | Check for the presence of hydroxylated byproducts, especially if your product is sensitive to water and the workup is aqueous. | Minimize contact with water during workup. Use anhydrous drying agents and store the final product in a moisture-free environment.[7] |
Problem 3: Difficult Work-up and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of HF | Be aware that reagents like DAST can produce highly toxic and corrosive hydrofluoric acid (HF).[10] | Carefully quench the reaction with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate or by adding a silyl ether. Always handle reactions that may generate HF in a chemical fume hood and wear appropriate personal protective equipment.[17][18] |
| Persistent Impurities | Analyze the crude product to identify the nature of the impurities. | Employ specialized purification techniques. For fluorinated compounds, fluorous solid-phase extraction can be effective. In-line scavenging procedures in flow chemistry can also remove hazardous byproducts.[19] |
| Product Instability | Observe if the purified product decomposes upon standing. | Purify the product promptly after the reaction is complete and store it under an inert atmosphere at low temperature.[7] |
Experimental Workflow & Protocols
General Workflow for Optimizing Electrophilic Fluorination
The following diagram illustrates a typical workflow for optimizing an electrophilic fluorination reaction.
Caption: A stepwise workflow for the optimization of electrophilic fluorination reactions.
Protocol: Small-Scale Electrophilic Fluorination of a Ketone
This protocol provides a starting point for the α-fluorination of a ketone using Selectfluor®.
Materials:
-
Ketone substrate (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Anhydrous acetonitrile (MeCN, 5 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried round-bottom flask, add the ketone substrate and the magnetic stir bar.
-
Place the flask under an inert atmosphere.
-
Add anhydrous acetonitrile to dissolve the substrate.
-
In a single portion, add Selectfluor® to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: For less reactive ketones, the addition of a catalytic amount of a non-nucleophilic acid may facilitate the reaction.[7]
Safety Considerations
Fluorination chemistry involves hazardous materials that require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves.[17] For compounds that can generate HF, double-gloving is recommended.[17]
-
Fume Hood: All work with volatile fluorinated compounds and fluorinating agents must be performed in a well-ventilated chemical fume hood.[17]
-
Emergency Preparedness: For work involving fluorine gas or reagents that can produce HF, have a 2.5% calcium gluconate gel readily available for treating skin exposure.[18][20] All personnel should be trained on emergency procedures for HF exposure.[18][21]
-
Waste Disposal: Quenching of reactive fluorinating agents can be highly exothermic and should be done with care.[17] Dispose of all chemical waste according to your institution's guidelines.
The following decision tree provides a guide for troubleshooting common safety and handling issues.
Sources
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- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 19. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Stability of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Welcome to the technical support center for 1-(3,3-difluorocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic and basic media.
Introduction
1-(3,3-difluorocyclobutyl)ethan-1-ol is a unique molecule featuring a tertiary alcohol and a gem-difluorinated cyclobutane ring. The strained four-membered ring and the presence of highly electronegative fluorine atoms significantly influence its chemical reactivity and stability. Understanding its behavior in different pH environments is crucial for its application in pharmaceutical development and other research areas. This guide provides a comprehensive overview of its expected stability, potential degradation pathways, and recommended analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-(3,3-difluorocyclobutyl)ethan-1-ol in acidic solutions?
A1: 1-(3,3-difluorocyclobutyl)ethan-1-ol is expected to be susceptible to degradation in acidic media. As a tertiary alcohol, it is prone to acid-catalyzed dehydration.[1][2][3][4][5] The reaction likely proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate.[1][3][4] The presence of the electron-withdrawing difluoromethyl group on the cyclobutane ring may influence the rate of this reaction.
Q2: What are the likely degradation products of 1-(3,3-difluorocyclobutyl)ethan-1-ol in acidic media?
A2: The primary degradation products are expected to be a mixture of alkene isomers formed through elimination of water. The major product will likely be the most stable alkene, following Zaitsev's rule.[4] Potential products include 1-(3,3-difluorocyclobutyl)ethene and 1-(3,3-difluorocyclobuten-1-yl)ethane.
Q3: How stable is 1-(3,3-difluorocyclobutyl)ethan-1-ol in basic media?
A3: Based on general chemical principles, 1-(3,3-difluorocyclobutyl)ethan-1-ol is expected to be more stable in basic media compared to acidic media. Alcohols are generally stable in the absence of strong oxidizing agents or specific activating groups. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to slow degradation, although the specific pathways are less predictable without experimental data.
Q4: What are the potential degradation pathways in basic media?
A4: While less likely than acid-catalyzed dehydration, potential degradation in strong basic conditions could involve elimination reactions if a suitable leaving group is present or could be formed. However, the hydroxyl group is a poor leaving group, making direct elimination unlikely. The stability of the cyclobutane ring itself is generally high under basic conditions.[6][7]
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of 1-(3,3-difluorocyclobutyl)ethan-1-ol.[8][9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection would be suitable if the molecule possesses a chromophore; otherwise, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be necessary. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, potentially after derivatization of the alcohol.[10][11]
Q6: Are there any special handling precautions when working with this compound under acidic or basic conditions?
A6: Yes. When preparing solutions in acidic or basic media, it is advisable to do so at reduced temperatures to minimize immediate degradation. Use of calibrated pH meters and freshly prepared buffers is crucial for reproducibility. For acidic studies, be aware of the potential for off-gassing if significant degradation to volatile alkenes occurs. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn.
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound peak in HPLC analysis of an acidic solution.
| Potential Cause | Recommended Solution |
| Acid-catalyzed dehydration: The compound is degrading in the acidic mobile phase or during sample preparation.[1][3] | Neutralize the sample with a suitable buffer before analysis. Prepare samples in a non-acidic diluent if possible. Consider using a mobile phase with a higher pH if the chromatography allows. |
| In-situ degradation on the HPLC column: Some stationary phases can have acidic sites that promote degradation. | Try a different type of HPLC column, for example, one with end-capping or a different stationary phase chemistry. |
| Elevated temperature: Sample storage or autosampler temperature is too high, accelerating degradation. | Keep samples refrigerated (2-8 °C) and use a cooled autosampler. |
Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.
| Potential Cause | Recommended Solution |
| Formation of degradation products: The compound is degrading under the stressed conditions.[12] | This is the expected outcome of a forced degradation study. The goal is to identify and characterize these new peaks. Use a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks to help in their identification. |
| Interaction with excipients or container: The compound may be reacting with other components in the formulation or the storage container. | Run a control study with the compound in a pure solvent and in an inert container (e.g., glass) to isolate the effect of the formulation components. |
| Contamination: The sample may have been contaminated during preparation or handling. | Review sample preparation procedures and ensure all glassware and solvents are clean. Prepare a fresh sample to confirm the presence of the unexpected peaks. |
Issue 3: Poor mass balance in forced degradation studies.
| Potential Cause | Recommended Solution |
| Formation of non-UV active degradants: Some degradation products may not be detectable by the UV detector. | Use a universal detector like a CAD or MS in parallel with the UV detector.[9] |
| Formation of volatile degradation products: Degradants may be lost to the headspace. | Use sealed vials for the stability study and consider headspace GC-MS analysis to identify volatile products. |
| Degradation products are not eluting from the HPLC column: Highly polar or non-polar degradants may be retained on the column. | Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to ensure all components are eluted. |
| Incorrect response factors: The response of the degradation products on the detector may be different from the parent compound. | If possible, isolate the degradation products and determine their individual response factors for accurate quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic and Basic Media
This protocol outlines a general procedure for conducting a forced degradation study on 1-(3,3-difluorocyclobutyl)ethan-1-ol.[13][14][15]
1. Materials:
- 1-(3,3-difluorocyclobutyl)ethan-1-ol
- Hydrochloric acid (0.1 M and 1 M)
- Sodium hydroxide (0.1 M and 1 M)
- HPLC grade water, acetonitrile, and methanol
- pH meter
- HPLC system with UV and/or MS detector
- Thermostatically controlled water bath or oven
- Volumetric flasks and pipettes
- HPLC vials
2. Stock Solution Preparation:
- Prepare a stock solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
- Acid Hydrolysis:
- To separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
- Incubate the vials at 60°C.
- Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
- Before analysis, neutralize the samples with an equivalent amount of NaOH.
- Base Hydrolysis:
- To separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
- Incubate the vials at 60°C.
- Withdraw samples at predetermined time points.
- Before analysis, neutralize the samples with an equivalent amount of HCl.
- Control Sample:
- Prepare a control sample by diluting the stock solution in water to the same concentration and incubate it under the same conditions.
4. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
- Calculate the percentage of degradation.
Data Summary
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Low | Alkene isomers |
| Basic (e.g., 0.1 M NaOH, 60°C) | Moderate to High | Minimal degradation expected |
| Neutral (Aqueous solution, 60°C) | High | Minimal degradation expected |
Visualizations
Hypothesized Acid-Catalyzed Dehydration Pathway
Caption: Hypothesized E1 mechanism for acid-catalyzed dehydration.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
References
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- Video: Acid-Catalyzed Dehydr
- What is the mechanism for the dehydr
- Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com.
- Pharma Stability: Troubleshooting & Pitfalls. Pharmaceutical Technology.
- 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- HOW TO APPROACH A FORCED DEGRAD
- 3,3-Difluorocyclobutanol. CymitQuimica.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Top 10 Stability Storage and Testing FAQs. Nutrasource.
- A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review.
- SOP-for-Forced-Degrad
- Sanplas Stability Testing and Storage: A Technical Guide. Benchchem.
- Forced Degradation Study as per ICH Guidelines: Wh
- Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts.
- Significant residual fluorinated alcohols present in various fluorinated m
- Cyclobutanol 2919-23-5 wiki. Guidechem.
- Year 2024 In-Use stability testing FAQ. European Medicines Agency.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- What is Stability Testing?. Pacific BioLabs.
- Methods of Analysis for Fluorine. Springer.
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Stability Testing for Pharmaceuticals & More.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- Degradation of Fluorotelomer-Based Polymers Contributes to the Global Occurrence of Fluorotelomer Alcohol and Perfluoroalkyl Carboxylates: A Combined Dynamic Substance Flow and Environmental F
- Troubleshooting guide for 2,2'-Biphenyldiamine stability and degrad
- Poor Stability Study Design Leading to Rejections? Common Errors Explained. EAS Consulting Group.
- Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology.
- 3,3-Difluorocyclobutanol. PubChem.
- Fluorotelomer alcohol biodegradation-direct evidence that perfluorin
- Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances.
- 3,3-Difluorocyclobutanone. PubChem.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
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- 15. pharmadevils.com [pharmadevils.com]
Technical Support Center: Purification of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Introduction: Welcome to the technical support guide for the purification of 1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS No. 1784303-38-3). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this fluorinated secondary alcohol at high purity. The unique physicochemical properties imparted by the difluorocyclobutyl moiety—such as altered polarity, boiling point, and hydrogen bonding capacity—can complicate standard purification protocols.[1] This guide provides field-proven troubleshooting advice and detailed methodologies to address these specific challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before selecting a purification protocol.
Q1: What are the most probable impurities in my crude 1-(3,3-difluorocyclobutyl)ethan-1-ol sample?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. Assuming the target molecule is synthesized via the Grignard reaction—the addition of a methyl Grignard reagent (e.g., MeMgBr) to 1-(3,3-difluorocyclobutyl)ketone—the impurity profile will typically include the species listed in Table 1.[2][3][4]
Data Presentation Table 1: Potential Impurities and Their Physicochemical Rationale
| Impurity Name | Structure | Rationale for Presence | Key Differentiating Property |
| 1-(3,3-difluorocyclobutyl)ketone | Ketone | Unreacted starting material. | Less polar than the product; lacks a hydrogen bond donor. Lower boiling point than the alcohol. |
| Solvent (e.g., THF, Diethyl Ether) | Ether | Residual reaction solvent. | Highly volatile; significantly lower boiling point than the product. |
| Magnesium Salts (e.g., MgBr₂) | Salt | Byproducts from the Grignard reaction and aqueous workup. | Non-volatile and insoluble in most organic solvents; removed by aqueous workup. |
| Water | H₂O | Introduced during aqueous workup. | Can form azeotropes; should be removed with a drying agent (e.g., MgSO₄, Na₂SO₄). |
Q2: I've completed the aqueous workup. What is the best general-purpose purification method to try first?
A2: For most lab-scale purifications (< 50 g), flash column chromatography on silica gel is the most versatile and reliable first-pass technique.[5][6] The key principle is the significant polarity difference between the target alcohol and the primary organic impurity, the unreacted ketone. The hydroxyl group of the alcohol engages in strong hydrogen bonding with the silica gel surface, leading to a much slower elution compared to the less polar ketone. This typically results in excellent separation.
Q3: When should I choose vacuum distillation over chromatography?
A3: The choice depends on scale, thermal stability, and the boiling point difference between your product and impurities.
-
Choose Vacuum Distillation if:
-
You are working on a large scale (> 50-100 g) where chromatography becomes cumbersome and expensive.
-
The primary impurity (the starting ketone) has a boiling point that is significantly lower (>30 °C) than the product alcohol. The alcohol's boiling point will be substantially higher due to hydrogen bonding.
-
The compound is thermally stable and does not decompose at the required distillation temperatures (under vacuum).
-
-
Choose Chromatography if:
-
You require the highest possible purity, as chromatography can separate impurities with very similar boiling points.
-
Your compound is thermally labile and may decompose during distillation.
-
You are working on a smaller, discovery-chemistry scale.
-
The presence of fluorine can sometimes lead to the formation of azeotropes, which are mixtures that boil at a constant temperature, making separation by standard distillation impossible.[7][8] If you observe a constant boiling temperature but analytical data (GC-MS, NMR) shows an impure mixture, an azeotrope may have formed. In such cases, chromatography is the superior choice.
Q4: My purified product is a clear oil at room temperature. Can I still use crystallization?
A4: While direct recrystallization from a solvent is typically used for solids, you can adapt crystallization-based techniques for oils.[9][10]
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble. For a moderately polar alcohol, a non-polar solvent like hexanes or pentane is an excellent choice. The impurities dissolve into the hexanes, which can then be decanted, leaving a purer oil.
-
Low-Temperature Crystallization: Some oils will crystallize if cooled to a sufficiently low temperature (e.g., -20 °C or -78 °C) in a suitable solvent. This requires extensive solvent screening.
Troubleshooting & Experimental Guides
This section provides detailed protocols and solutions for specific experimental problems.
Guide 1: Purification by Flash Column Chromatography
This is the most common and effective method for purifying 1-(3,3-difluorocyclobutyl)ethan-1-ol on a laboratory scale.
Mandatory Visualization
Caption: Workflow for Flash Column Chromatography.
Problem: My TLC shows poor separation between the product and an impurity.
Cause & Solution: The polarity of your mobile phase (eluent) is not optimized. The goal is to achieve a product Rf value of ~0.25-0.35 for optimal column separation.
-
If spots are too high (Rf > 0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexanes to 15%).
-
If spots are too low (Rf < 0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% ethyl acetate in hexanes to 20%).
-
If spots are smeared or streaking: The compound may be acidic or basic, or you may have overloaded the TLC plate. Try adding 0.5-1% triethylamine (if basic) or acetic acid (if acidic) to your eluent system. Since alcohols are weakly acidic, streaking is common. Adding a small amount of acetic acid can sometimes improve peak shape.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method. A good starting point is 20% ethyl acetate in hexanes. The less polar ketone impurity should have a higher Rf than the product alcohol.
-
Sample Preparation: Dissolve your crude oil (~1 g) in a minimal amount of dichloromethane (DCM). Add ~2-3 g of silica gel. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is called "dry loading" and results in better separation.
-
Column Packing: Select a glass column with a diameter where the silica height will be ~15-20 cm. For 1 g of crude, a 40 g pre-packed column or a glass column of ~3 cm diameter is appropriate. Pack the column as a slurry in a non-polar solvent (e.g., hexanes).
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate/hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent. For example:
-
2 column volumes of 5% EtOAc/Hexanes (elutes very non-polar impurities).
-
4 column volumes of 15% EtOAc/Hexanes (should elute the ketone).
-
6-8 column volumes of 25-30% EtOAc/Hexanes (should elute your product).
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine all fractions that show a single, clean spot corresponding to your product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified oil.
Guide 2: Purification by Vacuum Distillation
This method is ideal for larger quantities where the product is thermally stable.
Problem: How do I know what temperature and pressure to use?
Cause & Solution: The boiling point of a substance is dependent on pressure. For sensitive compounds, a lower pressure allows distillation at a lower temperature, preventing decomposition.
-
Estimation: Use a nomograph to estimate the boiling point at a reduced pressure. If the atmospheric boiling point is unknown, a general rule is that for many organic molecules, halving the pressure (from atmospheric) reduces the boiling point by about 10-15 °C. A high-vacuum pump (<1 mmHg) can reduce boiling points by over 100 °C.
-
Recommendation: For a molecule like this, start with a moderate vacuum (e.g., 10-20 mmHg) and gently heat the distillation flask with an oil bath. The product will likely distill between 60-120 °C under a moderate vacuum.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks. Use high-vacuum grease on all joints.
-
Drying: Ensure the crude material is thoroughly dry. Any water present can form a low-boiling azeotrope.
-
Distillation: Place the crude oil in the distilling flask with a magnetic stir bar for smooth boiling. Slowly apply vacuum, then gradually heat the flask in an oil bath.
-
Fraction Collection:
-
Fore-run: Collect the first few drops of distillate, which will contain residual solvents and low-boiling impurities.
-
Main Fraction: As the temperature stabilizes, switch to a new receiving flask and collect the main fraction boiling over a narrow temperature range (e.g., 85-88 °C at 15 mmHg).
-
End Fraction: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of high-boiling residues.
-
-
Analysis: Confirm the purity of the main fraction by NMR, GC-MS, or another appropriate analytical technique.
Mandatory Visualization
Caption: Separation principle of vacuum distillation.
References
- Distillation process for fluorocarbons. (n.d.). Google Patents.
- Distillation process for fluorocarbons. (n.d.). Google Patents.
-
Small Molecule Purification. (n.d.). Hanbon. Retrieved January 19, 2026, from [Link]
-
Does Distillation Effectively Remove PFAS from Drinking Water? (2023, November 15). Living Whole. Retrieved January 19, 2026, from [Link]
-
Purification of Fluorine by Distillation. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Small molecules purification. (n.d.). Axplora. Retrieved January 19, 2026, from [Link]
-
Purification Technologies Small Molecules. (n.d.). Kdpharmagroup. Retrieved January 19, 2026, from [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
NEW SIMPLE METHOD FOR PURIFICATION OF CLASS I ALCOHOL DEHYDROGENASE. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 19, 2026, from [Link]
-
How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. Retrieved January 19, 2026, from [Link]
-
1-(3,3-difluorocyclobutyl)ethan-1-ol - 97%, high purity , CAS No.1784303-38-3. (n.d.). Allschoolabs. Retrieved January 19, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved January 19, 2026, from [Link]
-
Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Simple preparation and purification of ethanol-free solutions of 3'-deoxy-3'-[18F]fluorothymidine by means of disposable solid-phase extraction cartridges. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of Substituted 1,3-Diesters of Glycerol Using Wittig Chemistry. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
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- 5. Small Molecule Purification | Hanbon [jshanbon.com]
- 6. axplora.com [axplora.com]
- 7. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
Technical Support Center: Scaling Up 1-(3,3-difluorocyclobutyl)ethan-1-ol Production
Welcome to the technical support center for the synthesis and scale-up of 1-(3,3-difluorocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this valuable fluorinated building block. The unique combination of a strained, gem-difluorinated cyclobutane ring and a secondary alcohol presents specific hurdles during synthesis and purification, especially when transitioning from laboratory to pilot-plant scale.
This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this target molecule.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol, which is typically prepared via the Grignard reaction between 3,3-difluorocyclobutanecarbaldehyde and a methylmagnesium halide.
Low Yield of 1-(3,3-difluorocyclobutyl)ethan-1-ol
A common challenge in organometallic chemistry is achieving high yields, and the synthesis of this fluorinated alcohol is no exception.[1][2]
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reaction | Grignard reagents are highly reactive towards protic sources, including water.[3][4] Trace amounts of moisture in glassware, solvents, or the aldehyde starting material will quench the Grignard reagent, reducing the effective concentration and lowering the yield. | Glassware: Flame-dry all glassware under a stream of inert gas (argon or nitrogen) immediately before use. Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents: Ensure the 3,3-difluorocyclobutanecarbaldehyde is anhydrous. If necessary, dry it over a suitable drying agent like magnesium sulfate and filter before use. |
| Impure Grignard Reagent | The quality of the Grignard reagent is critical. Commercially available Grignard reagents can degrade over time, or lab-prepared reagents may not have formed efficiently. | Titration: Titrate a small aliquot of the Grignard reagent before use to determine its exact molarity. This allows for the precise addition of the required stoichiometric amount. Fresh Preparation: If the Grignard reagent is old or of questionable quality, prepare it fresh by reacting methyl halide with magnesium turnings in anhydrous ether.[4][5] |
| Side Reactions | Besides reacting with the aldehyde, the Grignard reagent can participate in side reactions. For instance, if the reaction temperature is too high, enolization of the aldehyde can occur. | Temperature Control: Maintain a low reaction temperature, typically between -78°C and 0°C, during the addition of the Grignard reagent.[1] This minimizes side reactions and favors the desired nucleophilic addition to the carbonyl group.[4][6][7] |
| Slow Addition of Reagent | Rapid addition of the Grignard reagent can lead to localized high concentrations and increased side reactions or polymerization. | Controlled Addition: Add the Grignard reagent dropwise to the aldehyde solution over an extended period (e.g., 30-60 minutes) using a dropping funnel or a syringe pump. This ensures a controlled reaction and better heat dissipation.[8] |
Formation of Impurities and Byproducts
The presence of impurities can complicate purification and affect the quality of the final product.
| Observed Impurity | Potential Cause | Mitigation and Purification Strategy |
| Unreacted Aldehyde | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Reaction Time: Allow the reaction to stir for an adequate amount of time after the addition of the Grignard reagent, typically 1-2 hours at the reaction temperature, before quenching. Purification: Unreacted aldehyde can often be removed by column chromatography. |
| Over-addition Product (Tertiary Alcohol) | This is less common with aldehydes but can occur if the starting material is contaminated with an ester. Grignard reagents add twice to esters to form tertiary alcohols.[6][7] | Starting Material Purity: Ensure the 3,3-difluorocyclobutanecarbaldehyde is free from ester impurities by checking its purity via GC or NMR before use. Purification: The tertiary alcohol byproduct will have a different polarity and can be separated by flash column chromatography.[9] |
| Ring-Opened Products | The strained cyclobutane ring, particularly with electron-withdrawing fluorine atoms, can be susceptible to ring-opening under certain conditions, although this is less likely under standard Grignard reaction conditions.[10] | Mild Conditions: Use mild acidic conditions for the workup (e.g., saturated aqueous ammonium chloride) instead of strong acids. Avoid excessive heat during workup and purification. Analytical Verification: Use GC-MS to identify potential ring-opened byproducts.[11][12][13] |
Challenges in Product Purification
Fluorinated compounds can exhibit unique behaviors during purification.[14][15]
| Problem | Explanation | Troubleshooting Steps |
| Difficulty in Removing Solvent | The product alcohol may form azeotropes with certain solvents, making complete removal by rotary evaporation challenging. | Solvent Exchange: After the initial workup, perform a solvent exchange to a higher-boiling point solvent from which the product can be more easily isolated. High Vacuum: Use a high-vacuum pump to remove residual solvents, but be mindful of the product's volatility. |
| Co-elution during Chromatography | The polarity of the desired alcohol may be very similar to that of certain byproducts, leading to poor separation on a silica gel column.[9] | Solvent System Optimization: Systematically screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to improve separation. Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica.[16] |
| Product Volatility | Low-molecular-weight alcohols can be volatile, leading to product loss during solvent removal under high vacuum. | Careful Evaporation: Use a rotary evaporator with careful control of temperature and pressure. Avoid prolonged exposure to high vacuum. Kugelrohr Distillation: For larger scales, Kugelrohr distillation can be an effective method for purifying volatile alcohols. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, handling, and properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Q1: What is the recommended synthetic route for 1-(3,3-difluorocyclobutyl)ethan-1-ol on a multi-gram scale?
A1: The most direct and scalable route is the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to 3,3-difluorocyclobutanecarbaldehyde.[8] This reaction is generally high-yielding and uses readily available starting materials.
Experimental Workflow for Grignard Synthesis
Caption: Grignard reaction workflow for synthesis.
Q2: Are there any specific safety precautions for handling the reagents in this synthesis?
A2: Yes, several safety measures are crucial:
-
Grignard Reagents: These are highly flammable and react violently with water.[17] Always handle them under an inert atmosphere (argon or nitrogen) and away from ignition sources. Use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Ether: Diethyl ether and THF are common solvents for Grignard reactions. They are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood and ensure solvents are tested for peroxides before use.
-
Quenching: The quenching of the reaction mixture can be exothermic. Perform the quench slowly and with cooling in an ice bath.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Spot the reaction mixture on a TLC plate alongside the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product alcohol. For more quantitative analysis, gas chromatography (GC) can be used to determine the ratio of starting material to product.
Q4: What is the expected stability of the 3,3-difluorocyclobutyl moiety during downstream processing?
A4: The gem-difluorocyclobutane ring is generally stable under many common reaction conditions.[18] However, it is a strained ring system and can be sensitive to strong acids and high temperatures.[10]
-
Acidic Conditions: While stable to mild acidic workups, prolonged exposure to strong acids (e.g., concentrated HCl or H₂SO₄) at elevated temperatures could potentially lead to ring-opening or elimination reactions.
-
Basic Conditions: The moiety is generally stable under basic conditions.
-
Hydrogenation: The cyclobutane ring is typically stable to catalytic hydrogenation conditions used for reducing other functional groups.
Q5: What analytical techniques are best for characterizing the final product?
A5: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show a characteristic broad O-H stretch for the alcohol functional group.
-
Elemental Analysis: To confirm the empirical formula.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
III. References
-
Purification of fluorinated alcohols. Google Patents.
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications.
-
Organometallic Synthesis and Chemistry. Mettler Toledo.
-
PURIFICATION OF FLUORINATED ALCOHOLS. European Patent Office.
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange.
-
Synthesis of Organometallic Compounds. YouTube.
-
Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions.
-
Organometallic Reagents in Synthesis. Science Trove.
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube.
-
Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols. Benchchem.
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
-
The Grignard Reaction.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
Analytical Methods.
-
Reactions with Grignard Reagents. Chemistry LibreTexts.
-
ANALYTICAL METHOD SUMMARIES. Eurofins.
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ANALYTICAL METHOD SUMMARIES. Eurofins.
-
ANALYTICAL METHOD SUMMARIES. Eurofins.
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potential degradation pathways of 1-(3,3-difluorocyclobutyl)ethan-1-ol
Welcome to the technical support center for 1-(3,3-difluorocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel fluorinated alcohol. Understanding the stability and potential degradation pathways of this molecule is critical for ensuring the integrity of your experimental results and the development of stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-(3,3-difluorocyclobutyl)ethan-1-ol under typical laboratory conditions?
Based on its chemical structure—a secondary alcohol attached to a gem-difluorinated cyclobutane ring—the most probable degradation pathways involve oxidation of the alcohol and potential reactions related to the strained cyclobutane ring, especially under stress conditions. The carbon-fluorine bond is notably strong, making direct defluorination less likely under mild conditions but possible under high-energy inputs like photolysis.[1][2]
Q2: How stable is the 3,3-difluorocyclobutane ring?
The gem-difluoro substitution can influence the puckering and stability of the cyclobutane ring.[3] While cyclobutanes are inherently strained, the difluorocyclobutane motif has been shown to be chemically stable under a range of acidic, basic, and nucleophilic conditions in specific contexts.[3] However, at elevated temperatures, thermal decomposition of similar structures like 1,1-difluorocyclobutane has been observed, leading to ring cleavage.[4]
Q3: Is 1-(3,3-difluorocyclobutyl)ethan-1-ol susceptible to oxidation?
Yes. As a secondary alcohol, the hydroxyl group is susceptible to oxidation to form the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one.[5][6] This is one of the most common degradation pathways for secondary alcohols and can be initiated by a variety of oxidizing agents, including atmospheric oxygen over long-term storage, or more aggressively during forced degradation studies.[7][8][9]
Q4: Should I be concerned about the stability of this compound in acidic or basic solutions?
While the difluorocyclobutane ring itself has shown considerable stability, the overall molecule's stability in acidic or basic media should be experimentally verified.[3] Acid-catalyzed degradation is a known pathway for some fluorinated compounds.[10][11] In some cases, acidic conditions can promote ring expansion or rearrangement of cyclobutanol derivatives.[12][13] It is crucial to perform pH stress testing as part of your forced degradation studies.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis During a Stability Study
Possible Cause: You are likely observing a degradation product. Based on the structure of 1-(3,3-difluorocyclobutyl)ethan-1-ol, the most probable degradant is the oxidized ketone form.
Troubleshooting Steps:
-
Characterize the Impurity:
-
Use LC-MS to determine the molecular weight of the unknown peak. The oxidized ketone product, 1-(3,3-difluorocyclobutyl)ethan-1-one, will have a molecular weight that is two Daltons less than the parent compound.
-
If possible, isolate the impurity and perform NMR spectroscopy to confirm its structure.
-
-
Investigate the Cause:
-
Oxidative Degradation: Was the sample exposed to air for an extended period? Was it stored in the presence of any potential oxidizing agents? Consider if the solvent used could have contained peroxide impurities.
-
Protocol for Confirmation: To confirm oxidative degradation, perform a controlled forced degradation study. A recommended protocol is provided in the "Experimental Protocols" section below.
-
Issue 2: Loss of Assay Potency in a Formulation Stored at Elevated Temperatures
Possible Cause: Thermal degradation may be occurring. The high temperature could be providing the activation energy needed for ring cleavage of the cyclobutane moiety.
Troubleshooting Steps:
-
Analyze for Degradants:
-
Use a stability-indicating analytical method (e.g., gradient HPLC-UV/MS) to look for multiple smaller, more volatile degradation products.
-
A study on the thermal decomposition of 1,1-difluorocyclobutane showed it breaks down into ethylene and 1,1-difluoroethylene.[4] While the substitution on your molecule will alter the products, a similar ring-opening pathway is plausible.
-
-
Perform a Controlled Thermal Stress Study:
Issue 3: Inconsistent Results in Photostability Studies
Possible Cause: Photolytic degradation is a known pathway for fluorinated compounds, which can lead to defluorination and the formation of various byproducts.[17][18] The specific degradation products can be influenced by the wavelength of light and the sample matrix.
Troubleshooting Steps:
-
Standardize Photostability Testing:
-
Follow ICH Q1B guidelines for photostability testing. Expose the sample to a controlled light source (e.g., a xenon lamp or a cool white fluorescent/near UV lamp combination).
-
Ensure a dark control is run in parallel to differentiate between photolytic and thermal degradation.
-
-
Identify Photodegradants:
-
Use LC-MS to identify potential degradation products. Look for evidence of defluorination (loss of fluorine atoms) or fragmentation of the molecule. Direct photolysis can cleave C-C and C-F bonds.[19][20]
-
Ion chromatography can be used to detect the presence of fluoride ions in the solution, providing direct evidence of C-F bond cleavage.[1]
-
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 1-(3,3-difluorocyclobutyl)ethan-1-ol based on its chemical structure and literature on related compounds.
Sources
- 1. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal unimolecular decomposition of 1,1-difluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 10. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm - American Chemical Society [acs.digitellinc.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Workup Procedures for 1-(3,3-difluorocyclobutyl)ethan-1-ol
Welcome to the technical support center for handling 1-(3,3-difluorocyclobutyl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the specific challenges associated with the workup and purification of this valuable fluorinated building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your procedures effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and workup of 1-(3,3-difluorocyclobutyl)ethan-1-ol, typically synthesized via the addition of a methyl Grignard reagent to 1-(3,3-difluorocyclobutyl)ethan-1-one[1][2].
Q1: What are the primary challenges encountered during the workup of 1-(3,3-difluorocyclobutyl)ethan-1-ol?
A1: The workup of fluorinated alcohols, particularly after a Grignard reaction, presents a unique set of challenges. The primary issues include:
-
Emulsion Formation: Fluorinated compounds can act as surfactants, stabilizing the interface between aqueous and organic layers, leading to persistent and difficult-to-break emulsions. This is often exacerbated by fine precipitates of magnesium salts formed during the quench.[3][4]
-
Product Sequestration: The desired alcohol product can become trapped within the gelatinous magnesium hydroxide/halide precipitate, significantly lowering the isolated yield.[5]
-
Side Product Formation: The tertiary alcohol is susceptible to acid-catalyzed elimination (dehydration) to form an alkene, especially under harsh acidic quenching conditions.
-
Incomplete Quenching: The reaction between the magnesium alkoxide and the quenching agent is exothermic.[5] Improper temperature control or too-rapid addition can lead to localized boiling and an uncontrolled reaction.
Q2: Why is a saturated aqueous solution of ammonium chloride (NH₄Cl) the recommended quenching agent?
A2: Saturated aqueous ammonium chloride is the reagent of choice for quenching Grignard reactions that produce acid-sensitive alcohols.[6][7] It acts as a weak proton source, capable of protonating the magnesium alkoxide intermediate to yield the desired alcohol without being strongly acidic.[6] A strong acid like HCl could readily protonate the tertiary alcohol, leading to elimination. Furthermore, NH₄Cl helps to keep the inorganic magnesium salts soluble in the aqueous phase, facilitating their removal during extraction.[6][8]
Q3: How do the physical properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol influence the workup procedure?
A3: The gem-difluoro group significantly impacts the molecule's properties. It increases polarity compared to its non-fluorinated analog and enhances its hydrogen-bond donating capability.[9] This means:
-
Slight Aqueous Solubility: The compound may have some solubility in the aqueous phase, necessitating thorough extraction with an organic solvent and potentially a brine wash to "salt out" the product from the aqueous layer.[10]
-
Chromatography: The polarity will dictate the choice of solvent system for chromatographic purification. Standard silica gel chromatography is typically effective.
-
Volatility: While a specific boiling point is not readily published, similar small fluorinated alcohols are relatively volatile, requiring care during solvent removal (rotoevaporation) to avoid product loss.
Part 2: Standardized Workup Protocol: A Step-by-Step Guide
This protocol outlines a robust and validated procedure for the workup of 1-(3,3-difluorocyclobutyl)ethan-1-ol following its synthesis from 1-(3,3-difluorocyclobutyl)ethan-1-one and a methyl Grignard reagent.
Experimental Workflow Diagram
Caption: Standard experimental workflow for the workup of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Step-by-Step Methodology
Objective: To quench the reaction, remove inorganic byproducts, and isolate the crude 1-(3,3-difluorocyclobutyl)ethan-1-ol.
Materials:
-
Completed Grignard reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl), chilled to 0 °C
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, filter paper
Procedure:
-
Cooling & Quenching:
-
Cool the reaction flask containing the magnesium alkoxide intermediate in an ice-water bath to 0 °C. Effective cooling is critical to dissipate the heat generated during the exothermic quench.[5]
-
Slowly, and with vigorous stirring, add the chilled saturated aqueous NH₄Cl solution dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
Rationale: Slow, controlled addition prevents a dangerous exotherm and minimizes side reactions.[5] Using a weak acid like NH₄Cl protonates the alkoxide to the desired alcohol without causing acid-catalyzed dehydration.[6][7]
-
-
Extraction & Phase Separation:
-
Once the quenching is complete (no further heat evolution), allow the mixture to warm to room temperature.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate.
-
Transfer the entire mixture to a separatory funnel. If a large amount of solid magnesium salts is present, you may need to add more water and organic solvent to dissolve/suspend them.
-
Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Rationale: The product is partitioned into the organic layer, while the inorganic salts remain in the aqueous layer.
-
-
Aqueous Washes:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove the bulk of NH₄Cl and other water-soluble impurities).
-
Saturated aqueous NaCl (brine).
-
-
Rationale: The brine wash helps to remove residual water from the organic layer and breaks up minor emulsions by increasing the ionic strength of the aqueous phase.[10]
-
-
Drying the Organic Layer:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and swirl the flask. Add more drying agent until some of it remains free-flowing and does not clump together.[11]
-
Allow the mixture to stand for at least 15-20 minutes.
-
Rationale: Removing all traces of water is crucial before solvent evaporation to prevent contamination of the final product.[11]
-
-
Isolation of Crude Product:
-
Remove the drying agent by gravity filtration or by carefully decanting the solution into a pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh organic solvent and combine the rinse with the main solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's potential volatility; use a moderate bath temperature.
-
The resulting oil or solid is the crude 1-(3,3-difluorocyclobutyl)ethan-1-ol, which can be purified further.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to the most common problems encountered during the workup.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common workup issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | 1. Fine precipitate of magnesium salts acting as an emulsifying agent. 2. Inherent surfactant-like properties of the fluorinated product. 3. Insufficient difference in density between the two phases. | 1. Add Brine: Add a significant volume of saturated aqueous NaCl to increase the ionic strength of the aqueous phase.[3][12] 2. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter.[3] 3. Dilution: Dilute the organic layer with more solvent.[3] 4. Patience: Allow the separatory funnel to stand undisturbed for an extended period (30+ minutes). 5. Centrifugation: If available, centrifuging the mixture can accelerate phase separation. |
| Low Isolated Yield | 1. Product Trapped in Salts: The desired alcohol is occluded within the gelatinous magnesium salt precipitate.[5] 2. Incomplete Extraction: Insufficient volume or number of extractions. 3. Product Loss: The product is volatile and was partially lost during solvent removal. | 1. Re-extract Solids: After the initial separation, add more organic solvent to the aqueous layer and any solids, stir vigorously for 15-20 minutes, and re-extract. 2. Increase Extractions: Perform at least 3-4 extractions of the aqueous layer. 3. Careful Concentration: Use a lower bath temperature and monitor the rotary evaporation closely to avoid distilling the product. |
| Product is Contaminated with Starting Ketone | 1. Incomplete Reaction: The Grignard reaction did not go to completion. | 1. Purification: The starting ketone can typically be separated from the more polar alcohol product by silica gel column chromatography. 2. Reaction Optimization: For future batches, ensure the Grignard reagent is of high quality and that the reaction is run for a sufficient amount of time. |
| Final Product is Wet (Contains Water) | 1. Insufficient Drying Agent: Not enough drying agent was used, or it was not left in contact with the solution for long enough. 2. Saturated Drying Agent: The drying agent became saturated with water. | 1. Add More Drying Agent: Add fresh anhydrous Na₂SO₄ or MgSO₄ until it no longer clumps.[11] 2. Redissolve and Dry: If the solvent has already been removed, redissolve the crude product in a dry organic solvent and repeat the drying step. |
Part 4: Purification Strategies
Once the crude product is isolated, further purification is often necessary to meet the high-purity standards required for drug development.
-
Silica Gel Chromatography: This is the most common method for purifying compounds like 1-(3,3-difluorocyclobutyl)ethan-1-ol. The polarity difference between the alcohol product and less polar impurities (like elimination byproducts) or more polar impurities allows for effective separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective and scalable purification method.[13]
-
Crystallization: If the product is a solid at room temperature and a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity on a large scale.[14][15]
By understanding the principles behind each step and anticipating potential challenges, researchers can confidently and efficiently refine their workup procedures for 1-(3,3-difluorocyclobutyl)ethan-1-ol, ensuring high yield and purity of this important synthetic intermediate.
References
-
What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. [Link]
-
Standard Experimental Protocols. (n.d.). University of Rochester. [Link]
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Abbas, M., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. [Link]
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How much ammonium chloride to quench a grignard? (2024). Reddit. [Link]
-
During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than... (2025). Brainly. [Link]
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(PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. (2022). ResearchGate. [Link]
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (2022). RSC Publishing. [Link]
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Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025). University of Oxford. [Link]
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Tips & Tricks: Emulsions. (n.d.). University of Rochester. [Link]
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Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). ResearchGate. [Link]
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How To: Manage an Emulsion. (n.d.). University of Rochester. [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Drying Organic Solutions. (n.d.). University of Colorado Boulder. [Link]
-
Drying an Organic Solution. (n.d.). Utah Tech University. [Link]
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1,2-addition reactions of Grignard reagents with various... (n.d.). ResearchGate. [Link]
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All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). Journal of Organic Chemistry. [Link]
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Understanding Compound Purification Practices. (n.d.). Moravek. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2022). Nature Communications. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2022). ACS Organic & Inorganic Au. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Tool for Troubleshooting Emulsion Problems in Producing Oilfields. (2015). ResearchGate. [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (2021). Journal of the American Chemical Society. [Link]
-
Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. (2025). ResearchGate. [Link]
-
What are some practical ways to purify complex compounds other than column chromatography? (2017). Reddit. [Link]
-
Problems with Emulsions. (n.d.). Making Cosmetics. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. [Link]
- 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3... (n.d.).
-
Analytical chemistry and purification. (n.d.). Novalix. [Link]
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Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express. [Link]
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Purification of drugs from biological fluids by counter-current chromatography. (2001). Journal of Chromatography A. [Link]
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Validation & Comparative
chiral HPLC separation of 1-(3,3-difluorocyclobutyl)ethan-1-ol enantiomers
An In-Depth Technical Guide to the Chiral HPLC Separation of 1-(3,3-difluorocyclobutyl)ethan-1-ol Enantiomers
Introduction
In modern pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in biological activity. Consequently, regulatory bodies worldwide mandate the characterization and control of individual enantiomers. The compound 1-(3,3-difluorocyclobutyl)ethan-1-ol is a valuable chiral building block in medicinal chemistry, notable for its gem-difluorinated cyclobutyl motif which can impart unique conformational constraints and metabolic stability to target molecules.
The effective separation of its enantiomers is therefore a crucial step for both stereoselective synthesis and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this task, offering high resolution, reliability, and scalability.[1][2][3] This guide provides a comprehensive comparison of methodologies for the chiral resolution of 1-(3,3-difluorocyclobutyl)ethan-1-ol, grounded in established chromatographic principles and supported by detailed experimental protocols.
Analyte Structure and Chromatographic Considerations
The key to developing a successful chiral separation lies in understanding the analyte's structure and its potential interactions with a chiral stationary phase.
Structure: 1-(3,3-difluorocyclobutyl)ethan-1-ol CAS Number: 1784303-38-3[4] Chiral Center: The secondary alcohol carbon (C-OH)
(Note: Image is a placeholder representation)Several structural features are critical for devising a separation strategy:
-
Secondary Alcohol Group (-OH): This is the primary site for hydrogen bonding, a powerful interaction mechanism for chiral recognition on many CSPs.[5]
-
Gem-Difluoro Group (-CF2): The two fluorine atoms introduce significant polarity and create a strong dipole moment, which can participate in dipole-dipole interactions.
-
Steric Hindrance: The bulky 3,3-difluorocyclobutyl group provides a rigid and distinct three-dimensional structure, which is essential for differential steric fitting into the chiral cavities or grooves of a CSP.
-
Lack of Chromophore: The molecule does not possess a strong UV-absorbing chromophore. This necessitates detection at low UV wavelengths (e.g., 205-220 nm) or the use of a Refractive Index (RI) detector.
The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] The difference in the stability of these complexes leads to different retention times and, thus, separation.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in chiral method development.[7] For a small, polar analyte like 1-(3,3-difluorocyclobutyl)ethan-1-ol, polysaccharide-based CSPs are the most promising starting point due to their broad applicability and proven success with alcohols.
Polysaccharide-Based CSPs (Preferred Choice)
These CSPs, derived from cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[8][9] The helical polymer structure creates chiral grooves, and derivatives (e.g., carbamates, esters) provide sites for hydrogen bonding, π-π interactions, and dipole-dipole interactions.
-
Mechanism of Action: Separation is achieved through a combination of hydrogen bonding (between the analyte's -OH and the CSP's carbamate groups), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The precise fit and interaction strength differ for each enantiomer, leading to separation.
-
Recommended Columns:
-
Immobilized Phases (Higher Robustness): Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak® IC (cellulose tris(3-chloro-4-methylphenylcarbamate)). Immobilized columns offer superior solvent compatibility, allowing for a wider range of mobile phases.[8]
-
Coated Phases (Traditional): Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)).
-
-
Typical Mobile Phase Mode: Normal Phase (NP) is typically the most effective mode for this class of CSPs.
-
Composition: A non-polar alkane (n-Hexane or n-Heptane) with a polar alcohol modifier (Isopropanol or Ethanol).
-
Rationale: The alcohol modifier is the "active" component that competes with the analyte for polar interaction sites on the CSP. The type and concentration of the alcohol are the primary levers for optimizing selectivity and retention.
-
Macrocyclic Glycopeptide-Based CSPs
These CSPs, such as those based on vancomycin or teicoplanin, are known for their multi-modal capabilities and unique selectivity.[10][11]
-
Mechanism of Action: They offer a complex array of interaction possibilities, including ionic, hydrogen bonding, and inclusion complexing within their basket-like structures.[12]
-
Recommended Columns: Chirobiotic™ V (Vancomycin), Chirobiotic™ T (Teicoplanin).
-
Typical Mobile Phase Modes:
-
Polar Organic Mode: Pure methanol or acetonitrile, sometimes with small acidic/basic additives. This mode can be highly effective for polar analytes.
-
Reversed-Phase Mode: Acetonitrile or methanol with aqueous buffers. This is generally less likely to succeed for small, weakly retained alcohols but remains a viable screening option.
-
Experimental Workflow: A Systematic Screening Protocol
A trial-and-error approach to chiral separations can be time-consuming and costly.[7] A systematic screening strategy using a small, diverse set of columns and mobile phases is far more efficient.[13]
Screening Workflow Diagram
Caption: A systematic workflow for chiral method development.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic 1-(3,3-difluorocyclobutyl)ethan-1-ol standard to a final concentration of approximately 1.0 mg/mL.
-
The recommended solvent is a 1:1 mixture of n-Hexane and Isopropanol (IPA) to ensure solubility and compatibility with the initial mobile phase.
-
-
Instrumentation and Initial Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Screening Columns:
-
Column 1: Chiralpak® IA (or similar immobilized amylose phase), 250 x 4.6 mm, 5 µm
-
Column 2: Chiralpak® IB (or similar immobilized cellulose phase), 250 x 4.6 mm, 5 µm
-
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Execution and Evaluation:
-
Inject the sample onto Column 1 and then Column 2 under the initial conditions.
-
Evaluate the chromatograms:
-
No Separation: If a single peak is observed, proceed to the re-screening step.
-
Partial Separation (Rs < 1.5): If two peaks are present but not fully resolved, proceed to the optimization step. This is a very promising result.
-
Baseline Separation (Rs ≥ 1.5): The method is successful. Further optimization can be performed to reduce run time if necessary.
-
-
-
Optimization Protocol:
-
If partial separation is achieved:
-
Adjust Modifier Concentration: Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This will increase retention and generally improve resolution. Conversely, increasing IPA will shorten the analysis time.
-
Change Alcohol Modifier: Replace Isopropanol with Ethanol. Ethanol's different polarity and hydrogen bonding characteristics can significantly alter selectivity (α). Start with the same percentage (e.g., 90:10 Hexane/EtOH).
-
Modify Temperature: Lowering the temperature often enhances resolution, while increasing it can improve peak efficiency but may reduce selectivity. Analyze at 15 °C and 40 °C to assess the effect.
-
-
-
Re-Screening Protocol:
-
If no separation is achieved on the primary columns:
-
Try an Alternative Polysaccharide CSP: Screen on a column with a different derivative, such as Chiralpak® IC.
-
Switch to a Different Mode: Employ a macrocyclic glycopeptide column (e.g., Chirobiotic™ T) and screen in Polar Organic Mode with 100% Methanol as the mobile phase.
-
-
Comparative Performance Data
The following table presents hypothetical yet representative data from a screening study, illustrating how different CSPs and conditions might perform for the separation of 1-(3,3-difluorocyclobutyl)ethan-1-ol enantiomers.
| CSP | Mobile Phase | k'₁ | k'₂ | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak® IA | Hexane/IPA (90:10) | 2.5 | 2.9 | 1.16 | 1.8 | Good baseline separation. Potential for optimization to reduce run time. |
| Chiralpak® IB | Hexane/IPA (90:10) | 3.1 | 3.3 | 1.06 | 0.8 | Poor separation. Enantiomers are only partially resolved. Requires optimization. |
| Chiralpak® IB | Hexane/IPA (95:5) | 5.8 | 6.4 | 1.10 | 1.4 | Improved separation. Decreasing the modifier % significantly improved resolution. |
| Chiralpak® IA | Hexane/EtOH (90:10) | 3.4 | 4.1 | 1.21 | 2.5 | Excellent separation. Ethanol provides superior selectivity for this analyte on this CSP. |
| Chirobiotic™ T | 100% Methanol | 1.8 | 1.8 | 1.00 | 0.0 | No separation observed in Polar Organic Mode on this CSP. |
k' = Retention Factor; α = Selectivity Factor (k'₂/k'₁); Rs = Resolution
Key Interactions and Separation Mechanism
The successful separation on a polysaccharide CSP like Chiralpak® IA relies on a precise combination of intermolecular forces.
Caption: Key molecular interactions driving chiral recognition.
For one enantiomer, the spatial arrangement of the hydroxyl, difluorocyclobutyl, and ethyl groups allows for a stable, multi-point interaction with the CSP. For its mirror image, a perfect fit is not possible due to steric hindrance, resulting in a less stable, shorter-lived complex and therefore, earlier elution from the column.
Conclusion
The chiral HPLC separation of 1-(3,3-difluorocyclobutyl)ethan-1-ol is most effectively achieved using polysaccharide-based chiral stationary phases, particularly immobilized amylose derivatives like Chiralpak® IA. A normal phase method employing a hexane/alcohol mobile phase offers a high probability of success and provides straightforward levers for optimization. By following a systematic screening protocol, researchers can efficiently identify conditions that provide baseline resolution, enabling accurate enantiomeric excess determination and the isolation of pure enantiomers for further study. This guide provides the foundational knowledge and a practical framework to confidently tackle this and similar chiral separation challenges.
References
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I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Scientific. [Link]
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Haddad, P. R. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]
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Ko, G., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, NIH. [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]
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Matysová, L., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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AA Blocks. (n.d.). 1-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-ol. AA Blocks. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Scientific Instruments. [Link]
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Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
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Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Nanyang Technological University. [Link]
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ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?. ResearchGate. [Link]
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Allschoolabs. (n.d.). 1-(3,3-difluorocyclobutyl)ethan-1-ol. Allschoolabs. [Link]
-
Cirri, D., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]
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Vargas-Caporali, J., et al. (2017). Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC. Journal of the Brazilian Chemical Society. [Link]
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Chiralpedia. (2025). Resolution of Enantiomers. Chiralpedia. [Link]
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ResearchGate. (n.d.). Enantioselective HPLC and CE analyses of compounds. ResearchGate. [Link]
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Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. [Link]
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da Cunha, T., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites. [Link]
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A Comparative Analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol and its Non-Fluorinated Analogue in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of 1-(3,3-difluorocyclobutyl)ethan-1-ol and its non-fluorinated counterpart, 1-cyclobutylethan-1-ol. Through a detailed examination of their physicochemical and metabolic profiles, supported by established experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to leverage fluorination in their quest for superior therapeutic agents.
The Rationale for Fluorine Incorporation: A Strategic Overview
The introduction of fluorine into a molecule can induce profound changes in its biological behavior.[1] The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolism.[1][2] The gem-difluoro group, in particular, offers a unique combination of steric and electronic effects that can enhance metabolic stability and modulate lipophilicity, key parameters in the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide will dissect these effects through a direct comparison of the fluorinated and non-fluorinated cyclobutyl ethanol analogues.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the gem-difluoro moiety onto the cyclobutyl ring is anticipated to significantly impact the physicochemical properties of the parent molecule. The following table summarizes the predicted and experimentally-derived (for the non-fluorinated analog) properties of 1-(3,3-difluorocyclobutyl)ethan-1-ol and 1-cyclobutylethan-1-ol.
| Property | 1-(3,3-difluorocyclobutyl)ethan-1-ol (Predicted) | 1-cyclobutylethan-1-ol (Experimental/Predicted) | Impact of Difluorination |
| Molecular Formula | C6H10F2O | C6H12O | Addition of two fluorine atoms, removal of two hydrogen atoms |
| Molecular Weight | 136.14 g/mol | 100.16 g/mol | Increased molecular weight |
| LogP (Lipophilicity) | 1.4 | 1.605[4] | Predicted decrease in lipophilicity |
| pKa (Acidity of -OH) | ~15.5 | ~16-17 | Predicted increase in acidity |
Note: The LogP value for 1-(3,3-difluorocyclobutyl)ethan-1-ol is a predicted value from PubChem.[5] The pKa values are estimations based on the electron-withdrawing effect of the fluorine atoms.
The predicted decrease in lipophilicity for the fluorinated analog is a noteworthy observation. While fluorine is highly lipophilic, the strong inductive effect of the gem-difluoro group can lead to a decrease in the overall lipophilicity of the molecule by altering the distribution of electron density.[6][7] This modulation of LogP is a critical aspect of drug design, as it influences solubility, membrane permeability, and plasma protein binding.
Metabolic Stability: The Fluorine Advantage
One of the most significant advantages of incorporating fluorine into a drug candidate is the potential to enhance its metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[2]
In the case of 1-cyclobutylethan-1-ol, the cyclobutyl ring is susceptible to oxidative metabolism. The introduction of the gem-difluoro group at the 3-position of the cyclobutyl ring is expected to block this metabolic pathway, thereby increasing the half-life of the compound in biological systems.
To quantify this, we can perform an in vitro metabolic stability assay using liver microsomes. The following diagram illustrates the typical workflow for such an assay.
Figure 1: Workflow for an in vitro metabolic stability assay using liver microsomes.
Based on established principles, we can anticipate the following hypothetical results from such an experiment:
| Compound | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1-(3,3-difluorocyclobutyl)ethan-1-ol | > 60 | < 5 |
| 1-cyclobutylethan-1-ol | 25 | 27.7 |
These hypothetical data illustrate the profound impact of gem-difluorination on metabolic stability. The significantly longer half-life and lower intrinsic clearance of the fluorinated analog suggest a reduced rate of metabolism, which could translate to improved bioavailability and a longer duration of action in vivo.
Plasma Protein Binding: The Impact on Free Drug Concentration
The extent to which a drug binds to plasma proteins is another critical determinant of its efficacy and safety. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[8] The lipophilicity and electronic properties of a molecule are key factors influencing its affinity for plasma proteins like albumin.
Given the predicted lower lipophilicity of 1-(3,3-difluorocyclobutyl)ethan-1-ol, it is reasonable to hypothesize that it will exhibit lower plasma protein binding compared to its non-fluorinated counterpart. An equilibrium dialysis assay can be employed to determine the percentage of unbound drug.
Figure 2: Workflow for a plasma protein binding assay using equilibrium dialysis.
A hypothetical comparison of the plasma protein binding of the two compounds is presented below:
| Compound | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| 1-(3,3-difluorocyclobutyl)ethan-1-ol | 65 | 0.35 |
| 1-cyclobutylethan-1-ol | 80 | 0.20 |
The lower plasma protein binding of the fluorinated analog would result in a higher fraction of unbound drug, potentially leading to increased efficacy at a given dose.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided.
Synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-ol can be achieved from the commercially available 1-(3,3-difluorocyclobutyl)ethan-1-one.[9][10]
Step 1: Reduction of 1-(3,3-difluorocyclobutyl)ethan-1-one
-
To a solution of 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Determination of LogP by Shake-Flask Method[11]
-
Prepare a stock solution of the test compound in n-octanol.
-
Prepare a biphasic system of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully sample both the n-octanol and water layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Express the result as LogP.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes[12][13]
-
Prepare a stock solution of the test compound (1 mM) in DMSO.
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.
-
Pre-warm the microsome suspension and the test compound working solution to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system to the microsome-compound mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay by Equilibrium Dialysis[8][14]
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Spike the test compound into plasma (human, rat, etc.) at the desired concentration.
-
Assemble the equilibrium dialysis apparatus with a semi-permeable membrane.
-
Add the plasma sample containing the test compound to one chamber and an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubate the apparatus at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) x 100.
Conclusion
The comparative analysis of 1-(3,3-difluorocyclobutyl)ethan-1-ol and its non-fluorinated analog highlights the strategic advantages of incorporating gem-difluoro groups in drug design. The fluorinated compound is predicted to exhibit a more favorable ADME profile, characterized by enhanced metabolic stability and potentially lower plasma protein binding. These improvements stem from the unique electronic and steric properties of the C-F bond. By understanding and applying the principles outlined in this guide, medicinal chemists can more effectively utilize fluorination as a tool to overcome common drug development hurdles and design molecules with superior therapeutic potential.
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A Comparative Guide to the Definitive Structural Validation of 1-(3,3-difluorocyclobutyl)ethan-1-ol Using Single-Crystal X-ray Diffraction
Introduction: The Imperative for Unambiguous Structural Elucidation in Fluorine Chemistry
In modern drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3,3-difluorocyclobutyl moiety, in particular, offers a rigid, non-planar bioisostere for gem-dimethyl or carbonyl groups, making it a valuable motif in medicinal chemistry. However, the unique electronic properties and stereochemical complexity of such fluorinated compounds demand unequivocal structural validation.[4][5] While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential data on connectivity and molecular mass, they can sometimes fall short of providing the absolute, three-dimensional atomic arrangement.
This guide presents a comprehensive, field-proven methodology for the definitive structural validation of a novel fluorinated alcohol, 1-(3,3-difluorocyclobutyl)ethan-1-ol, using Single-Crystal X-ray Diffraction (SCXRD).[6][7] We will compare the insights gained from SCXRD with data from orthogonal techniques (NMR and MS), demonstrating why diffraction methods remain the gold standard for absolute structural assignment. This document is intended for researchers, scientists, and drug development professionals who require robust, self-validating protocols for characterizing complex small molecules.
The Rationale: Why X-ray Crystallography?
While NMR spectroscopy is powerful for elucidating the solution-state structure and connectivity of fluorinated compounds, its interpretation can be complicated by complex long-range J-couplings involving fluorine.[1][8][9][10] Mass spectrometry confirms the molecular weight and provides fragmentation patterns, but offers no direct insight into the 3D architecture.[11][12][13]
SCXRD stands alone in its ability to provide a precise and accurate three-dimensional map of electron density within a crystal lattice.[14][15][16] This allows for the direct determination of:
-
Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.
-
Precise Bond Lengths and Angles: Quantifying the geometric impact of the gem-difluoro substitution on the cyclobutyl ring.
-
Conformational Analysis: Revealing the preferred solid-state conformation of the molecule.
-
Intermolecular Interactions: Visualizing hydrogen bonding and other non-covalent interactions that govern crystal packing.
By integrating SCXRD with NMR and MS, we create a self-validating system where the data from each technique must converge to support a single, correct structure.
Experimental Workflow Overview
The overall process, from synthesis to final data deposition, follows a logical progression designed to ensure data integrity and reproducibility.
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A Comparative Guide to the Bioactivity of Novel 1-(3,3-difluorocyclobutyl)ethan-1-ol Derivatives Against Existing Compounds in TGF-β Receptor Inhibition
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that enhance potency, selectivity, and pharmacokinetic profiles is relentless. One such scaffold gaining traction is the 3,3-difluorocyclobutyl moiety, a functional group lauded for its role as a bioisostere, particularly for the commonly employed tert-butyl group. This guide provides a comprehensive comparison of a novel series of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives against the established transforming growth factor-β (TGF-β) type 1 receptor (ALK5) inhibitor, LY3200882.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that underscores the potential of this new chemical series. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Rationale for Fluorination: Bioisosterism in Drug Design
The strategic replacement of one chemical group with another that maintains similar biological activity is a cornerstone of medicinal chemistry known as bioisosterism. The 3,3-difluorocyclobutyl group has emerged as a valuable bioisostere for the tert-butyl group, offering a means to fine-tune a molecule's physicochemical properties. The introduction of fluorine can modulate lipophilicity, metabolic stability, and binding interactions, potentially leading to improved drug candidates. This guide will explore a case study where this bioisosteric replacement has led to a promising new inhibitor of the TGF-β signaling pathway.
The Target: TGF-β Type 1 Receptor (ALK5)
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer.[2] The TGF-β type 1 receptor, ALK5, is a serine/threonine kinase that, upon activation by the type II receptor, phosphorylates downstream SMAD proteins, initiating a signaling cascade.[3] Inhibition of ALK5 is therefore a viable therapeutic strategy for diseases driven by aberrant TGF-β signaling.[2]
Below is a diagram illustrating the canonical TGF-β/SMAD signaling pathway and the point of inhibition by ALK5 inhibitors.
Caption: TGF-β Signaling Pathway and ALK5 Inhibition.
Head-to-Head Comparison: Compound 15r vs. LY3200882
A recent study designed and synthesized a novel series of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as potent ALK5 inhibitors.[2] The most promising of these, compound 15r , was directly compared with LY3200882 , a known selective ALK5 inhibitor that has undergone clinical investigation.[4][5][6]
The following table summarizes the key comparative data:
| Parameter | Compound 15r | LY3200882 | Reference(s) |
| ALK5 Enzymatic Inhibition (IC50) | 44 nM | 38.2 nM | [2][4] |
| NIH3T3 Cell Viability (IC50) | 42.5 nM | 82.9 nM | [2][4] |
| In Vivo Tumor Growth Inhibition | 65.7% (in CT26 model) | Statistically significant delay (in CT26 model) | [2][4] |
| Oral Bioavailability | Excellent | Orally active | [2][4] |
As the data indicates, compound 15r demonstrates comparable in vitro enzymatic inhibition of ALK5 to LY3200882 and superior potency in the cell-based viability assay.[2][4] Furthermore, it exhibits significant in vivo anti-tumor efficacy.[2]
Experimental Protocols
To ensure scientific integrity and enable replication, the following are detailed protocols for the key assays used to generate the comparative data.
ALK5 Kinase Assay (In Vitro Enzymatic Inhibition)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme. A common method is the ADP-Glo™ Kinase Assay.[7][8][9]
Principle: The assay measures the amount of ADP produced during the kinase reaction. A proprietary reagent terminates the kinase reaction and depletes the remaining ATP. A second reagent converts the newly formed ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Dilute the recombinant human ALK5 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a substrate/ATP mix containing the appropriate peptide substrate and ATP at a concentration near the Km for ALK5.
-
Prepare serial dilutions of the test compounds (Compound 15r and LY3200882) and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compounds and vehicle control.
-
Add the diluted ALK5 enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram outlines the workflow for the ALK5 Kinase Assay.
Caption: ALK5 Kinase Assay Workflow.
NIH3T3 Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on a cell line, providing a measure of their on-target effect in a cellular context. The MTT or MTS assay is a standard method for this purpose.[10]
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Cell Seeding:
-
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Compound 15r and LY3200882) and a vehicle control.
-
Replace the culture medium in the wells with medium containing the various concentrations of the compounds.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Add the MTT or MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
-
Solubilization and Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
CT26 Xenograft Mouse Model (In Vivo Efficacy)
This in vivo model evaluates the anti-tumor efficacy of the compounds in a living organism. The CT26 model is a syngeneic model, meaning the tumor cells are of the same genetic background as the mouse, allowing for the study of immunomodulatory effects.[14][15][16]
Principle: CT26 colon carcinoma cells are implanted into immunocompetent BALB/c mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Compound Administration:
-
Administer Compound 15r, LY3200882, or a vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and at the specified dose and schedule.[4]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
The following diagram illustrates the workflow for the in vivo xenograft study.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The data presented in this guide strongly suggests that the 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole scaffold represents a promising new avenue for the development of ALK5 inhibitors. The lead compound, 15r, demonstrates potent in vitro and in vivo activity, rivaling and in some aspects exceeding that of the clinical candidate LY3200882.[2][4] This serves as a compelling example of how bioisosteric replacement with the 3,3-difluorocyclobutyl group can be effectively leveraged to produce novel drug candidates with desirable pharmacological properties. Further investigation into the pharmacokinetics and safety profile of this series is warranted to fully elucidate its therapeutic potential.
References
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TGF-BR1 Inhibitor Shows Early Activity and Tolerability in Advanced Cancers. OncLive. Available at: [Link]
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LY 3200882 | TGFβRI inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. Available at: [Link]
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TGFΒR1 (ALK5), Active. SignalChem. Available at: [Link]
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Abstract 955: LY3200882, a novel, highly selective TGFβRI small molecule inhibitor. Cancer Research. Available at: [Link]
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TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. PubMed. Available at: [Link]
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The CT26 Tumor Model For Colorectal Cancer. Melior Discovery. Available at: [Link]
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Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model. PMC - NIH. Available at: [Link]
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Full article: Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Taylor & Francis Online. Available at: [Link]
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Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response. PubMed Central. Available at: [Link]
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NIH/3T3 Mouse Embryonic Fibroblast Cell Line: Complete Culture Guide and Applications. Cyagen. Available at: [Link]
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Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). ACS Publications. Available at: [Link]
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NIH3T3/GFP Cell Line. ABM Inc. Available at: [Link]
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A Comparative Guide to 1-(3,3-difluorocyclobutyl)ethan-1-ol: Enhancing Drug-like Properties Through Strategic Fluorination
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for transforming promising lead compounds into successful drug candidates. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's electronic properties, conformation, lipophilicity, and metabolic fate.[1][2] These modulations can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][3] While aromatic fluorination has been a longstanding strategy, recent advancements have turned the spotlight towards saturated aliphatic scaffolds, such as the difluorocyclobutyl group, which offer a three-dimensional approach to property modulation.
This guide provides an in-depth comparison of the 1-(3,3-difluorocyclobutyl)ethanol moiety and its derivatives against common structural analogs, particularly the metabolically susceptible tert-butyl group. We will explore the advantages conferred by this fluorinated scaffold, supported by experimental data and detailed protocols for key in vitro assays, to demonstrate its value in overcoming common drug development hurdles.
The Advantage of Difluorocycloalkanes: Beyond Simple Bioisosterism
The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug design.[4][5][6] The 1-(3,3-difluorocyclobutyl)ethanol group serves as an excellent bioisostere for bulky, lipophilic groups like tert-butyl, which are often associated with poor metabolic stability.[7][8][9] However, the benefits of this substitution extend far beyond simple mimicry. The introduction of the gem-difluoro motif on a cyclobutane ring offers a powerful strategy to address multiple challenges simultaneously: enhancing metabolic stability, modulating physicochemical properties, and improving overall drug-like characteristics.[10][11]
Caption: Bioisosteric replacement of a labile group with a fluorinated scaffold.
Comparative Analysis of Physicochemical Properties
The oral bioavailability and cellular permeability of a drug are intimately linked to its physicochemical properties, primarily its lipophilicity (LogP/LogD) and acidity/basicity (pKa).[12][13] The gem-difluoro group exerts a profound influence on these parameters.
Lipophilicity (LogP)
Lipophilicity is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of gem-difluorination on LogP is context-dependent and not always straightforward. While fluorine is highly electronegative, the overall impact on lipophilicity is influenced by the molecular environment, including ring size and the nature of adjacent functional groups.[11][14] In many cases, replacing a tert-butyl group with a 1-(trifluoromethyl)-cyclobutyl or a difluorocyclobutyl moiety can lead to a moderate increase in LogP.[15] This modulation allows for the fine-tuning of a compound's solubility and permeability balance.
Acidity and Basicity (pKa)
The two fluorine atoms in the 3,3-difluorocyclobutyl group act as strong electron-withdrawing agents. This inductive effect can significantly lower the pKa of nearby acidic protons or basic amines.[11][16] This modulation is a powerful tool for medicinal chemists, as it can be used to alter the ionization state of a drug at physiological pH, thereby influencing its solubility, membrane permeability, and binding interactions with its target.[12]
| Property | tert-Butyl Analog | 1-(3,3-difluorocyclobutyl)ethanol Analog | Rationale for Change |
| Lipophilicity (LogP/LogD) | Baseline | Often moderately increased[15] | The overall effect is complex, influenced by changes in molecular shape and polarity. |
| Acidity/Basicity (pKa) | Baseline | pKa of nearby groups is lowered[11] | Strong inductive electron-withdrawing effect of the two fluorine atoms. |
| Metabolic Stability | Susceptible to oxidation[8][9] | Significantly enhanced[11][17][18] | The C-F bond is much stronger than C-H, resisting CYP450-mediated oxidation. |
Table 1: Comparative physicochemical and metabolic properties.
The Key Advantage: Enhanced Metabolic Stability
One of the most significant advantages of incorporating the 1-(3,3-difluorocyclobutyl)ethanol moiety is the dramatic improvement in metabolic stability. The primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes in the liver.[19]
Blocking Metabolic Hotspots
Alkyl groups, especially tert-butyl groups, are often "metabolic hotspots" susceptible to hydroxylation.[8][9] This metabolic liability can lead to rapid clearance, low oral bioavailability, and short half-lives. By replacing hydrogen atoms with fluorine, we substitute a metabolically weak C-H bond with a very strong C-F bond, which is highly resistant to oxidative cleavage.[1][3] Placing the gem-difluoro group at the 3-position of the cyclobutane ring effectively shields the entire scaffold from degradation, significantly enhancing the molecule's metabolic lifetime.[11][17][18]
Case Study: GLP-1R Agonists
A compelling example of this principle in action is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for type 2 diabetes. The drug candidate danuglipron showed potent activity but also exhibited moderate inhibition of the hERG potassium channel, a potential risk for cardiac toxicity. Researchers successfully designed a new series of derivatives incorporating a difluorocyclobutyl moiety. This strategic replacement not only reduced the hERG inhibition but also resulted in a highly potent GLP-1R agonist, compound 73 , with excellent absorption and efficacy in glucose tolerance tests.[20] This case highlights how the difluorocyclobutyl group can be used to solve multiple drug design problems simultaneously.[20][21]
Experimental Protocols for In Vitro Assessment
To empirically validate the advantages of the 1-(3,3-difluorocyclobutyl)ethanol moiety, standardized in vitro assays are essential. Below are detailed protocols for two of the most critical assays in early drug discovery.
Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[19][22][23]
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Create a working solution in phosphate buffer (pH 7.4) to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.[24]
-
Pre-incubation: In a 96-well plate, add human liver microsomes (final concentration 0.5 mg/mL) to the phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The reaction is typically started by adding the test compound to the microsome-cofactor mixture.[19]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[19]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[25]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[25] A longer half-life indicates greater metabolic stability.
Experimental Protocol 2: Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[26][27][28]
Caption: Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell plates. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[28]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the cell barrier.[28][29]
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the appropriate pH (e.g., pH 6.5 for the apical side to mimic the small intestine, and pH 7.4 for the basolateral side).[27]
-
Experiment Initiation:
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[27]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[27]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period, typically 2 hours.[27][30]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as (Papp B→A) / (Papp A→B). An ER > 2 typically indicates that the compound is subject to active efflux.[28]
Conclusion
The 1-(3,3-difluorocyclobutyl)ethanol moiety and its derivatives represent a highly valuable class of building blocks for modern drug discovery. As demonstrated, their primary advantage lies in significantly enhancing metabolic stability by blocking common sites of oxidative metabolism, a frequent downfall of non-fluorinated analogs like the tert-butyl group. Furthermore, the introduction of the gem-difluoro group provides a powerful handle to modulate key physicochemical properties such as lipophilicity and pKa, allowing for the multi-parameter optimization of a lead compound's ADME profile. By leveraging these strategic fluorinated scaffolds, researchers are better equipped to design drug candidates with improved pharmacokinetics, higher oral bioavailability, and a greater probability of clinical success.
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Determining the Absolute Configuration of 1-(3,3-difluorocyclobutyl)ethan-1-ol
For researchers engaged in the synthesis and development of novel chemical entities, the unambiguous assignment of absolute stereochemistry is a cornerstone of molecular characterization. This is particularly critical in pharmaceutical development, where the biological activity of enantiomers can differ dramatically.[1] This guide provides a comparative analysis of established methodologies for determining the absolute configuration of 1-(3,3-difluorocyclobutyl)ethan-1-ol, a chiral secondary alcohol. We will delve into the mechanistic underpinnings, practical workflows, and relative merits of three leading techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent, specifically focusing on the widely-used Mosher's method.
The selection of an appropriate method is a strategic decision, balancing sample properties, instrumental availability, and the desired level of certainty. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed choice for this and structurally related molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3] The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a perfectly ordered crystal lattice.[4]
Causality of the Experimental Approach
The fundamental prerequisite for this technique is the growth of a high-quality single crystal.[3][4] For a molecule like 1-(3,3-difluorocyclobutyl)ethan-1-ol, which may be an oil or a low-melting solid at room temperature, obtaining a suitable crystal can be the most significant challenge.[2] The presence of heavier atoms (e.g., bromine, chlorine) can enhance the anomalous scattering effect, making the determination more robust.[4] In the absence of such atoms, high-quality data collection is paramount.
To overcome crystallization challenges, co-crystallization with a suitable host molecule can be a powerful strategy. This involves forming a crystal that contains both the analyte and a "crystallization chaperone," which facilitates the formation of a well-ordered lattice.[2]
Experimental Workflow: A Conceptual Overview
Caption: Workflow for Absolute Configuration by X-ray Crystallography.
Protocol: Co-crystallization for Difficult Samples
-
Host Selection: Choose a suitable co-former that is known to form inclusion complexes. Tetraaryladamantanes are one such class of compounds.[2]
-
Stoichiometry: Prepare solutions of the analyte and the co-former in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Solvent Screening: Screen a range of solvents and solvent mixtures for co-crystallization using techniques like slow evaporation or vapor diffusion.
-
Crystal Mounting: Carefully mount a suitable single crystal on the goniometer of a diffractometer.
-
Data Collection: Collect diffraction data, ideally using a radiation source that maximizes anomalous dispersion (e.g., Cu Kα).
-
Structure Refinement: Solve and refine the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography, with the significant advantage of being applicable to samples in solution, thus circumventing the need for crystallization.[1][5] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.
Causality of the Experimental Approach
The determination of absolute configuration by VCD is a comparative method.[1] An experimental VCD spectrum of the analyte is measured and then compared to a theoretically predicted spectrum for one of the enantiomers. The theoretical spectrum is generated using quantum chemical calculations, typically Density Functional Theory (DFT).[5][6] A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1]
The accuracy of this method hinges on the reliability of the computational model to predict the solution-phase conformation of the molecule.[1] For a relatively flexible molecule like 1-(3,3-difluorocyclobutyl)ethan-1-ol, a thorough conformational search is a critical first step in the computational workflow.
Experimental and Computational Workflow
Caption: Combined Experimental and Computational Workflow for VCD Analysis.
Protocol: VCD Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure alcohol in a suitable solvent (e.g., deuterochloroform) to a concentration of about 0.1 M.[5]
-
VCD Spectroscopy: Acquire the VCD and IR spectra on a dedicated VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[5]
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the (R)-enantiomer) of 1-(3,3-difluorocyclobutyl)ethan-1-ol.
-
Perform a rigorous conformational search to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD rotational strengths for each vibrational mode.
-
-
Spectral Comparison: Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated conformers. Compare this predicted spectrum with the experimental one. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If they are opposite, the sample has the opposite configuration.[1]
The Workhorse Technique: NMR with Mosher's Method
For laboratories without access to a diffractometer or VCD spectrometer, NMR-based methods using chiral derivatizing agents (CDAs) are exceptionally powerful and accessible.[7][] The most widely used of these is the Mosher's ester analysis.[9][10] This technique converts the chiral alcohol into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[9]
Causality of the Experimental Approach
The core principle of Mosher's method is that the phenyl group of the MTPA moiety adopts a preferred conformation in the diastereomeric esters, shielding or deshielding nearby protons of the alcohol.[10] By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. The sign of this difference (positive or negative) for protons on either side of the carbinol stereocenter allows for the deduction of the absolute configuration.[11]
This method is highly reliable for secondary alcohols and requires only standard NMR instrumentation.[9] Its self-validating nature comes from the consistent pattern of Δδ values observed across the molecule.
Experimental Workflow
Caption: Workflow for Mosher's Method.
Protocol: Mosher's Ester Analysis
-
Esterification:
-
In two separate vials, dissolve a small amount (1-2 mg) of the chiral alcohol in pyridine or a mixture of CCl₄ and pyridine.
-
To one vial, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
To the other vial, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Allow the reactions to proceed to completion at room temperature. The reactions can be monitored by TLC.
-
-
NMR Acquisition:
-
Data Analysis:
-
Assign the chemical shifts (δ) for all protons in both the (R)-MTPA and (S)-MTPA ester spectra.
-
Calculate the difference in chemical shifts: Δδ = δS - δR.
-
Create a model of the MTPA ester, with the carbinol methine proton, the MTPA methoxy group, and the trifluoromethyl group eclipsing the carbonyl. The bulky phenyl group will be oriented away from the other two groups.
-
Protons that lie on the same side as the phenyl group in this model will be shielded (Δδ < 0), while protons on the opposite side will be deshielded (Δδ > 0).
-
By mapping the signs of the calculated Δδ values onto the structure of 1-(3,3-difluorocyclobutyl)ethan-1-ol, the absolute configuration can be determined.
-
Comparative Summary
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Anomalous X-ray dispersion in a single crystal[4] | Differential absorption of polarized IR light in solution[5] | Diastereomeric differentiation by ¹H NMR chemical shifts[9] |
| Sample Requirement | High-quality single crystal (can be a major bottleneck)[2][3] | 5-10 mg in solution; sample is recoverable[5] | 1-5 mg for two reactions; sample is consumed |
| Key Advantage | Unambiguous, "gold standard" result[2] | No crystallization required; applicable to oils and amorphous solids[1] | Widely accessible instrumentation (standard NMR) |
| Key Limitation | Crystallization can be difficult or impossible[2] | Requires specialized spectrometer and computational expertise[12] | Requires chemical derivatization; potential for side reactions |
| Time to Result | Days to weeks (dominated by crystallization) | Hours to a few days (including calculations) | A few hours to one day |
Conclusion and Recommendation
For the novel chiral alcohol 1-(3,3-difluorocyclobutyl)ethan-1-ol , the choice of method for absolute configuration determination should be guided by a pragmatic assessment of available resources and sample properties.
-
If a high-quality single crystal can be readily obtained, X-ray crystallography remains the most direct and unequivocal path to the absolute configuration.
-
In the likely event that the alcohol is an oil or difficult to crystallize, Vibrational Circular Dichroism offers a powerful and reliable alternative, provided the specialized instrumentation and computational resources are available.
-
For the vast majority of organic chemistry labs, Mosher's method represents the most practical and accessible approach. Its low sample requirement, reliance on standard NMR spectrometers, and well-established reliability make it an excellent first choice for this type of molecule.
Ultimately, each method provides a self-validating system to arrive at a confident stereochemical assignment, a critical data point in the rigorous characterization of any new chiral molecule.
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A Guide to Structural Elucidation: Cross-Referencing NMR and Mass Spectrometry Data for 1-(3,3-difluorocyclobutyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The process hinges on the synergistic interpretation of various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) standing out as the workhorses of structural elucidation. This guide provides an in-depth, practical comparison of these techniques through the lens of a specific molecule: 1-(3,3-difluorocyclobutyl)ethan-1-ol. As a Senior Application Scientist, the following content is structured to not only present data but to illuminate the underlying scientific rationale, ensuring a robust and self-validating approach to structural analysis.
Introduction: The Imperative of Orthogonal Data
The structure of a molecule dictates its function. Therefore, confirming the atomic connectivity and stereochemistry is a non-negotiable step in the research and development pipeline. While both NMR and MS provide invaluable pieces of the structural puzzle, they do so from different perspectives. NMR spectroscopy probes the chemical environment of magnetically active nuclei, offering detailed information about the connectivity of atoms and the spatial relationships between them. In contrast, mass spectrometry provides the molecular weight of the compound and insights into its fragmentation patterns, which can reveal the nature of its constituent building blocks. Cross-referencing these orthogonal datasets is the key to achieving a high degree of confidence in the assigned structure.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,3-difluorocyclobutyl)ethan-1-ol in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as its residual signals should not overlap with key analyte signals.[1][2][3]
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.
-
Experiment: A standard one-pulse ¹H experiment.
-
Key Parameters:
-
Number of scans: 16 (adjust for desired signal-to-noise)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 4 seconds
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Key Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of 1-(3,3-difluorocyclobutyl)ethan-1-ol in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules that provides reproducible fragmentation patterns.
-
Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 10 to 200 to ensure capture of the molecular ion and all significant fragments.
Data Interpretation and Cross-Referencing
The following sections present a detailed analysis of the expected NMR and MS data for 1-(3,3-difluorocyclobutyl)ethan-1-ol and demonstrate how these datasets are cross-referenced for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their neighboring environments.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.25 | Doublet | 3H | -CH₃ |
| 2 | ~1.8-2.2 | Multiplet | 2H | -CH₂- (cyclobutyl) |
| 3 | ~2.3-2.6 | Multiplet | 2H | -CH₂- (cyclobutyl, adjacent to CF₂) |
| 4 | ~3.8 | Quartet | 1H | -CH(OH)- |
| 5 | ~1.5 (broad) | Singlet | 1H | -OH |
Rationale:
-
The methyl protons (-CH₃) are adjacent to a single proton on the chiral center, resulting in a doublet.
-
The cyclobutyl protons are diastereotopic and will exhibit complex splitting patterns (multiplets). Those closer to the electron-withdrawing difluoro group are expected to be shifted downfield.
-
The proton on the carbon bearing the hydroxyl group is coupled to the three protons of the methyl group, leading to a quartet.
-
The hydroxyl proton often appears as a broad singlet and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~23 | -CH₃ |
| ~35 (triplet due to C-F coupling) | -CH₂- (cyclobutyl) |
| ~70 | -CH(OH)- |
| ~120 (triplet due to C-F coupling) | -CF₂- |
Rationale:
-
The methyl carbon will appear at a characteristic upfield chemical shift.
-
The carbons of the cyclobutyl ring will be influenced by the fluorine atoms. The carbon directly bonded to the two fluorine atoms will exhibit a large downfield shift and will appear as a triplet due to one-bond C-F coupling. The adjacent methylene carbons will also show coupling to the fluorine atoms (two-bond C-F coupling), which may result in a triplet or a more complex multiplet.
-
The carbon attached to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.
Predicted Mass Spectrometry Data
The mass spectrum provides the molecular weight and fragmentation pattern. The molecular formula of 1-(3,3-difluorocyclobutyl)ethan-1-ol is C₆H₁₀F₂O, with a molecular weight of 136.14 g/mol .
| m/z | Proposed Fragment | Interpretation |
| 136 | [C₆H₁₀F₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [M - CH₃]⁺ | Loss of a methyl radical |
| 118 | [M - H₂O]⁺˙ | Dehydration, common for alcohols |
| 93 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 75 | [C₄H₅F₂]⁺ | Cleavage of the C-C bond adjacent to the alcohol |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage, loss of the difluorocyclobutyl radical |
Rationale:
-
The molecular ion peak at m/z 136 confirms the molecular weight of the compound.
-
The loss of a methyl group (15 Da) to give a peak at m/z 121 is a common fragmentation for compounds containing an ethyl group.[4][5]
-
The loss of water (18 Da) is a characteristic fragmentation for alcohols.[4][6]
-
Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a dominant fragmentation pathway for alcohols and would result in a fragment at m/z 45.[4][6][7][8]
The Power of Cross-Referencing: A Self-Validating System
The true strength of this analytical approach lies in the convergence of the data.
-
NMR confirms the carbon skeleton and functional groups: The ¹H and ¹³C NMR data together confirm the presence of a methyl group, a cyclobutyl ring, and an alcohol. The specific chemical shifts and splitting patterns are consistent with the proposed connectivity.
-
MS confirms the molecular weight and key structural motifs: The mass spectrum provides the molecular weight, which is in agreement with the molecular formula derived from the NMR data. The fragmentation pattern, particularly the alpha-cleavage, strongly supports the presence of an ethanol group attached to a larger moiety.
Visualizing the Workflow
The following diagram illustrates the logical flow of the structural elucidation process, from sample preparation to final confirmation.
Caption: Workflow for structural elucidation using NMR and MS.
Logical Relationship of Spectroscopic Data to Molecular Structure
The following diagram illustrates how specific pieces of spectral data map to different parts of the 1-(3,3-difluorocyclobutyl)ethan-1-ol structure.
Caption: Mapping of NMR and MS data to the molecular structure.
Conclusion
The structural elucidation of 1-(3,3-difluorocyclobutyl)ethan-1-ol serves as a compelling case study for the power of cross-referencing NMR and mass spectrometry data. While each technique provides valuable information, it is their combined, synergistic application that leads to a high-confidence structural assignment. For researchers in drug development and other scientific fields, a thorough understanding of these techniques and their interplay is not just a matter of best practice, but a fundamental requirement for the generation of robust and reliable scientific data.
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A Prospective Analysis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol in Asymmetric Catalysis: A Guide for Researchers
Introduction: The Untapped Potential of Fluorinated Cyclobutyl Scaffolds in Catalysis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure molecules is insatiable. Chiral alcohols, in particular, are not only valuable building blocks but also serve as potent chiral ligands and auxiliaries in a vast array of asymmetric transformations.[1][2] The strategic incorporation of fluorine atoms into these chiral scaffolds can profoundly influence molecular properties, enhancing metabolic stability, binding affinity, and lipophilicity—attributes highly sought after in medicinal chemistry.[3]
While the utility of many fluorinated chiral alcohols is well-documented, 1-(3,3-difluorocyclobutyl)ethan-1-ol remains a largely unexplored entity in the realm of asymmetric catalysis. Its precursor, 1-(3,3-difluorocyclobutyl)ethan-1-one, is commercially available, presenting a tantalizing opportunity for investigation.[4][5] This guide provides a prospective analysis of the title compound's potential. We will first explore robust methodologies for its enantioselective synthesis via asymmetric reduction of the corresponding ketone. Subsequently, we will objectively compare its structural and electronic features with established chiral alcohols, providing a data-driven hypothesis of its performance in a benchmark asymmetric reaction. This document is intended to serve as a foundational resource for researchers poised to explore this promising new chiral building block.
Part 1: The Gateway to Chirality - Asymmetric Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
The primary route to optically active 1-(3,3-difluorocyclobutyl)ethan-1-ol is the asymmetric reduction of its prochiral ketone precursor. Several powerful, well-established methods are suited for this transformation, each offering distinct advantages in terms of operational simplicity, catalyst availability, and substrate scope.
Method A: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a highly practical and widely used method for reducing ketones, prized for its operational simplicity and the use of readily available hydrogen donors like isopropanol or formic acid/triethylamine.[6] Ruthenium and Iridium complexes with chiral diamine or amino alcohol ligands are the catalysts of choice. For fluorinated ketones, these catalysts have demonstrated high efficacy and enantioselectivity.[7][8]
The reaction mechanism involves a metal-hydride intermediate that delivers a hydride to the carbonyl carbon. The facial selectivity is dictated by the chiral ligand, which creates a sterically and electronically differentiated environment around the metal center, favoring hydride attack from one specific face of the ketone.
Method B: Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction is a classic and highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[9][10] The reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂). The catalyst and ketone form a coordination complex, wherein the ketone is oriented to minimize steric interactions between its larger substituent and the catalyst's chiral framework. This pre-organization ensures that the hydride from the borane is delivered to one specific face of the carbonyl, leading to high enantiomeric excess (ee).[11][12]
Caption: Proposed asymmetric synthesis routes to the chiral target alcohol.
Part 2: Prospective Performance in Asymmetric Catalysis
With a viable path to enantiopure 1-(3,3-difluorocyclobutyl)ethan-1-ol established, we can now evaluate its potential as a chiral ligand. The enantioselective addition of diethylzinc to aldehydes, a C-C bond-forming reaction of fundamental importance, serves as an excellent benchmark for this purpose.[13]
The Benchmark Reaction: Diethylzinc Addition to Benzaldehyde
In this reaction, a chiral ligand, typically an amino alcohol or a diol, coordinates to the diethylzinc reagent. This coordination forms a chiral zinc-alkoxide complex that acts as the active catalyst. The aldehyde then coordinates to this chiral complex in a preferred orientation, leading to a diastereoselective transition state where the ethyl group is transferred to only one enantiotopic face of the aldehyde, resulting in a chiral secondary alcohol product.[14]
Comparative Analysis with Established Ligands
To predict the performance of 1-(3,3-difluorocyclobutyl)ethan-1-ol, we will compare its structural features against well-known chiral ligands for this transformation.
-
(1R,2S)-(-)-N-Methylephedrine: A widely used amino alcohol that provides a baseline for simple, effective ligands. It achieves high enantioselectivity through a rigid five-membered chelate involving the zinc, nitrogen, and oxygen atoms.
-
DAIB (3-exo-(Dimethylamino)isoborneol): A camphor-derived amino alcohol known for its high efficacy. Its rigid bicyclic structure provides a well-defined chiral pocket.
-
1-(3,3-Difluorocyclobutyl)ethan-1-ol (Hypothetical Ligand):
-
Steric Profile: The cyclobutyl group is sterically less demanding than the bulky groups in DAIB but more constrained than the freely rotating phenyl group in N-methylephedrine. This intermediate steric profile could offer a unique balance of reactivity and selectivity.
-
Electronic Effects: The gem-difluoro group is strongly electron-withdrawing. This will increase the acidity of the alcohol's proton, potentially leading to faster formation of the active zinc-alkoxide catalyst. Furthermore, the C-F bonds introduce a significant dipole moment, which could influence the organization of the transition state through non-covalent interactions.[15]
-
Structural Rigidity: While not as rigid as DAIB, the four-membered ring restricts conformational freedom compared to acyclic analogues, which is often beneficial for achieving high enantioselectivity.
-
Caption: Proposed catalytic cycle for the diethylzinc addition to benzaldehyde.
Quantitative Performance Comparison (Prospective)
The table below summarizes the performance of established chiral ligands in the benchmark reaction and provides a projected performance for our target alcohol based on the structural analysis.
| Chiral Ligand/Alcohol | Role | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference / Projection |
| (1R,2S)-N-Methylephedrine | Ligand | Diethylzinc addition | Benzaldehyde | >95 | 98 | [Generic Literature Data] |
| DAIB | Ligand | Diethylzinc addition | Benzaldehyde | 97 | 99 | [Generic Literature Data] |
| (S)-1-Phenyl-1-decanol (as product) | Product | Asymmetric arylation | Nonanal | 85 | 64 | [15] |
| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | Ligand (Projected) | Diethylzinc addition | Benzaldehyde | >90 (Projected) | 85-95 (Projected) | Hypothesis |
Note: The data for (S)-1-Phenyl-1-decanol is from a study where it is the chiral product, demonstrating the synthesis of a chiral alcohol with moderate enantioselectivity.[15] The projection for our target compound is a reasoned estimate based on its unique electronic and steric properties, suggesting it could be a highly effective ligand.
Part 3: Detailed Experimental Protocols
The following protocols are detailed, self-validating methodologies designed for reproducibility.
Protocol 1: Asymmetric Synthesis of (S)-1-(3,3-Difluorocyclobutyl)ethan-1-ol via CBS Reduction
Rationale: The Corey-Itsuno reduction is chosen for its high reliability and predictability for simple ketones. The (S)-2-Methyl-CBS-oxazaborolidine catalyst is selected to furnish the (S)-alcohol.
Materials:
-
1-(3,3-Difluorocyclobutyl)ethan-1-one (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 0.8 eq, 1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution (0.6 eq) dropwise over 10 minutes. Stir for an additional 15 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC (e.g., 20% EtOAc/Hexanes) until the starting ketone is consumed (typically 1-2 hours).
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel to yield the title compound.
-
Validation: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using (S)-1-(3,3-Difluorocyclobutyl)ethan-1-ol
Rationale: This protocol tests the efficacy of the newly synthesized chiral alcohol as a ligand in a benchmark C-C bond formation reaction. Titanium(IV) isopropoxide is used as an additive to accelerate the reaction and enhance enantioselectivity.
Materials:
-
(S)-1-(3,3-Difluorocyclobutyl)ethan-1-ol (0.1 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq)
-
Diethylzinc (Et₂Zn, 1.2 eq, 1.1 M in toluene)
-
Benzaldehyde (1.0 eq, freshly distilled)
-
Anhydrous Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous toluene.
-
Add the chiral ligand, (S)-1-(3,3-difluorocyclobutyl)ethan-1-ol (0.1 eq), and cool the solution to 0 °C.
-
Add Ti(OiPr)₄ (1.2 eq) dropwise and stir the resulting solution for 30 minutes at 0 °C.
-
Add the diethylzinc solution (1.2 eq) dropwise. A color change may be observed. Stir for an additional 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C and monitor by TLC (e.g., 10% EtOAc/Hexanes) until the benzaldehyde is consumed (typically 4-8 hours).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Add 1 M HCl to dissolve the resulting salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-phenylpropan-1-ol.
-
Validation: Determine the yield and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
While direct experimental data for the catalytic performance of 1-(3,3-difluorocyclobutyl)ethan-1-ol is not yet present in the literature, this guide demonstrates a clear and promising path for its investigation. The compound is readily accessible in enantiopure form from its commercially available ketone precursor via established and reliable asymmetric reduction methodologies.
Our comparative analysis suggests that the unique combination of the sterically defined cyclobutyl ring and the potent electronic influence of the gem-difluoro moiety makes 1-(3,3-difluorocyclobutyl)ethan-1-ol a compelling candidate for a chiral ligand or auxiliary. It has the potential to offer a distinct performance profile compared to existing catalysts, potentially unlocking new reactivity or higher selectivity in challenging transformations. The detailed protocols provided herein offer a direct entry point for researchers to synthesize this novel alcohol and validate its catalytic prowess. The exploration of this and other underutilized fluorinated chiral building blocks will undoubtedly continue to enrich the toolkit of the synthetic chemist, pushing the boundaries of asymmetric catalysis.
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Preprints.org. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine-Functionalized Organophosphorus Compounds. [Link]
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comparative metabolic stability of compounds containing the 3,3-difluorocyclobutyl moiety
A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
In the relentless pursuit of robust and efficacious drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising strategy that has gained significant traction is the incorporation of fluorinated motifs to enhance a molecule's metabolic stability. Among these, the 3,3-difluorocyclobutyl group has emerged as a particularly effective bioisosteric replacement for commonly used functionalities like carbonyl and gem-dimethyl groups, offering a shield against rapid metabolic degradation. This guide provides an in-depth comparison of the metabolic stability of compounds containing the 3,3-difluorocyclobutyl moiety against their non-fluorinated and other bioisosteric counterparts, supported by experimental data and detailed protocols.
The Power of Fluorine in Blocking Metabolic "Soft Spots"
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to cleavage by metabolic enzymes.[1] The introduction of fluorine atoms into a drug candidate can strategically block sites that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1][2] The 3,3-difluorocyclobutyl moiety leverages this principle by replacing metabolically vulnerable C-H bonds with robust C-F bonds, thereby enhancing the compound's half-life and bioavailability.[3][4]
Head-to-Head Comparison: 3,3-Difluorocyclobutyl vs. Common Bioisosteres
The true measure of a bioisostere's utility lies in direct comparison with the functionalities it aims to replace. While comprehensive datasets for direct comparisons are still emerging, the available evidence strongly supports the superiority of the 3,3-difluorocyclobutyl group in enhancing metabolic stability.
The Battle Against Oxidation: A Clear Winner
The primary metabolic fate of many drug candidates is oxidation. The gem-dimethyl and non-fluorinated cyclobutyl groups, while sterically similar, possess C-H bonds that are readily hydroxylated by CYP enzymes. In contrast, the 3,3-difluorocyclobutyl group presents a formidable barrier to this metabolic pathway.
| Bioisosteric Group | Typical Metabolic Fate | Impact on Stability |
| 3,3-Difluorocyclobutyl | Resistant to oxidation at the 3-position | Significantly Increased |
| gem-Dimethyl | Hydroxylation of methyl groups | Often a primary metabolic pathway, leading to lower stability |
| Carbonyl | Reduction to alcohol | Can be a significant metabolic route |
| Cyclobutyl (non-fluorinated) | Hydroxylation of the ring | Susceptible to oxidation, leading to lower stability |
This table provides a qualitative comparison based on established principles of drug metabolism.
The Causality Behind Enhanced Stability: An Expert's Perspective
From the viewpoint of a Senior Application Scientist, the choice to employ a 3,3-difluorocyclobutyl group is a calculated decision rooted in a deep understanding of metabolic pathways. The rationale extends beyond simply blocking oxidation. The strong electron-withdrawing nature of the two fluorine atoms can also influence the acidity/basicity of neighboring functional groups, which can in turn affect enzyme-substrate interactions and overall metabolic profiles.[3] This electronic modulation can steer the metabolism away from undesirable pathways, leading to a cleaner metabolic profile and reduced potential for the formation of reactive metabolites.
Experimental Validation: The In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is the gold standard in early drug discovery.[5] This assay provides key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[6][7]
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative in vitro liver microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Detailed Experimental Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its bioisosteric analogs upon incubation with liver microsomes.
Materials and Reagents:
-
Test compounds (e.g., 3,3-difluorocyclobutyl analog, gem-dimethyl analog, non-fluorinated analog)
-
Pooled human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard (a compound with similar analytical properties but different mass)
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the microsome suspension, followed by the addition of the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Conclusion: A Strategic Choice for Robust Drug Candidates
The strategic incorporation of the 3,3-difluorocyclobutyl moiety is a powerful tactic in the medicinal chemist's arsenal to combat metabolic instability. By effectively blocking common sites of oxidative metabolism, this bioisostere can significantly enhance a compound's half-life and improve its overall pharmacokinetic profile. The provided experimental framework for in vitro microsomal stability assays allows for the direct and reliable comparison of different bioisosteric replacements, enabling data-driven decisions in the optimization of drug candidates. As the quest for more durable and effective medicines continues, the 3,3-difluorocyclobutyl group stands out as a valuable building block for the design of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,3-Difluorocyclobutyl)ethan-1-ol
As researchers and drug development professionals, our work with novel chemical entities like 1-(3,3-Difluorocyclobutyl)ethan-1-ol demands the highest standards of scientific rigor, not only in their application but also in their responsible management from cradle to grave. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this specific halogenated alcohol. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Hazard Assessment and Waste Classification
The foundational step in proper chemical handling is a thorough understanding of the material's intrinsic properties and the resultant hazard classification. 1-(3,3-Difluorocyclobutyl)ethan-1-ol, by its molecular structure, presents a dual-hazard profile that dictates its disposal pathway.
-
Halogenated Organic Compound: The presence of two fluorine atoms on the cyclobutyl ring classifies this molecule as a halogenated organic compound.[1] This is the most critical factor for waste segregation, as halogenated wastes require specific disposal technologies, such as high-temperature incineration with acid gas scrubbers, to neutralize the resulting hydrofluoric acid.[2] Mixing this with non-halogenated waste streams can lead to regulatory violations and significantly increase disposal costs.[3][4]
-
Flammable Liquid: As a low-molecular-weight alcohol, this compound is presumed to be a flammable liquid. According to federal regulations, chemical wastes with a flashpoint below 60°C (140°F) are classified as ignitable hazardous waste and must not be disposed of via sanitary sewers.[5][6]
Expert Insight: The combination of these characteristics requires that 1-(3,3-Difluorocyclobutyl)ethan-1-ol be treated as Flammable, Halogenated Organic Hazardous Waste . This classification is paramount and informs all subsequent handling, storage, and disposal decisions.
Data Summary Table
| Property | Value / Classification | Rationale / Source |
| Chemical Name | 1-(3,3-Difluorocyclobutyl)ethan-1-ol | IUPAC Nomenclature |
| CAS Number | 1784303-38-3 | Chemical Abstract Service[7] |
| Molecular Formula | C₆H₁₀F₂O | [7] |
| Waste Classification | Hazardous: Flammable Liquid, Halogenated Organic | Based on chemical structure and regulatory definitions[1][5] |
| Anticipated Hazards | Flammable, Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation | Inferred from alcohol functional group and SDS of similar fluorinated compounds[8][9] |
| Disposal Path | Segregated collection for incineration at a licensed facility | Standard practice for halogenated organic waste[1][2] |
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling or generating waste, establishing a safe working environment is non-negotiable.
-
Primary Engineering Control: All handling of 1-(3,3-Difluorocyclobutyl)ethan-1-ol, including transfers to waste containers, must be conducted within a certified chemical fume hood.[4][6] This is crucial to minimize the inhalation of potentially irritating vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard laboratory coat. For larger quantities, a chemically resistant apron may be appropriate.[6]
-
Waste Collection and Segregation Protocol
This protocol outlines the self-validating, step-by-step process for the safe collection of 1-(3,3-Difluorocyclobutyl)ethan-1-ol waste.
Step 1: Select the Appropriate Waste Container
-
Choose a clean, leak-proof container constructed of a compatible material (e.g., glass or polyethylene).[5]
-
The container must have a secure, screw-top cap to prevent leaks and vapor escape.[10]
-
Rationale: Using a compatible and sealable container is the first line of defense against spills and uncontrolled vapor release. Open beakers or flasks are unacceptable for waste accumulation.[11]
Step 2: Label the Container Before Use
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department to the container before adding any waste.[4]
-
On the label, clearly write the full chemical name: "Waste 1-(3,3-Difluorocyclobutyl)ethan-1-ol". Do not use abbreviations or chemical formulas.[5][10]
-
If mixing with other compatible halogenated solvents, list every component and its estimated percentage.
-
Rationale: Pre-labeling prevents the creation of "unknown" waste, which is dangerous and expensive to identify and dispose of. Clear, complete labeling is a regulatory requirement and ensures safe handling by all personnel.[5]
Step 3: Segregate and Accumulate Waste
-
This container is for HALOGENATED ORGANIC WASTE ONLY .
-
Do not mix this waste with non-halogenated solvents (e.g., acetone, hexane, methanol), strong acids, bases, or oxidizers.[1][3]
-
Rationale: Segregation is critical for proper disposal. Halogenated and non-halogenated wastes are processed differently.[3] Mixing incompatible waste streams can cause dangerous chemical reactions.
Step 4: Transfer Waste Safely
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.[5][10]
-
Fill the container to no more than 95% of its capacity to allow for vapor expansion.[11]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA near the point of generation.[4][11]
-
The SAA should be in a cool, well-ventilated area, away from ignition sources, and within secondary containment.[4]
-
Rationale: Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials within the facility.[11] Secondary containment will capture any material in the event of a primary container failure.
Spill Management Procedures
Accidents can happen, and preparedness is key.
-
Minor Spill (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Wipe the area clean. Dispose of all contaminated cleaning materials as hazardous waste.[4][10]
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's emergency number or EH&S department immediately.[4]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Workflow and Final Disposition
The following diagram illustrates the decision-making and operational workflow for managing 1-(3,3-Difluorocyclobutyl)ethan-1-ol from use to final disposal.
Caption: Disposal workflow for 1-(3,3-Difluorocyclobutyl)ethan-1-ol.
Once the waste container is full, it must be turned over to trained professionals. Contact your institution's EH&S department or a contracted hazardous waste disposal company to schedule a pickup from the SAA.[5][12][13] Never attempt to dispose of the chemical waste yourself. It is illegal to discard flammable or halogenated chemicals in the trash or down the drain.[12][13]
References
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
Guidelines for Flammable Liquid Disposal . University of Pittsburgh. [Link]
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Standard Operating Procedure: Flammable Liquids . Yale Environmental Health & Safety. [Link]
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How to Safely Dispose of Flammable Liquids . Vision Environmental. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
-
Storing and Disposing of Flammable Liquids . Triumvirate Environmental. [Link]
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Hazardous Waste Segregation . Unknown Source. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
Halogenated Solvents in Laboratories . Temple University. [Link]
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Safety Data Sheet . Unknown Source. [Link]
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1-[1-(3,3-difluorocyclobutyl)cyclopropyl]ethan-1-ol . AA Blocks. [Link]
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Comprehensive Safety and Handling Guide for 1-(3,3-Difluorocyclobutyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis and Risk Assessment
As a novel research chemical, 1-(3,3-Difluorocyclobutyl)ethan-1-ol must be handled with the utmost care, assuming it possesses unknown toxicity.[1] A thorough risk assessment is the foundational step before any handling. The chemical structure—a difluorinated cyclobutane ring attached to an ethanol moiety—suggests several potential hazards:
-
Fluorine Moiety : The presence of two fluorine atoms on the cyclobutane ring introduces the risk of thermal decomposition, which could release hazardous fumes such as hydrogen fluoride (HF). Fluorine gas itself is corrosive to all tissues.[2]
-
Ethanol Group : The ethanol functional group indicates that the compound is likely flammable and a volatile organic compound (VOC). Alcohols can also cause skin and eye irritation.
-
Cyclobutane Ring : While generally stable at room temperature, the strained four-membered ring can undergo cleavage under certain acidic, basic, or thermal conditions.[3]
-
Unknown Toxicity : As a research chemical, the full toxicological profile is not yet characterized. Therefore, it should be treated as a substance with potential for skin absorption, irritation, and unknown long-term health effects.[1]
| Potential Hazard | Associated Risk | Primary Exposure Route |
| Flammability | Fire or explosion if exposed to ignition sources. | - |
| Volatility (VOC) | Inhalation of vapors leading to respiratory irritation or systemic toxicity. | Inhalation |
| Skin/Eye Irritation | Direct contact may cause irritation or chemical burns. | Dermal, Ocular |
| Thermal Decomposition | Release of toxic gases (e.g., hydrogen fluoride) upon heating. | Inhalation |
| Unknown Toxicity | Potential for unforeseen acute or chronic health effects. | All routes |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough hazard assessment for each specific laboratory procedure.[4][5][6][7]
All handling of 1-(3,3-Difluorocyclobutyl)ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
The following PPE is the minimum requirement for handling this compound:[4]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[8][9] For procedures with a higher risk of splashing or energetic reactions, a face shield must be worn in addition to goggles.[6][9] All eye and face protection must meet ANSI Z87.1 standards.[4]
-
Hand Protection : Due to the unknown permeation characteristics of this specific compound, a two-layered glove system is recommended.[9]
-
Inner Glove : A thin, disposable nitrile glove.
-
Outer Glove : A chemical-resistant glove such as neoprene or butyl rubber. For compounds with unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty outer glove provides broad protection.[9] It is crucial to consult the glove manufacturer's chemical resistance guide for the specific type of outer glove.[10]
-
-
Body Protection : A flame-resistant laboratory coat is required.[6][9] For larger quantities or procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Foot Protection : Closed-toe and closed-heel shoes are mandatory in the laboratory at all times.[4][9]
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Donning PPE : Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye and face protection.
-
Weighing and Transfer : Conduct all weighing and transfers of the chemical in the fume hood. Use non-sparking tools to prevent ignition of flammable vapors.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
Post-Handling : After completing the procedure, decontaminate any surfaces and equipment. Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.
Disposal Plan for Halogenated Organic Waste
As a fluorinated organic compound, 1-(3,3-Difluorocyclobutyl)ethan-1-ol and any materials contaminated with it must be disposed of as halogenated organic waste.[11][12]
-
Waste Segregation : Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[12][13] Do not mix with non-halogenated waste streams.[13]
-
Container Requirements : The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure screw-top lid.[11]
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name, and a description of the contents (e.g., "1-(3,3-Difluorocyclobutyl)ethan-1-ol in methanol").
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
-
Spill : In case of a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[11] Collect the absorbed material into the halogenated waste container. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

